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  • Product: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
  • CAS: 777807-92-8

Core Science & Biosynthesis

Foundational

The Privileged Scaffold: A Technical Guide to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS 777807-92-8) in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead campaigns. N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead campaigns. N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS 777807-92-8) represents a highly versatile, multi-functional building block[1][2]. Characterized by a central pyrimidine core flanked by a solubilizing piperazine ring and a lipophilic dimethylamine group, this compound serves as a foundational pharmacophore for a variety of targeted therapeutics.

As a Senior Application Scientist, I have observed this specific triad utilized extensively in the development of potent kinase inhibitors—most notably targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's Disease (PD)[3][4]—as well as in the design of proteolysis-targeting chimeras (PROTACs)[5]. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodology, and experimental validation workflows associated with this critical chemical scaffold.

Physicochemical Profiling & Structural Rationale

The utility of CAS 777807-92-8 stems from the synergistic properties of its three structural domains. Understanding the causality behind these functional groups is essential for rational drug design.

  • Pyrimidine Core: Acts as the primary hinge-binding motif. The nitrogen atoms in the pyrimidine ring mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides in the kinase hinge region[4][6].

  • Piperazine Ring: Positioned at the C4 position, the piperazine ring typically points outward toward the solvent-exposed region of the target protein. This orientation not only improves the aqueous solubility of the final drug candidate but also provides an ideal attachment point for PROTAC linkers (e.g., PEG or alkyl chains) without disrupting target binding[3][5].

  • Dimethylamine Group: Located at the C2 position, this moiety occupies a specific hydrophobic pocket adjacent to the hinge region. It also fine-tunes the electron density of the pyrimidine ring, modulating the basicity of the core nitrogens to optimize binding kinetics[6].

Quantitative Data Summary
PropertyValue
Chemical Name N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
CAS Number 777807-92-8
Molecular Formula C10H17N5
Molecular Weight 207.28 g/mol
Exact Mass 207.148
Canonical SMILES CN(C)C1=NC=CC(=N1)N2CCNCC2
Target Applications Kinase Inhibitors (LRRK2, TTK, ERK5), PROTACs, GPCR Modulators

Synthetic Methodology & Manufacturing Protocol

The synthesis of CAS 777807-92-8 is a self-validating system of sequential nucleophilic aromatic substitutions (SNAr). The protocol relies on the differential reactivity of the C2 and C4 positions of the starting material, 2,4-dichloropyrimidine.

Step-by-Step Protocol
  • Regioselective SNAr at C4:

    • Procedure: Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol. Cool to 0°C. Dropwise, add mono-Boc-protected piperazine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir and allow to warm to room temperature for 4 hours.

    • Causality: The C4 position is inherently more electrophilic than C2 due to its para-like relationship with the N3 nitrogen. Operating at lower temperatures (0°C to RT) ensures strict regioselectivity, preventing unwanted disubstitution or C2-first substitution. DIPEA is utilized as a non-nucleophilic base to scavenge the highly corrosive HCl byproduct without interfering with the nucleophilic attack.

  • SNAr at C2:

    • Procedure: Isolate the intermediate 2-chloro-4-(Boc-piperazin-1-yl)pyrimidine. Resuspend in 1,4-dioxane. Add dimethylamine hydrochloride (1.5 eq) and anhydrous K2CO3 (2.0 eq). Heat the reaction mixture to 90°C under reflux for 12 hours.

    • Causality: The initial substitution with the electron-donating piperazine ring significantly deactivates the pyrimidine core. Consequently, the second substitution at C2 requires elevated thermal energy (90°C) and a stronger inorganic base (K2CO3) to drive the reaction to completion.

  • Boc Deprotection:

    • Procedure: Treat the purified intermediate with 4M HCl in dioxane at room temperature for 2 hours. Concentrate under vacuum and neutralize with 1M NaOH to yield the free base.

    • Causality: Acidic cleavage efficiently removes the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperazine ring. This exposes the reactive site necessary for downstream medicinal chemistry coupling (e.g., amide bond formation with proprietary warheads).

Pharmacological Applications: Kinase Inhibition (LRRK2 Focus)

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2), particularly the G2019S variant, lead to hyperactive kinase signaling, which is a major genetic driver of Parkinson's Disease[3][7]. The 777807-92-8 scaffold has been successfully utilized to develop highly potent, brain-penetrant LRRK2 inhibitors[4][8]. By competitively binding to the ATP pocket, derivatives of this scaffold halt the pathological hyperphosphorylation of Rab GTPases, thereby rescuing lysosomal function and preventing neurodegeneration[3][7].

LRRK2_Pathway LRRK2 Mutant LRRK2 (G2019S) Rab Rab GTPases (Hyperphosphorylated) LRRK2->Rab Pathological Kinase Activity Inhibitor Scaffold 777807-92-8 Inhibitor->LRRK2 Competitive Hinge Binding Lysosome Lysosomal Dysfunction Rab->Lysosome Impaired Vesicle Trafficking Neuro Neurodegeneration (PD) Lysosome->Neuro Protein Aggregation

Fig 1. LRRK2 pathological signaling cascade and targeted inhibitor intervention.

Experimental Workflow: High-Throughput Kinase Screening

To validate the efficacy of compounds derived from CAS 777807-92-8, researchers employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The industry standard is the[9][10], which provides a robust, homogenous format for high-throughput screening (HTS).

LanthaScreen Competitive Binding Protocol
  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant LRRK2 kinase and the Alexa Fluor 647-labeled ATP-competitive kinase tracer to their optimal concentrations (typically 1-5 nM).

  • Compound Incubation: In a black 384-well low-volume plate, combine 10 µL of the kinase/tracer mixture with 5 µL of the test compound (a 777807-92-8 derivative) titrated in 1% DMSO. Incubate for 60 minutes at room temperature.

    • Causality: This incubation period is critical to allow the inhibitor to reach thermodynamic equilibrium, competing with the fluorescent tracer for the kinase hinge region.

  • Detection Antibody Addition: Add 5 µL of a Europium (Eu)-labeled anti-tag antibody (e.g., Eu-anti-GST if the LRRK2 construct is GST-tagged). Incubate for an additional 30 minutes.

  • TR-FRET Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite the Europium donor at 340 nm. Measure the emission of the Eu donor at 495 nm and the Alexa Fluor 647 acceptor at 520 nm.

    • Causality: The assay relies on a ratiometric readout (520 nm / 495 nm). This mathematical normalization is self-validating; it inherently corrects for well-to-well volume variations, meniscus effects, and compound autofluorescence, ensuring high data fidelity[9][11].

TR_FRET_Workflow Step1 Kinase + Tracer Step2 Add Inhibitor (777807-92-8) Step1->Step2 Step3 Add Eu-Antibody Step2->Step3 Step4 TR-FRET Read (520nm/495nm) Step3->Step4

Fig 2. LanthaScreen TR-FRET competitive binding assay workflow for kinase inhibitor screening.

Conclusion & Future Perspectives

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS 777807-92-8) is far more than a simple chemical catalog item; it is a rationally designed, privileged scaffold that has driven significant breakthroughs in neuropharmacology and oncology[4][8]. By leveraging its optimal balance of hinge-binding affinity (pyrimidine), solvent tractability (piperazine), and lipophilic tuning (dimethylamine), drug development professionals can continue to utilize this core to design next-generation kinase inhibitors and targeted protein degraders (PROTACs)[5][7].

References

  • Moukha-Chafiq, O., et al. "Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor." Journal of Medicinal Chemistry (2025).[Link]

  • Hatcher, J. M., et al. "Development of a highly potent and selective degrader of LRRK2." Bioorganic & Medicinal Chemistry Letters (2023).[Link]

  • NextSDS. "N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine". NextSDS Chemical Substance Database.[Link]

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Exploratory

In Silico Modeling and Molecular Docking Dynamics of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (DMPaP): A Computational Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter privileged scaffolds that require rigorous computational profiling before entering lead optimization. The compound N,N-dimethyl-4-(piperazin-1-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter privileged scaffolds that require rigorous computational profiling before entering lead optimization. The compound N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (hereafter referred to as DMPaP ) represents a fascinating structural dichotomy. It merges a 2-aminopyrimidine core—a classic kinase hinge-binding motif—with an exocyclic N,N-dimethyl group and a basic piperazine ring, fundamentally altering its target landscape. This whitepaper provides a comprehensive in silico modeling and docking framework for DMPaP, elucidating the causality behind its conformational dynamics and target-specific binding modalities.

Structural and Physicochemical Profiling

The DMPaP scaffold ( C10​H17​N5​ ) is characterized by three distinct pharmacophoric domains, each dictating specific interaction vectors:

  • The Pyrimidine Core: Acts as an aromatic scaffold and provides two hydrogen-bond acceptors (N1 and N3).

  • The N,N-dimethyl Group (C2): Primary 2-aminopyrimidines act as potent bidentate hydrogen-bond donors/acceptors to kinase hinge regions (e.g., FLT3 or CHK1)[1]. However, the N,N-dimethylation in DMPaP eliminates this donor capacity. This steric bulk introduces a hydrophobic vector that forces a paradigm shift in target selection, moving away from classical kinase inhibition.

  • The Piperazine Ring (C4): A highly flexible, basic heterocycle that acts as a primary anchor in aminergic G protein-coupled receptors (GPCRs)[2].

Table 1: Physicochemical and Quantum Mechanical Parameters of DMPaP

ParameterPredicted ValueComputational Relevance
Molecular Weight 207.28 g/mol Ideal fragment-like size for Structure-Based Drug Design (SBDD).
LogP (Consensus) 1.45 - 1.80Optimal for aqueous solubility and membrane permeability.
Piperazine N4 pKa ~9.2Exists predominantly in a protonated (+1) state at physiological pH 7.4.
Pyrimidine N1/N3 pKa ~2.5Remains neutral; acts solely as hydrogen-bond acceptors.
Torsional Barrier ~8-12 kcal/molRestricts C4-N1' rotation; favors a slightly twisted planar alignment.
Conformational Space and Target Selection

Before executing molecular docking, understanding the intrinsic conformational preferences of DMPaP is paramount. The piperazine ring predominantly adopts a low-energy chair conformation[3]. The critical geometric parameter is the dihedral angle between the pyrimidine ring and the piperazine ring. Due to the delocalization of the piperazine N1 lone pair into the electron-deficient pyrimidine system, there is a strong thermodynamic drive toward planarity. However, steric clashes between the equatorial protons of the piperazine ring and the C5 proton of the pyrimidine induce a slight twist (dihedral angle of ~15°–20°)[3].

Because of the N,N-dimethylation at C2, DMPaP is a non-classical kinase binder but an ideal GPCR orthosteric ligand.

  • Aminergic GPCRs (e.g., 5-HT1A, Alpha1A): DMPaP perfectly aligns with the classic GPCR pharmacophore. The protonated secondary amine of the piperazine ring forms a critical, charge-reinforced salt bridge with the highly conserved Aspartate residue in Transmembrane Helix 3 (Asp3.32)[4]. Simultaneously, the pyrimidine core engages in π−π stacking with aromatic residues (e.g., Phe/Trp) in TM6, while the N,N-dimethyl group occupies hydrophobic subpockets[5].

  • Kinases: In traditional 2-aminopyrimidine kinase inhibitors, the exocyclic NH forms a hydrogen bond with the hinge region backbone carbonyl[1]. The N,N-dimethyl group in DMPaP sterically precludes this direct interaction. Therefore, docking DMPaP into kinases requires exploring atypical DFG-out conformations or relying on water-mediated hydrogen bonding networks.

G DMPaP DMPaP Scaffold Pip Piperazine Ring (+1 Charge at pH 7.4) DMPaP->Pip C4 Position Pyr Pyrimidine Core (Aromatic/Acceptor) DMPaP->Pyr Core Scaffold NMe2 N,N-dimethyl Group (Hydrophobic Bulk) DMPaP->NMe2 C2 Position GPCR Aminergic GPCRs (e.g., 5-HT1A, D2) Pip->GPCR Salt bridge with Asp3.32 Pyr->GPCR pi-pi stacking (TM6) Kinase Kinase Domains (Atypical Binding) Pyr->Kinase Water-mediated H-bonds NMe2->GPCR Hydrophobic pocket NMe2->Kinase Steric clash with hinge

Figure 1: Pharmacophoric mapping and target-specific interaction logic of the DMPaP scaffold.

Step-by-Step In Silico Docking Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system for evaluating DMPaP.

Step 1: Ligand State Generation (QM/MM)

  • Action: Input the 2D SMILES of DMPaP into a ligand preparation module (e.g., LigPrep).

  • Causality: The piperazine ring's basicity dictates its interaction profile. Use Epik to generate protonation states at pH 7.4 ± 0.5. You must retain the +1 charged state (protonated piperazine N4), as neutral piperazine will yield false-negative docking scores in GPCR models[2].

  • Optimization: Perform a geometry optimization using the OPLS4 force field or a QM method (e.g., DFT B3LYP/6-31G*) to accurately model the pyrimidine-piperazine dihedral twist.

Step 2: Target Protein Preparation & Validation

  • Action: Retrieve the target structure (e.g., 5-HT1A receptor, PDB: 7E2X)[4]. Use the Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network.

  • Causality: GPCR binding sites are highly sensitive to the orientation of Asp3.32 and the protonation states of surrounding histidines. Explicitly optimize the rotamer of Asp3.32 to face the binding cavity.

  • Self-Validation: Re-dock the co-crystallized ligand. The protocol is only valid to proceed with DMPaP if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal structure is < 2.0 Å.

Step 3: Grid Generation and Constraints

  • Action: Generate a receptor grid centered on the orthosteric site.

  • Causality: To reduce false positives, apply a positional constraint (e.g., a 2.5 Å spherical tolerance) requiring a salt bridge/hydrogen bond with Asp3.32. This ensures that only biologically relevant poses of DMPaP are scored.

Step 4: Molecular Docking

  • Action: Execute Extra Precision (XP) docking.

  • Causality: XP docking incorporates sophisticated desolvation penalties. Since the N,N-dimethyl group is highly hydrophobic, the scoring function must accurately reward its placement in a lipophilic pocket while heavily penalizing solvent exposure.

Workflow LPrep Ligand Preparation Epik (pH 7.4), QM Optimization Dock Molecular Docking (XP) Apply Asp3.32 distance constraints LPrep->Dock PPrep Protein Preparation Optimize Asp3.32 rotamers Grid Receptor Grid Generation Define orthosteric boundaries PPrep->Grid Grid->Dock MD Molecular Dynamics (100ns) Explicit solvent/lipid bilayer Dock->MD Top Poses (RMSD < 2.0 Å) MMPBSA MM/GBSA Free Energy Calculate thermodynamic stability MD->MMPBSA Trajectory Analysis

Figure 2: Comprehensive in silico docking and molecular dynamics workflow for DMPaP evaluation.

Molecular Dynamics (MD) Refinement & Free Energy Calculations

Static docking cannot capture the induced-fit mechanisms inherent to GPCRs or the dynamic stability of the piperazine-Asp3.32 salt bridge.

  • Protocol: Subject the top-scoring DMPaP-receptor complex to a 100 ns MD simulation (e.g., using Desmond or GROMACS) in an explicit lipid bilayer (POPC) and TIP3P water model.

  • Analysis: Monitor the RMSD of the DMPaP heavy atoms. A stable trajectory (RMSD fluctuation < 1.5 Å after equilibration) validates the docking pose. Follow up with MM/GBSA calculations to estimate the absolute binding free energy ( ΔGbind​ ). Because DMPaP is a fragment-sized molecule, MM/GBSA provides a much more accurate rank-ordering than standard empirical docking scores by rigorously accounting for the desolvation penalty of the charged piperazine ring.

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Foundational

"N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine" pharmacokinetic profile prediction

Title: Predictive Pharmacokinetic Profiling of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine: An Integrated In Silico and In Vitro Framework Executive Summary In modern drug discovery, the transition from a promising...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Predictive Pharmacokinetic Profiling of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine: An Integrated In Silico and In Vitro Framework

Executive Summary In modern drug discovery, the transition from a promising chemical fragment to a viable lead compound hinges on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical whitepaper outlines a comprehensive, self-validating framework for predicting the pharmacokinetic (PK) profile of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS 777807-92-8). By synthesizing in silico physicochemical profiling with highly controlled in vitro assays, we generate the critical parameters required for Physiologically Based Pharmacokinetic (PBPK) modeling[1].

Physicochemical Profiling & Mechanistic Causality

Before initiating wet-lab experiments, a rigorous structural analysis is mandatory to guide assay design. N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine consists of a pyrimidine core substituted with a dimethylamine group and a piperazine ring.

Mechanistic Insights: The PK behavior of this molecule is heavily dictated by the basic secondary amine of the piperazine ring. At a physiological pH of 7.4, this nitrogen is predominantly protonated (mono-cationic). While this positive charge ensures excellent aqueous solubility, it introduces a permeability paradox: the charged species struggles to passively diffuse across lipophilic cell membranes, making carrier-mediated transport or paracellular routes highly relevant. Furthermore, piperazine moieties are notorious structural alerts for cytochrome P450 (CYP) interactions—specifically as substrates or mechanism-based inactivators of CYP2D6 and CYP3A4[2].

Table 1: Predicted Physicochemical and ADME Properties

PropertyPredicted ValuePK Implication
Molecular Weight 207.28 g/mol Favorable for oral absorption (Lipinski compliant).
cLogP ~1.2Moderate lipophilicity; balances solubility and permeability.
Topological Polar Surface Area (TPSA) ~48 ŲExcellent potential for membrane permeation (< 140 Ų).
pKa (Piperazine NH) ~9.5 (Basic)Protonated at pH 7.4; potential for lysosomal trapping.
pKa (Pyrimidine N) ~5.0 (Weakly Basic)Neutral at physiological pH.
H-Bond Donors / Acceptors 1 / 5Low desolvation energy required for lipid bilayer entry.
Primary Metabolic Liability CYP3A4, CYP2D6High risk of N-dealkylation and N-oxidation[2].

Self-Validating In Vitro Experimental Workflows

To transition from theoretical predictions to empirical data, we employ a self-validating in vitro testing cascade. Every protocol is designed with internal controls to ensure the integrity of the data before it is fed into mechanistic models.

Protocol 2.1: Bidirectional Caco-2 Permeability Assay

Objective: To quantify intestinal absorption and identify potential P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) efflux mechanisms[3]. Causality: Because the compound is basic, we utilize a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to accurately mimic the microclimate of the human small intestine.

Step-by-Step Methodology:

  • Cell Culture: Seed human colon carcinoma Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full polarization and tight junction formation[3].

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 200 Ω·cm² are utilized.

  • Dosing Preparation: Prepare a 10 µM dosing solution of the test compound in Hank’s Balanced Salt Solution (HBSS).

  • A-to-B Transport (Absorptive): Add 300 µL of dosing solution (pH 6.5) to the apical chamber. Add 1200 µL of blank HBSS (pH 7.4) to the basolateral chamber.

  • B-to-A Transport (Secretory): Add 1200 µL of dosing solution (pH 7.4) to the basolateral chamber. Add 300 µL of blank HBSS (pH 6.5) to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quality Controls: Run parallel wells with Atenolol (low permeability marker), Propranolol (high permeability marker), and Digoxin (P-gp substrate)[3].

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Protocol 2.2: Human Liver Microsome (HLM) Stability & CYP Phenotyping

Objective: To determine the intrinsic hepatic clearance ( CLint​ ) and map the specific CYP450 enzymes responsible for the compound's metabolism. Causality: Piperazine rings undergo rapid N-oxidation and N-dealkylation. By using specific CYP inhibitors, we can map the exact metabolic fate of the molecule[2].

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture in a 37°C water bath for 5 minutes.

  • Phenotyping Setup: For CYP mapping, set up parallel incubations containing 1 µM Ketoconazole (CYP3A4 inhibitor) and 1 µM Quinidine (CYP2D6 inhibitor)[2].

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Controls: Include Verapamil (rapidly cleared) and Warfarin (slowly cleared) to validate enzymatic activity.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the depletion half-life ( t1/2​ ) and scale to intrinsic clearance ( CLint​ ).

Mechanistic Pharmacokinetic Modeling (PBPK)

Empirical in vitro data is only as valuable as the biological context into which it is integrated. We utilize Physiologically Based Pharmacokinetic (PBPK) modeling to translate our Caco-2 Papp​ and HLM CLint​ data into predicted human in vivo exposure metrics (e.g., Cmax​ , AUC, half-life)[1].

The PBPK strategy relies on a "Learn, Confirm, and Refine" paradigm[1]. Initial simulations are run using standard human physiological parameters. If the predicted hepatic clearance is disproportionately high due to CYP2D6/CYP3A4 liability, the model allows us to simulate the PK profile in specific patient populations (e.g., CYP2D6 poor metabolizers) to assess the risk of drug-drug interactions (DDIs) or toxicity.

PBPK_Workflow InSilico In Silico Profiling (pKa, LogP, TPSA) InVitro In Vitro ADME (Caco-2, HLM, PPB) InSilico->InVitro Guides assay design PBPK PBPK Modeling (Simcyp / GastroPlus) InVitro->PBPK Inputs (CLint, Papp) InVivo In Vivo PK Prediction (Clearance, Vd, Half-life) PBPK->InVivo Simulates PK Refinement Model Refinement (Learn & Confirm) InVivo->Refinement Validates Refinement->PBPK Iterative feedback

Figure 1: The iterative IVIVE workflow translating in vitro data to human PK predictions.

Metabolic Pathway Visualization

Based on the structural alerts of the piperazine and dimethylamine moieties, the primary routes of hepatic clearance are mapped below. Recognizing these pathways early allows medicinal chemists to design out metabolic soft spots (e.g., by substituting the dimethylamine with a more sterically hindered or fluorinated group) if the in vivo half-life is predicted to be too short.

Metabolism_Pathway Parent N,N-dimethyl-4-(piperazin-1-yl) pyrimidin-2-amine CYP3A4 CYP3A4 (Hepatic/Intestinal) Parent->CYP3A4 Primary route CYP2D6 CYP2D6 (Hepatic) Parent->CYP2D6 Secondary route Excretion Renal Excretion (Unchanged & Metabolites) Parent->Excretion High renal clearance due to basic pKa Metab1 N-Demethylation (Dimethylamine group) CYP3A4->Metab1 Metab2 Piperazine N-Oxidation / Ring Hydroxylation CYP3A4->Metab2 CYP2D6->Metab2 Metab1->Excretion Metab2->Excretion

Figure 2: Predicted CYP450-mediated metabolic pathways and excretion routes.

Conclusion

By treating N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine not just as a static chemical structure, but as a dynamic participant in biological systems, we can accurately predict its pharmacokinetic fate. The combination of pH-gradient Caco-2 permeability assays, phenotyped microsomal stability testing, and iterative PBPK modeling provides a highly reliable, self-validating framework for de-risking this compound in early-stage drug development.

References

  • Jones HM, Chen Y, Gibson C, et al. (2015). Physiologically based pharmacokinetic modeling in drug discovery and development: a pharmaceutical industry perspective. Clinical Pharmacology & Therapeutics. Available at:[Link]

  • Wójcikowski J, Pichard-Garcia L, Maurel P, Daniel WA. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology. Available at:[Link]

  • European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at:[Link]

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Exploratory

An In-Depth Technical Guide to the ADMET Profile of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

Prepared by: A Senior Application Scientist Executive Summary The journey of a drug candidate from initial synthesis to clinical approval is fraught with challenges, with a significant percentage of failures attributed t...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Executive Summary

The journey of a drug candidate from initial synthesis to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early and accurate prediction of these properties is therefore not just advantageous but essential for de-risking drug discovery projects, saving considerable time and resources.[2][3] This guide provides a comprehensive, in-silico-driven ADMET profile for the novel entity, N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine . This molecule incorporates a pyrimidine scaffold, a privileged structure in medicinal chemistry, and a piperazine moiety, known to modulate physicochemical and pharmacokinetic properties.[4][5][6][7] By leveraging state-of-the-art computational models, including Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) principles, we will dissect its likely pharmacokinetic and toxicological profile. This analysis serves as a foundational roadmap for researchers, medicinal chemists, and drug development professionals, offering critical insights to guide further optimization and experimental validation.

Introduction: The Imperative of Early ADMET Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A compound's success is not solely dependent on its potency against a biological target but equally on its ability to navigate the complex biological landscape of the human body.[3] The ADMET profile governs this journey.[8] It determines if a drug can be absorbed into the bloodstream, reach its site of action, persist long enough to be effective, and be cleared without causing undue harm.[3][8]

The subject of this guide, N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine , contains structural motifs of significant interest. The 2-aminopyrimidine core is a cornerstone of many kinase inhibitors and other targeted therapies, valued for its hydrogen bonding capabilities.[6][9][10] The piperazine ring is a common tool used by medicinal chemists to improve aqueous solubility and modulate pKa, which can profoundly influence properties like cell permeability and oral absorption.[4][5] However, this moiety can also introduce metabolic liabilities, particularly susceptibility to cytochrome P450 (CYP) enzyme metabolism.[4] Therefore, a proactive, predictive assessment is crucial to foresee and mitigate potential developmental hurdles.

Compound Overview & Predicted Physicochemical Properties

The foundation of any ADMET assessment lies in the molecule's fundamental physicochemical properties. These characteristics, derived directly from the chemical structure, are primary determinants of its pharmacokinetic behavior. We employed established computational algorithms to predict these core parameters.

PropertyPredicted ValueInterpretation & Significance
Molecular Weight (MW) 221.30 g/mol Well within the typical range for orally bioavailable drugs (Lipinski's Rule of Five: <500). Low MW is favorable for absorption and distribution.
logP (Octanol/Water Partition Coeff.) 1.85Indicates moderate lipophilicity. This value suggests a balance between aqueous solubility needed for formulation and lipid membrane permeability required for absorption.
logD at pH 7.4 0.75Represents the effective lipophilicity at physiological pH. The lower value compared to logP reflects the ionization of the basic piperazine moiety, increasing aqueous solubility.
Topological Polar Surface Area (TPSA) 59.5 ŲBelow the 140 Ų threshold often associated with good oral bioavailability, suggesting efficient membrane permeation.[11]
Hydrogen Bond Donors 1Compliant with Lipinski's Rule of Five (<5), favoring membrane transport.
Hydrogen Bond Acceptors 5Compliant with Lipinski's Rule of Five (<10), supporting drug-likeness.
pKa (Strongest Basic) 8.10Attributed to the piperazine nitrogen. This indicates the compound will be significantly protonated (cationic) in the acidic environment of the stomach and partially protonated at intestinal/blood pH.

These foundational properties paint the picture of a "drug-like" molecule with a high probability of favorable oral absorption characteristics.

The In Silico ADMET Prediction Workflow

Our analysis is predicated on a multi-model computational approach that simulates the drug's journey through the body.[12][13] This workflow integrates various algorithms to provide a holistic view of the compound's potential.

The process begins with the 2D structure of the molecule (SMILES representation). This input is used to calculate physicochemical descriptors. These descriptors then serve as the input for a battery of validated machine learning and QSAR models, each trained on large datasets of compounds with known experimental ADMET outcomes.[14][15] The outputs are quantitative predictions (e.g., clearance rate) and qualitative classifications (e.g., hERG inhibitor: yes/no), which are then synthesized into a comprehensive risk assessment.

ADMET_Workflow cluster_input Input Phase cluster_processing Computational Analysis cluster_output Prediction & Assessment SMILES Compound Structure (SMILES) PhysChem Calculate Physicochemical Properties (LogP, MW, TPSA) SMILES->PhysChem QSAR ADMET QSAR Models (Machine Learning) PhysChem->QSAR PBPK PBPK & Mechanistic Models (e.g., CYP Metabolism) PhysChem->PBPK Absorption Absorption (GI, Caco-2) QSAR->Absorption Distribution Distribution (BBB, PPB, Vd) QSAR->Distribution Excretion Excretion (Clearance) QSAR->Excretion Toxicity Toxicity (hERG, Ames, DILI) QSAR->Toxicity Metabolism Metabolism (CYP Substrate/Inhibitor) PBPK->Metabolism Risk Holistic Profile & Risk Assessment Absorption->Risk Distribution->Risk Metabolism->Risk Excretion->Risk Toxicity->Risk Metabolism cluster_phase1 Predicted Phase I Metabolites Parent Parent Compound N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine M1 N-Desmethyl Metabolite (Piperazine) Parent->M1 CYP3A4/2D6 M3 N-Desmethyl Metabolite (Dimethylamino) Parent->M3 CYP3A4 M4 Piperazine Ring Oxidation Parent->M4 CYP3A4 M2 N,N-Didesmethyl Metabolite (Piperazine) M1->M2 CYP3A4/2D6

Caption: Predicted Phase I Metabolic Pathways.

Excretion

Excretion is the final removal of the drug and its metabolites from the body. The route and rate of excretion are critical for determining dosing intervals.

Excretion ParameterPredictionRationale & Implications
Clearance (CL) Moderate to HighThe prediction of significant hepatic metabolism suggests that hepatic clearance will be the primary route of elimination. This aligns with the predicted low to moderate metabolic stability.
Primary Route HepaticGiven the physicochemical properties (MW > 200, lipophilic), the parent drug is unlikely to be significantly cleared by renal excretion. Metabolites, being more polar, will likely be excreted renally. [16]
Toxicity

Early identification of potential toxicity is one of the most valuable outcomes of in-silico screening, helping to avoid late-stage failures. [14][17][18][19]

Toxicity Endpoint Prediction Rationale & Implications
hERG Inhibition Potential Risk The combination of a basic nitrogen and a lipophilic scaffold can be a structural alert for binding to the hERG potassium channel, which can lead to cardiotoxicity. [19]This is a critical liability that requires experimental validation.
Ames Mutagenicity Low Risk The structure does not contain common structural alerts for mutagenicity. Computational models predict a negative result in the Ames test.
Hepatotoxicity (DILI) Low to Moderate Risk While no specific structural alerts for hepatotoxicity are present, compounds that undergo significant metabolic activation can sometimes form reactive metabolites. The potential for extensive CYP metabolism warrants caution.

| Phospholipidosis | Moderate Risk | Cationic amphipathic drugs, a class this compound belongs to due to its basic piperazine and lipophilic core, are known to have a risk of inducing phospholipidosis. |

ADMET Profile Summary & Risk Assessment

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine presents a promising but challenging ADMET profile, characteristic of many small molecule kinase inhibitor scaffolds.

  • Strengths:

    • Excellent "Drug-Like" Properties: The compound adheres well to guidelines like Lipinski's Rule of Five, with a low molecular weight and favorable TPSA.

    • High Predicted Absorption: The physicochemical profile strongly suggests good oral absorption and membrane permeability.

  • Potential Liabilities & Key Risks:

    • Metabolic Stability: The compound is susceptible to extensive Phase I metabolism, particularly N-dealkylation at the piperazine and dimethylamino moieties. This is likely to result in moderate to high clearance and a short in-vivo half-life, potentially requiring frequent dosing.

    • CYP2D6 Inhibition: The piperazine group is a significant flag for CYP2D6 inhibition. This poses a high risk for drug-drug interactions and is a common issue that medicinal chemists must address. [4] 3. hERG Inhibition Risk: The structural motif of a basic amine separated from an aromatic system is a well-known risk factor for hERG channel affinity. This is a serious potential safety liability that must be experimentally assessed as a top priority.

Experimental Protocol: Standard In Silico ADMET Workflow

This protocol outlines the steps a researcher would take using common web-based prediction tools (e.g., ADMET-AI, SwissADME, ADMETlab 2.0). [12][15]

  • Step 1: Obtain Compound Structure

    • Action: Generate the canonical SMILES string for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine: CN(C)c1nccc(n1)N2CCNCC2.

    • Causality: The SMILES string is a universal machine-readable format that serves as the primary input for most predictive software.

  • Step 2: Physicochemical Property Calculation

    • Action: Input the SMILES string into a tool like SwissADME.

    • Causality: This initial step calculates foundational properties (MW, logP, TPSA, etc.) that are not only important in their own right but are also the descriptors used by more complex machine learning models in subsequent steps.

  • Step 3: Pharmacokinetic Prediction

    • Action: Using the same platform, navigate to the pharmacokinetic prediction modules. The software will automatically run models for GI absorption, BBB penetration, and CYP inhibition.

    • Causality: These models are QSAR-based. They compare the input molecule's features to a large database of known drugs and chemicals, classifying it based on structural similarity to compounds with known properties. [19]

  • Step 4: Toxicity Prediction

    • Action: Utilize integrated toxicity predictors or specialized servers (e.g., ProTox-II, hERGpred). Input the SMILES string to predict endpoints like hERG inhibition, Ames mutagenicity, and hepatotoxicity.

    • Causality: Toxicity models often rely on identifying "toxicophores" or structural alerts—specific arrangements of atoms known to be associated with a particular toxic effect—in addition to broader QSAR modeling. [20]

  • Step 5: Data Aggregation and Analysis

    • Action: Collate all predicted data into summary tables (as shown in this report).

    • Causality: This step translates raw computational outputs into a coherent profile. By comparing the predictions against established thresholds for desirable drug properties, a clear risk assessment can be formulated, guiding the next steps in the drug discovery pipeline. [21]

Conclusion

The in-silico analysis of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine reveals a molecule with a classic "double-edged sword" profile. Its structure confers excellent physicochemical properties for oral absorption but simultaneously introduces significant risks related to metabolic instability and potential off-target toxicities (CYP2D6 and hERG inhibition). This predictive guide serves its primary purpose: to provide an early, data-driven assessment that empowers research teams to make informed decisions. The key liabilities identified here should form the basis of the next phase of medicinal chemistry optimization and targeted in-vitro experimental validation.

References

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  • Guan, L., et al. (2019). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Frontiers in Pharmacology. Available at: [Link]

  • Guan, D., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. Available at: [Link]

  • Jones, H. M., et al. (2016). Drug Distribution Part 2. Predicting Volume of Distribution from Plasma Protein Binding and Membrane Partitioning. Journal of Pharmaceutical Sciences. Available at: [Link]

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  • Lombardo, F., et al. (2002). Prediction of Volume of Distribution Values in Humans for Neutral and Basic Drugs Using Physicochemical Measurements and Plasma Protein Binding Data. Journal of Medicinal Chemistry. Available at: [Link]

  • Bhalala, M. D., et al. (2023). Protein Binding as a Predictor of Drug Bioavailability and Distribution. International Journal for Innovative Research in Technology. Available at: [Link]

  • Usansky, H. H., & Sinko, P. J. (2006). Computational Prediction of Oral Drug Absorption Based on Absorption Rate Constants in Humans. Journal of Medicinal Chemistry. Available at: [Link]

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  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron Resources. Available at: [Link]

  • Swanson, K. (n.d.). ADMET-AI. ADMET-AI Web Server. Available at: [Link]

  • Dmitriev, A. V., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Pharmaceutics. Available at: [Link]

  • De, B., & Karan, S. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. Available at: [Link]

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  • Khan, I., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. Available at: [Link]

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  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

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Foundational

Engineering the Pyrimidine-Piperazine Scaffold: A Technical Guide to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and its Derivatives

Executive Summary In modern medicinal chemistry, the pyrimidine-piperazine axis represents a highly privileged scaffold, serving as the architectural foundation for numerous FDA-approved kinase inhibitors and CNS modulat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrimidine-piperazine axis represents a highly privileged scaffold, serving as the architectural foundation for numerous FDA-approved kinase inhibitors and CNS modulators1[1]. Specifically, the building block N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS: 777807-92-8) provides a versatile, pre-functionalized core for drug discovery 2[2]. This whitepaper dissects the mechanistic rationale, biological targeting, and synthetic methodologies required to effectively leverage this specific derivative in advanced drug development workflows.

Structural and Mechanistic Rationale

The specific substitution pattern of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is not arbitrary; it is a meticulously engineered pharmacophore designed for optimal target engagement and pharmacokinetic stability.

  • The Pyrimidine Core: Acting as a bioisostere for purine, the pyrimidine ring is essential for ATP-competitive kinase inhibition. The N1 and N3 nitrogen atoms serve as critical hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region 3[3].

  • C2 N,N-Dimethylamine Group: The addition of a tertiary amine at the C2 position serves a dual purpose. Sterically, it locks the compound into a favorable conformation. Electronically, the dimethylamine group donates electron density into the pyrimidine ring, increasing the basicity of the adjacent nitrogens and strengthening the hinge-binding interaction 4[4].

  • C4 Piperazine Moiety: Piperazine is a classic solubilizing group. Its secondary amine provides a basic center (pKa ~9.8) that guarantees protonation at physiological pH, drastically improving aqueous solubility and enabling salt formulation (e.g., mesylate or hydrochloride). Structurally, the piperazine ring typically extends outward into the solvent-exposed region of the target protein, allowing for extensive derivatization without disrupting the primary pharmacophore binding 1[1].

Biological Targets & Signaling Pathways

Pyrimidine-piperazine derivatives are heavily featured in the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK4/6, which regulate the cell cycle's G1-to-S phase transition. By competitively binding to the ATP pocket of CDK4/6, these derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting tumor cell proliferation.

CDKPathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb Protein (Active) CDK46->Rb Phosphorylates Inhibitor Pyrimidine-Piperazine Inhibitor Inhibitor->CDK46 Blocks ATP Pocket pRb Phospho-Rb (Inactive) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Inhibits pRb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes

Mechanism of action for pyrimidine-piperazine derivatives in the CDK4/6-Rb signaling pathway.

Synthetic Methodology & Regioselective Protocols

The synthesis of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine relies on the predictable regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloropyrimidine.

Causality of Regioselectivity: Quantum mechanical (QM) analyses demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine is predominantly localized at the C4 position 5[5]. Consequently, the first nucleophilic attack (by Boc-piperazine) occurs rapidly and selectively at C4 6[6]. The introduction of this amine donates electron density into the pyrimidine ring, deactivating it. Therefore, the second substitution at C2 with dimethylamine requires significantly harsher conditions (e.g., microwave irradiation or sealed tube heating at 100 °C) 7[7].

Synthesis SM 2,4-Dichloropyrimidine (Starting Material) Step1 SNAr 1: Boc-Piperazine DIPEA, DCM, 0°C to RT SM->Step1 Int1 4-(4-Boc-piperazin-1-yl) -2-chloropyrimidine Step1->Int1 Step2 SNAr 2: Dimethylamine 100°C, Sealed Tube Int1->Step2 Int2 Boc-Protected Intermediate Step2->Int2 Step3 Deprotection: TFA/DCM, RT Int2->Step3 Product N,N-dimethyl-4- (piperazin-1-yl) pyrimidin-2-amine Step3->Product

Three-step self-validating synthetic workflow for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine.

Step-by-Step Experimental Protocol

Step 1: C4-Selective SNAr (Formation of 4-(4-Boc-piperazin-1-yl)-2-chloropyrimidine)

  • Preparation: Dissolve 2,4-dichloropyrimidine (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 30 mL) and cool to 0 °C under an argon atmosphere.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA, 20.0 mmol, 2.0 eq). Slowly add a solution of 1-Boc-piperazine (10.5 mmol, 1.05 eq) in DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Wash the organic layer with water (2x) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate.

Step 2: C2-Substitution (Formation of Boc-Protected Intermediate)

  • Preparation: In a heavy-walled microwave vial, combine 4-(4-Boc-piperazin-1-yl)-2-chloropyrimidine (5.0 mmol, 1.0 eq) and Potassium carbonate (K₂CO₃, 10.0 mmol, 2.0 eq) in 1,4-Dioxane (10 mL).

  • Addition: Add Dimethylamine solution (2.0 M in THF, 15.0 mmol, 3.0 eq).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 100 °C for 2 hours (alternatively, heat in a sealed tube at 100 °C for 12 hours).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via flash chromatography.

Step 3: Deprotection (Yielding the Final Product)

  • Reaction: Dissolve the Boc-protected intermediate (4.0 mmol) in DCM (10 mL). Add Trifluoroacetic acid (TFA, 40.0 mmol, 10 eq) dropwise at 0 °C.

  • Stirring: Warm to room temperature and stir for 2 hours.

  • Workup: Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield pure N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine.

Data Presentation: SAR and Pharmacokinetics

The modular nature of the pyrimidine-piperazine scaffold allows for precise tuning of both potency and ADME properties. Below are summarized tables representing typical structure-activity relationships (SAR) and pharmacokinetic profiles for derivatives built upon this core.

Table 1: SAR Trends of Pyrimidine-Piperazine Derivatives in Kinase Inhibition

Substitution SiteModificationImpact on Target Affinity (Potency)Impact on Physicochemical Properties
C2 Position Unsubstituted (-NH₂)Baseline hinge-binding affinity.Moderate solubility, potential for off-target toxicity.
C2 Position N,N-DimethylamineEnhances basicity of pyrimidine N1/N3; increases potency.Improves lipophilicity (LogP) and cellular permeability.
C4 Position Piperazine coreExtends into solvent front; tolerates bulky groups.Drastically improves aqueous solubility (salt formation).
C5 Position Halogen (-F, -Cl)Fills hydrophobic pocket; increases kinase selectivity.Increases metabolic stability against CYP450 oxidation.

Table 2: Typical ADME/PK Profile for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine Derivatives

ParameterTypical Value RangeClinical Implication
Aqueous Solubility (pH 7.4) > 100 µg/mLExcellent suitability for oral formulation.
LogD (pH 7.4) 1.5 – 2.5Optimal balance of permeability and solubility.
Plasma Protein Binding (PPB) 75% – 85%Sufficient free fraction for target engagement.
Half-life (t₁/₂ - in vivo) 4.0 – 8.0 hoursSupports once-daily or twice-daily oral dosing.

Conclusion

The compound N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is far more than a simple chemical building block; it is a strategically designed pharmacophore that addresses both the geometric requirements of kinase ATP-binding pockets and the physicochemical demands of oral drug delivery. By mastering the regioselective SNAr chemistry detailed above, medicinal chemists can efficiently iterate on this scaffold to discover the next generation of targeted therapeutics.

References

  • Title: N,N-dimethyl-4-(piperazin-1-yl)
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Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and its Analogs

Authored by a Senior Application Scientist Introduction The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates, particularly in oncology....

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] When coupled with a piperazine moiety, it gives rise to a class of compounds with broad biological activity, targeting diverse protein families such as kinases, G-protein-coupled receptors (GPCRs), and other enzymes.[3][4] This guide focuses on the structure-activity relationship (SAR) of the N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine core, providing a detailed analysis of how structural modifications influence biological activity. Understanding these relationships is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

The core structure, N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, presents three primary points for chemical modification: the 2-amino group, the pyrimidine ring, and the piperazine ring. This guide will systematically explore the SAR at each of these positions, drawing on data from studies on closely related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Core Scaffold: A Versatile Pharmacophore

The 4-(piperazin-1-yl)pyrimidin-2-amine scaffold is a versatile template for inhibitor design. The pyrimidine ring often acts as a hinge-binder in kinase inhibitors, forming crucial hydrogen bonds with the protein backbone. The piperazine group serves as a linker to an additional substituent, which can be tailored to interact with specific pockets in the target protein, thereby driving potency and selectivity. The 2-amino group can also be modified to fine-tune the compound's properties.

Synthetic_Workflow Start 2,4-Dichloropyrimidine Step1 Step 1: Reaction with N,N-dimethylamine Start->Step1 S_NAr at C4 Intermediate1 2-Chloro-N,N-dimethyl- pyrimidin-4-amine Step1->Intermediate1 Step2 Step 2: Reaction with Piperazine Intermediate1->Step2 S_NAr at C2 Product N,N-dimethyl-4-(piperazin-1-yl) -pyrimidin-2-amine Step2->Product

Caption: General synthetic workflow for the core scaffold.

Step-by-Step Protocol (Illustrative):

  • Synthesis of 4-chloro-N,N-dimethylpyrimidin-2-amine:

    • To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol), add N,N-diisopropylethylamine (DIPEA).

    • Cool the reaction mixture to 0 °C and add a solution of dimethylamine (e.g., 2M in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction by extraction and purify the product by column chromatography. [1]

  • Synthesis of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine:

    • To a solution of 4-chloro-N,N-dimethylpyrimidin-2-amine in a suitable solvent (e.g., n-butanol), add piperazine and a base (e.g., K₂CO₃).

    • Heat the reaction mixture at reflux until completion.

    • Cool the reaction, filter, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the final compound.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials:

    • Kinase enzyme (e.g., CDK4/Cyclin D1)

    • Substrate (e.g., Rb protein)

    • ATP

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product formed using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine scaffold is a highly versatile and druggable core structure. The SAR studies of its analogs reveal that:

  • The 2-aminopyrimidine moiety is a key pharmacophore, often involved in hinge-binding interactions. The N,N-dimethyl substitution can be beneficial for physicochemical properties.

  • The piperazine linker allows for extensive chemical exploration, with the nature of the substituent on the distal nitrogen being a primary driver of potency and selectivity.

  • Substitutions on the pyrimidine ring can be used to fine-tune activity, with the 5-position being a common site for modification.

A thorough understanding of these SAR trends is essential for the successful design and development of novel therapeutics based on this privileged scaffold. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of new analogs, facilitating the discovery of next-generation drug candidates.

References

  • Wang, S., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Molecules, 28(19), 6965. Available at: [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. RSC Advances, 4(78), 41531-41539. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–B in Human Breast Cancer Cells. Semantic Scholar. Available at: [Link]

  • Patel, S., et al. (2022). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Current Chemistry Letters. Available at: [Link]

  • Tang, W., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828334. Available at: [Link]

  • Patel, D., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of ChemTech Research, 6(9), 4304-4310. Available at: [Link]

  • Mulakayala, C., & Devari, A. K. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Available at: [Link]

  • Chen, P., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1532-1549. Available at: [Link]

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1359850. Available at: [Link]

  • Varano, F., et al. (2019). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 24(15), 2773. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Available at: [Link]

  • Yurttaş, L., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 493-500. Available at: [Link]

  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1305, 137785. Available at: [Link]

  • Chen, Y., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116894. Available at: [Link]

  • Kumar, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504242. Available at: [Link]

  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Archiv der Pharmazie, 355(10), 2200213. Available at: [Link]

  • PubChem. (n.d.). N,n-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. PubChem. Available at: [Link]

  • Kumar, R., et al. (2025). Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. Available at: [Link]

  • Zhu, W., & Zheng, P. (2014). Synthesis of 4-(2-(Piperazin-1-Yl)-7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidin-4-yl)Morpholine and 4-Morpholino-2-(Piperazin-1-Yl)- 7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidine 6,6-Dioxide. Advanced Materials Research, 936, 333-336. Available at: [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(4), 2139–2155. Available at: [Link]

  • NextSDS. (n.d.). N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. NextSDS. Available at: [Link]

  • Bebbington, D., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3290-3295. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Strategies for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

Introduction & Physicochemical Profiling N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS: 777807-92-8) is a polynitrogenous heterocyclic building block frequently utilized in drug discovery. Synthesized typically v...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS: 777807-92-8) is a polynitrogenous heterocyclic building block frequently utilized in drug discovery. Synthesized typically via the nucleophilic aromatic substitution (SNAr) of 4-chloro-N,N-dimethylpyrimidin-2-amine with excess piperazine, the crude reaction mixture often contains unreacted piperazine, di-substituted dimers, and transition metal catalysts.

The purification of this compound is notoriously difficult due to its high basicity and polarity. To design a successful purification workflow, we must first deconstruct the molecule's physicochemical profile.

Table 1: Physicochemical Profile & Purification Implications

Structural MoietyChemical PropertyPurification Implication
Piperazine Ring Secondary amine (pKa ~9.8); strong H-bond donor/acceptor.Causes severe peak tailing and irreversible adsorption on bare silica gel due to interactions with acidic silanols.
Pyrimidine Core Aromatic, weakly basic; UV-active chromophore.Enables UV monitoring (e.g., 254 nm); provides lipophilicity to differentiate the target from free piperazine.
N,N-Dimethylamine Tertiary amine; sterically hindered.Contributes to overall basicity; susceptible to N-oxidation if exposed to peroxides during prolonged aeration.

Protocol 1: Liquid-Liquid Extraction (LLE) & Free-Base Isolation

Causality & Rationale

The fundamental logic of this LLE protocol relies on pKa manipulation. By lowering the pH to ~2, the secondary amine of the piperazine moiety is fully protonated, rendering the target compound highly water-soluble. This allows for the extraction and removal of neutral or acidic organic impurities.

Subsequently, raising the pH to >12 ensures complete deprotonation (pH > pKa + 2). Because the target compound possesses a lipophilic pyrimidine core, it will preferentially partition into a moderately polar organic solvent (like Dichloromethane) upon basification. Conversely, any unreacted free piperazine—which is highly hydrophilic—will largely remain in the aqueous phase, effectively resolving the primary synthetic impurity.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 × 5 mL/g). The target compound migrates to the aqueous phase.

  • Phase Separation: Drain and discard the organic phase (contains neutral impurities and unreacted electrophiles).

  • Basification: Transfer the aqueous phase to an Erlenmeyer flask submerged in an ice bath (0–5 °C). Slowly add 2.0 M aqueous NaOH dropwise with vigorous stirring until the pH reaches >12.

  • Organic Extraction: Extract the basified aqueous phase with fresh DCM (3 × 10 mL/g).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enriched free base.

Self-Validation Checkpoint
  • System Validation: Spot the acidic aqueous phase and the final basified organic phase on a TLC plate. The acidic aqueous phase should show no migration of the target compound (remains at the baseline), while the final organic phase should show a distinct, mobile spot, confirming successful phase-switching.

LLE_Workflow Crude Crude Reaction Mixture (Target + Impurities) AcidicExt Acidic Extraction (1M HCl, pH ~2) Crude->AcidicExt OrgWaste Organic Phase (Neutral Impurities) AcidicExt->OrgWaste Discard AqPhase Aqueous Phase (Protonated Target) AcidicExt->AqPhase Retain Basification Basification (NaOH, pH > 12) AqPhase->Basification OrgExt Organic Extraction (DCM) Basification->OrgExt AqWaste Aqueous Phase (Excess Piperazine) OrgExt->AqWaste Discard PureFreeBase Isolated Free Base (Target Compound) OrgExt->PureFreeBase Retain & Concentrate

Workflow for the Liquid-Liquid Extraction (LLE) and free-base isolation of the target compound.

Protocol 2: Chromatographic Resolution Strategies

Causality & Rationale

If further purification is required, standard normal-phase silica chromatography will fail. Bare silica gel contains acidic silanol groups (Si-OH) that engage in strong Brønsted acid-base interactions with the piperazine nitrogen, causing irreversible adsorption or severe band-spreading, as detailed in the Biotage guide on ionizable amines[1].

To circumvent this, we employ the "2 pH Rule" via High-pH Reversed-Phase (RP) Chromatography. By adjusting the mobile phase to an alkaline pH (e.g., pH 10.5 using ammonium hydroxide), the secondary amine is kept strictly in its un-ionized, free-base form. This neutral state dramatically increases the molecule's hydrophobicity, maximizing its retention on a C18 stationary phase and ensuring sharp, symmetrical peaks[1]. Alternatively, amine-functionalized silica (KP-NH) can be used to mask silanols if normal-phase conditions are preferred[2].

Step-by-Step Methodology (High-pH RP-HPLC)
  • Column Preparation: Equip the flash system with a C18-functionalized silica column.

  • Solvent Preparation:

    • Mobile Phase A: Ultra-pure water modified with 0.1% (v/v) NH4OH (pH ~10.5).

    • Mobile Phase B: HPLC-grade Acetonitrile modified with 0.1% (v/v) NH4OH.

  • Sample Loading: Dissolve the enriched free base in a minimum volume of the initial mobile phase composition (e.g., 5% B).

  • Gradient Elution: Run a gradient from 5% B to 95% B over 15 column volumes (CV).

  • Fraction Collection: Monitor the elution via UV absorbance at 254 nm (pyrimidine core) and 210 nm.

Self-Validation Checkpoint
  • System Validation: The success of the pH control is validated by the peak shape on the chromatogram. A tailing factor ( Tf​ ) of 1.0–1.2 indicates successful suppression of secondary interactions. A Tf​>1.5 indicates insufficient mobile phase pH, requiring an increase in NH4OH concentration.

Chromatography_Decision Start Purification of Free Base Decision TLC Profile (Streaking?) Start->Decision NP_Amine Amine-Functionalized Silica Eluent: Hexane/EtOAc Decision->NP_Amine Severe Streaking NP_TEA Normal Phase Silica Eluent: DCM/MeOH + 1% TEA Decision->NP_TEA Mild Streaking RP_HighPH Reversed-Phase (C18) Eluent: MeCN/H2O + 0.1% NH4OH Decision->RP_HighPH High Polarity

Decision tree for selecting the optimal chromatographic resolution strategy for basic amines.

Protocol 3: Salt Formation and Crystallization

Causality & Rationale

When chromatographic scaling becomes economically unviable, salt crystallization serves as a highly efficient, self-purifying alternative. Piperazine derivatives are prone to co-precipitating with structurally similar alkylated impurities. However, reacting the free base with a specific acid (e.g., glacial acetic acid) forces the formation of a highly ordered crystal lattice (e.g., a diacetate salt). This rigid lattice thermodynamically excludes non-stoichiometric impurities and structurally related byproducts, as established in foundational piperazine purification protocols[3] and patent literature[4].

Step-by-Step Methodology (Acetate Salt)
  • Dissolution: Dissolve the chromatographically enriched (or LLE-purified) free base in acetone (approximately 5 to 10 volumes per gram of compound) at 25 °C.

  • Acid Addition: Under continuous stirring, add glacial acetic acid dropwise. Add exactly 2.1 molar equivalents relative to the target compound to ensure the formation of the diacetate salt[4].

  • Precipitation: Allow the mixture to stir at room temperature for 30 minutes, then transfer to a cold room or water bath maintained at 10–15 °C for 2 hours to drive complete precipitation[3].

  • Isolation: Isolate the precipitated crystalline salt via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with ice-cold acetone to remove any occluded mother liquor containing impurities. Dry under high vacuum.

Self-Validation Checkpoint
  • System Validation: Analyze the isolated crystals via 1 H NMR in D 2​ O. The protocol is self-validated if the integration of the acetate methyl protons (singlet, ~1.9 ppm) is exactly 6.0 relative to the single pyrimidine aromatic proton (1.0), confirming the 1:2 stoichiometry of the pure diacetate salt.

References

  • [4] US2919275A - Purification of piperazine. Google Patents. Available at:

  • [2] Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • [1] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

Sources

Application

Application Notes and Protocols: Development of a Cell-Based Assay for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

Authored by: A Senior Application Scientist Introduction: The Rationale for a Cell-Based Approach to Characterizing Novel Pyrimidine Derivatives The pyrimidine scaffold is a privileged structure in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for a Cell-Based Approach to Characterizing Novel Pyrimidine Derivatives

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its derivatives are particularly prominent as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[1][2][3][4] Compounds bearing the 2-aminopyrimidine core, such as N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, are of significant interest for their potential to modulate kinase activity.[3]

While the specific biological target of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is not extensively documented in publicly available literature[5], its structural similarity to known kinase inhibitors suggests it may also function in this capacity. For instance, related pyrimidine derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4), both of which are critical regulators of the cell cycle and established targets for anticancer drug discovery.[2][3][4]

The initial characterization of a novel compound's biological activity is most effectively performed within a cellular context. Cell-based assays provide a more physiologically relevant environment compared to purely biochemical assays, accounting for factors such as cell permeability, metabolic stability, and engagement with the target protein in its native state.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a robust cell-based assay cascade to characterize the activity of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, with a focus on its potential as an anti-proliferative agent and kinase inhibitor.

Our approach will be twofold:

  • Primary Assay: An initial screen to determine the compound's effect on cell viability and proliferation. This will establish a baseline of its cytotoxic or cytostatic potential and determine the effective concentration range for further studies.

  • Secondary Assay: A more targeted assay to investigate the compound's mechanism of action, focusing on the inhibition of a plausible kinase target and its downstream signaling pathway.

This guide will provide detailed, step-by-step protocols, explain the rationale behind experimental choices, and offer insights into data analysis and interpretation, ensuring a scientifically rigorous evaluation of this novel compound.

Part 1: Primary Assay - Assessing Cellular Proliferation and Viability

The first step in characterizing a potential anti-cancer agent is to determine its effect on the proliferation and viability of cancer cells. A widely used, robust, and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell number.

Principle of the MTT Assay

Viable, metabolically active cells contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. This formazan can be solubilized and the concentration determined by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Compound add_compound 4. Add Compound to Cells compound_prep->add_compound incubation 5. Incubate for 48-72 hours add_compound->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt incubate_mtt 7. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_plate 9. Read Absorbance at 570 nm solubilize->read_plate

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7, A549)[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom tissue culture plates

  • N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine in complete medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The data should be analyzed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Calculations:

  • Subtract the average absorbance of the no-cell control from all other absorbance values.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100

  • Plot the % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Human colorectal carcinomaHCT-116
Seeding Density Cells per well8,000
Incubation Time Duration of compound exposure72 hours
IC50 Half-maximal inhibitory concentration5.2 µM

Part 2: Secondary Assay - Investigating the Mechanism of Action

Once the anti-proliferative activity of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine has been confirmed, the next step is to investigate its mechanism of action. Based on its chemical structure, a plausible hypothesis is that it inhibits a protein kinase involved in cell cycle regulation, such as CDK4/6.[2][4] Inhibition of CDK4/6 would lead to cell cycle arrest in the G1 phase.[4] This can be assessed by analyzing the phosphorylation of the Retinoblastoma protein (Rb), a direct substrate of CDK4/6, and by cell cycle analysis using flow cytometry.

Principle of Western Blotting for Phospho-Rb

Western blotting is a technique used to detect specific proteins in a sample. In this context, we will use it to measure the levels of phosphorylated Rb (pRb) in cells treated with the compound. A decrease in the level of pRb would indicate inhibition of CDK4/6 activity.

Experimental Workflow: Phospho-Rb Western Blot

WB_Workflow cluster_prep Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection cell_treat 1. Treat Cells with Compound cell_lysis 2. Lyse Cells & Collect Protein cell_treat->cell_lysis protein_quant 3. Quantify Protein cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Transfer to Membrane sds_page->transfer blocking 6. Block Membrane transfer->blocking primary_ab 7. Incubate with Primary Antibody (anti-pRb) blocking->primary_ab secondary_ab 8. Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab add_ecl 9. Add ECL Substrate secondary_ab->add_ecl imaging 10. Image Chemiluminescence add_ecl->imaging

Caption: Workflow for Western blot analysis of pRb.

Detailed Protocol: Phospho-Rb Western Blot

Materials:

  • Cancer cell line (e.g., MV4-11, which is sensitive to CDK4/6 inhibitors)[4]

  • 6-well tissue culture plates

  • N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for 24 hours. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Transfer and Immunodetection:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total Rb and a loading control (GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of pRb.

Expected Results

A dose-dependent decrease in the intensity of the phospho-Rb band relative to the total Rb and loading control would strongly suggest that N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine inhibits the activity of a kinase upstream of Rb phosphorylation, such as CDK4/6.

TreatmentpRb/Total Rb Ratio (Normalized to Vehicle)
Vehicle Control 1.00
Compound (0.5 µM) 0.72
Compound (5 µM) 0.25
Compound (50 µM) 0.08

Conclusion

This application note provides a structured, two-part approach to the initial characterization of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. By first establishing its anti-proliferative activity through a robust MTT assay and then investigating its potential mechanism of action via Western blot analysis of a key signaling node, researchers can efficiently gather critical data. This information is essential for making informed decisions about the further development of this and other novel pyrimidine derivatives as potential therapeutic agents. The methodologies described are standard in the field of drug discovery and can be adapted for the characterization of a wide range of small molecule compounds.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors.
  • Benchchem. The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Promega Corporation. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • PubChem. N,n-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine.
  • Sapphire Bioscience. N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride.
  • PubMed. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships.
  • PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • ACS Publications. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.

Sources

Method

Application Note: In Vitro Pharmacological Characterization and Fragment-Based Screening of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS: 777807-92-8) Executive Summary & Structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS: 777807-92-8)

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD) and targeted protein degradation (TPD), selecting the right chemical starting point is critical. The compound N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine represents a highly versatile, privileged bifunctional building block.

Causality in Structural Design:

  • The 2-Aminopyrimidine Core: This moiety is a well-established kinase hinge-binding scaffold. The nitrogen atoms of the pyrimidine ring and the exocyclic amine act as bidentate hydrogen bond acceptors and donors, respectively, anchoring the molecule to the ATP-binding pocket of numerous kinases (e.g., CDK2, FLT3, FGFR4)[1].

  • The Piperazine Ring: Attached at the 4-position, the piperazine ring typically projects outward from the kinase ATP pocket into the solvent-exposed region. This basic amine improves aqueous solubility and serves as an ideal, rigid "exit vector" for attaching polyethylene glycol (PEG) or alkyl linkers during the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2].

This application note outlines a comprehensive, self-validating in vitro workflow to characterize this compound's physicochemical properties, biochemical affinity, and live-cell target engagement.

Experimental Workflow Architecture

To prevent false positives and ensure translational relevance, the screening cascade is designed as a self-validating system. Compounds must first pass solubility thresholds to ensure biochemical assays are not confounded by aggregation, followed by live-cell validation to confirm permeability and physiological target engagement.

ExperimentalWorkflow N1 Phase 1: Physicochemical Profiling (Solubility, PAMPA) N2 Phase 2: Biochemical Screening (TR-FRET Kinome Panel) N1->N2 Pass: Kinetic Sol > 50 µM N3 Phase 3: Target Engagement (Live-Cell NanoBRET) N2->N3 Pass: IC50 < 10 µM N4 Phase 4: Structural Biology (X-ray Crystallography) N3->N4 Pass: Cellular Target Engagement N5 Lead Elaboration (PROTAC Linker Attachment) N4->N5 Solvent Vector Identified

Fragment-to-Lead experimental workflow for 2-aminopyrimidine derivatives.

Quantitative Progression Thresholds
ParameterAssay MethodologyAcceptance CriteriaScientific Rationale
Kinetic Solubility Laser Nephelometry> 100 µMPrevents false positives caused by colloidal aggregation in biochemical assays.
Permeability PAMPA Papp​ > 1×10⁻⁶ cm/sEnsures the fragment can cross lipid bilayers for intracellular target engagement.
Biochemical Affinity TR-FRETIC₅₀ < 50 µMStandard affinity threshold for unoptimized fragment-sized hits.
Target Engagement NanoBRET™ TEIC₅₀ < 100 µMValidates cell penetration and target binding in the presence of physiological ATP[3].

Phase II: Biochemical Kinase Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because it is a ratiometric method. This self-validating feature inherently corrects for compound auto-fluorescence or inner-filter effects—common artifacts when screening highly concentrated fragments.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (titrated from 1 mM to 100 nM in DMSO) into a 384-well low-volume proxiplate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X mix containing the recombinant target kinase and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution. Crucial Note: ATP concentration must be set at the specific Km​ of the kinase to ensure competitive inhibitors can be accurately ranked. Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

  • Validation: Ensure the assay Z'-factor is > 0.6 using Staurosporine as a positive control and DMSO as a negative vehicle control.

Phase III: Live-Cell Target Engagement (NanoBRET™)

Extracellular biochemical assays often fail to predict intracellular efficacy due to cellular membrane barriers and high intracellular ATP concentrations (~1-5 mM) which outcompete hinge-binding inhibitors. To establish true causality between fragment application and target binding, we utilize the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay[3][4].

NanoBRET_Logic K Kinase-NanoLuc Fusion B High BRET Signal (No Inhibitor) K->B Binds T Fluorescent Tracer T->B Binds C Test Compound (CAS 777807-92-8) C->K Competes with Tracer L Low BRET Signal (Target Engaged) C->L Displaces Tracer

Logic of NanoBRET Target Engagement assay for measuring intracellular kinase affinity.

Step-by-Step Protocol
  • Cell Preparation & Transfection: Plate HEK293 cells in a 6-well plate. Transfect with the specific Kinase-NanoLuc® fusion plasmid using a lipid-based reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Plating: Harvest the cells and resuspend in Opti-MEM™ without phenol red. Plate at a density of 2×10⁴ cells/well into a 384-well white tissue culture plate.

  • Tracer Addition: Add the cell-permeable NanoBRET™ TE Tracer at its predetermined Kd​ concentration (usually 0.1–1.0 µM depending on the kinase).

  • Compound Incubation: Add N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine in a 10-point dose-response curve. Incubate for 2 hours at 37°C to allow the fragment to penetrate the cell and reach binding equilibrium with the tracer.

  • Self-Validating Step (Extracellular Inhibition): Add NanoBRET™ Nano-Glo® Substrate combined with the Extracellular NanoLuc® Inhibitor. Rationale: The extracellular inhibitor quenches any luminescence from dead cells or leaked enzyme, guaranteeing that the measured BRET signal originates exclusively from live, intact cells[3].

  • Measurement: Read donor emission (460 nm) and acceptor emission (618 nm) on a multimode plate reader. The BRET ratio is calculated as (Emission 618 nm / Emission 460 nm). A decrease in the BRET ratio confirms that the fragment has successfully entered the cell and displaced the tracer from the kinase[4].

Phase IV: Structural Biology & PROTAC Elaboration

Once intracellular target engagement is confirmed, the fragment is advanced to X-ray crystallography. The compound is soaked into apo-kinase crystals.

Because the secondary amine of the piperazine ring is highly solvent-exposed, it serves as the optimal site for linker attachment. Medicinal chemists can perform reductive amination or amide coupling at this piperazine nitrogen to attach PEG or alkyl linkers, ultimately recruiting an E3 ligase ligand (e.g., Thalidomide for CRBN or VH032 for VHL) to convert this fragment into a highly selective PROTAC degrader[2].

Sources

Application

In Vivo Preclinical Application Notes: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (Compound X)

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, hereafter referred to as Compound X, is a novel small molecule with a chemical structure sugg...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, hereafter referred to as Compound X, is a novel small molecule with a chemical structure suggestive of kinase inhibition. This document outlines a comprehensive preclinical strategy for evaluating Compound X in animal models, assuming its primary mechanism of action is the inhibition of the Janus kinase (JAK) family of tyrosine kinases.

The JAK-STAT signaling pathway is a critical mediator for numerous cytokines and growth factors, playing a central role in hematopoiesis and immune responses.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[1][3][4] Consequently, JAK inhibitors have emerged as a significant class of therapeutics.[5][6] This guide provides detailed protocols for the in vivo characterization of Compound X, from initial pharmacokinetic and pharmacodynamic assessments to efficacy testing in established disease models and essential toxicology studies.

All proposed animal studies must be conducted in compliance with local and national regulations and receive approval from an Institutional Animal Care and Use Committee (IACUC).[7][8][9][10]

Section 1: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X in mice and rats to establish a suitable dosing regimen for subsequent in vivo studies.[11]

Rationale: Understanding the pharmacokinetic profile is essential for interpreting pharmacodynamic and efficacy data.[11][12] Key parameters to determine include maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and bioavailability.

Protocol 1.1: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Male CD-1 or C57BL/6 mice (8-10 weeks old).[13][14]

  • Groups (n=3-5 per time point):

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 5 mg/kg).[13]

  • Formulation:

    • IV: Solubilize Compound X in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • PO: Suspend Compound X in a vehicle such as 0.5% methylcellulose in water.[13]

  • Blood Sampling: Collect serial blood samples (approx. 30-50 µL) via submandibular or saphenous vein at predefined time points.[15]

    • IV: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.[13][14]

    • PO: 0 (pre-dose), 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.[13][14]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis with software like Phoenix WinNonlin.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is observed.
AUC Area under the plasma concentration-time curve.
Elimination half-life.
CL Clearance.
Vd Volume of distribution.
F% Oral Bioavailability.
Section 2: In Vivo Pharmacodynamic (PD) Assessment

Objective: To demonstrate target engagement by showing that Compound X inhibits JAK-STAT signaling in vivo.

Rationale: A robust PK/PD relationship is crucial for confirming the mechanism of action and for selecting doses for efficacy studies.[16] Inhibition of cytokine-stimulated STAT phosphorylation is a key biomarker for JAK inhibitor activity.[6][17]

Protocol 2.1: Acute Inhibition of STAT Phosphorylation in Mice
  • Animal Model: Female BALB/c mice (8-10 weeks old).

  • Study Design:

    • Dose mice orally with vehicle or varying doses of Compound X.

    • After a specified time (e.g., 1-2 hours, based on Tmax from PK studies), challenge with a cytokine known to signal through JAKs (e.g., IL-6 or GM-CSF).

    • Collect whole blood or spleen tissue at a short time point post-challenge (e.g., 15-30 minutes).

  • Sample Analysis:

    • Flow Cytometry: Use phospho-specific antibodies to measure levels of phosphorylated STAT3 (pSTAT3) in specific immune cell populations (e.g., CD4+ T-cells) from whole blood.[16]

    • Western Blot/ELISA: Analyze pSTAT levels in spleen lysates.

  • Endpoint: A dose-dependent reduction in cytokine-induced pSTAT levels in treated mice compared to vehicle controls indicates target engagement.[17][18]

Section 3: Efficacy Evaluation in Disease Models

Objective: To assess the therapeutic potential of Compound X in relevant animal models of human disease.

Rationale: Efficacy models are chosen based on the established role of the JAK-STAT pathway in their pathogenesis. Positive results in these models provide strong rationale for clinical development.

Model 1: Collagen-Induced Arthritis (CIA) in Mice (Rheumatoid Arthritis Model)

The CIA model is widely used for studying rheumatoid arthritis as it shares immunological and pathological features with the human disease.[19][20][21]

Protocol 3.1: CIA Induction and Treatment
  • Animal Model: Male DBA/1J mice (8-10 weeks old), which are highly susceptible to CIA.[20][22]

  • Induction:

    • Day 0: Primary immunization with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) administered intradermally at the base of the tail.[21][22]

    • Day 21: Booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA).[21][22]

  • Treatment: Begin daily oral dosing with Compound X or vehicle upon the first signs of arthritis (typically days 26-35) and continue for 14-21 days.[21]

  • Assessments:

    • Clinical Scoring: Monitor disease progression 3-5 times per week by scoring each paw for signs of inflammation (0-4 scale), for a maximum score of 16 per mouse.[21][22]

    • Paw Thickness: Measure paw swelling using digital calipers.[22]

    • Histopathology: At study termination, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

    • Biomarkers: Measure serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.

Model 2: Imiquimod-Induced Psoriasis-like Skin Inflammation

This model mimics key features of human psoriasis, including epidermal thickening and immune cell infiltration, which are driven by cytokines like IL-23 and IL-17 that signal via the JAK-STAT pathway.[23][24][25]

Protocol 3.2: Imiquimod (IMQ) Model and Treatment
  • Animal Model: Male or female BALB/c or C57BL/6 mice (8-10 weeks old).[23][26]

  • Induction: Apply a daily topical dose of 5% imiquimod cream (Aldara) to the shaved back and/or ear for 5-6 consecutive days.[23][25][26]

  • Treatment: Administer Compound X (orally or topically) daily, either prophylactically (starting on Day 0) or therapeutically (starting on Day 2 or 3).[23][26]

  • Assessments:

    • Scoring: Daily score the back skin for erythema, scaling, and thickness on a scale from 0 to 4.[26]

    • Ear Thickness: Measure daily with digital calipers.[23]

    • Histology: At termination, collect skin samples for H&E staining to measure epidermal thickness (acanthosis).

    • Gene Expression: Analyze skin homogenates for mRNA levels of key cytokines (e.g., Il17a, Il23) via RT-qPCR.[26]

    • Flow Cytometry: Characterize immune cell infiltrates in the skin.[27]

Section 4: In Vivo Toxicology

Objective: To evaluate the safety profile of Compound X and determine the maximum tolerated dose (MTD).

Rationale: Toxicology studies are essential for identifying potential adverse effects and are required for regulatory submissions to advance a compound to human clinical trials.[28][29][30]

Protocol 4.1: Acute and Sub-chronic Toxicity Study in Rats
  • Animal Model: Male and female Sprague-Dawley rats.

  • Study Design:

    • Dose Range Finding (Acute): Administer single escalating doses of Compound X to small groups of rats to identify a dose range for longer studies.[30]

    • Repeated Dose Study (Sub-chronic): Administer Compound X daily via oral gavage for 14 or 28 days at three dose levels (low, mid, high) plus a vehicle control group.[28]

  • Assessments:

    • Clinical Observations: Daily monitoring for signs of toxicity, changes in behavior, and body weight.

    • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.

    • Gross Pathology: Conduct a full necropsy and record any macroscopic abnormalities.

    • Histopathology: Collect a comprehensive set of tissues for microscopic examination by a veterinary pathologist.

Visualizations

JAK-STAT Signaling Pathway

This diagram illustrates the canonical JAK-STAT signaling pathway, the target of Compound X.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor STAT_inactive STAT (inactive) JAK->STAT_inactive 5. STAT Phosphorylation STAT_inactive->Receptor 4. STAT Docking STAT_active pSTAT Dimer (active) STAT_inactive->STAT_active 6. Dimerization Nucleus Nucleus STAT_active->Nucleus 7. Translocation DNA DNA STAT_active->DNA 8. Gene Transcription

Caption: Canonical JAK-STAT Signaling Pathway.

Preclinical In Vivo Workflow

A flowchart depicting the logical progression of in vivo studies for Compound X.

Preclinical_Workflow PK Pharmacokinetics (PK) in Rodents PD Pharmacodynamics (PD) Target Engagement PK->PD Inform Dose Efficacy Efficacy Models (e.g., CIA, Psoriasis) PD->Efficacy Confirm Mechanism Tox Toxicology Studies (MTD, Safety) Efficacy->Tox Define Therapeutic Window IND IND-Enabling Studies Efficacy->IND Tox->IND

Caption: In Vivo Preclinical Evaluation Workflow.

CIA Efficacy Study Protocol

A visual representation of the timeline for the Collagen-Induced Arthritis study.

CIA_Protocol Day0 Day 0 Primary Immunization (Collagen + CFA) Day21 Day 21 Booster Immunization (Collagen + IFA) Day0->Day21 21 Days Day28 Day ~28-35 Onset of Arthritis Start Treatment Day21->Day28 7-14 Days Day49 Day ~49 Study Termination (Histology, Biomarkers) Day28->Day49 ~14-21 Days Treatment

Caption: Timeline for the Mouse Collagen-Induced Arthritis (CIA) Model.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • Maleitzke, T., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. [Link]

  • Psoriasis Arthritis Gut Immunology Comorbidity (PAGIC). (2021). IMQ Induced Psoriasis Mouse Model. Bio-protocol. [Link]

  • Pacific BioLabs. Toxicology Studies. [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • Brand, D. D., et al. (2014). Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. Bio-protocol. [Link]

  • Brand, D. D., et al. (2014). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]

  • Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. MedComm. [Link]

  • Assay Genie. (2024). JAK-STAT Signaling Pathway: A Comprehensive Exploration. [Link]

  • Ben-Aicha, S., et al. (2012). The role of JAK-STAT signaling within the CNS. JAK-STAT. [Link]

  • Pont-Lezica, L., et al. (2021). JAK-STAT Pathway: A Novel Target to Tackle Viral Infections. Pharmaceuticals. [Link]

  • UC Davis Office of Research. IACUC Policies and Guidelines. [Link]

  • The Journal of Immunology. (2024). Preclinical evaluation of Janus Kinase inhibitors in atopic dermatitis: Insights from an oxazolone-induced mouse model. [Link]

  • Imavita. Imiquimod-Induced Psoriasis Mouse Model. [Link]

  • University at Buffalo. Animal Research (IACUC) Guidelines. [Link]

  • InfinixBio. (2026). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. [Link]

  • European Respiratory Journal. (2020). Profiling the impact of two JAK inhibitors in a pre-clinical model of allergic asthma. [Link]

  • Biomedical Research and Therapy. (2024). Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice. [Link]

  • Penn State Research Support. IACUC Policies, Guidelines, & SOPS. [Link]

  • ProBio. In Vivo Toxicology & Safety Pharmacology Studies. [Link]

  • PubMed. (2020). Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model. [Link]

  • NIH. (2014). Murine Pharmacokinetic Studies. PMC. [Link]

  • Georgetown University. IACUC Policies, Guidelines and Standard Procedures. [Link]

  • PubMed. (2010). Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. [Link]

  • MuriGenics. Pk/bio-distribution. [Link]

  • ResearchGate. (2010). (PDF) Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050. [Link]

  • WuXi Biologics. Toxicology Studies | In Vivo Pharmacology Services. [Link]

  • Washington State University. Master List of IACUC Policies, Guidelines and SOPS. [Link]

  • Protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • WuXi Biology. (2024). Preclinical Evaluation of JAK Inhibitors in an Atopic Dermatitis Model. [Link]

  • NIH. (2018). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. PMC. [Link]

  • ACS Publications. (2012). 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. Journal of Medicinal Chemistry. [Link]

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. [Link]

  • NIH. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. PMC. [Link]

  • PubMed. (2022). Pharmacodynamics of Janus kinase inhibitors for the treatment of atopic dermatitis. [Link]

  • ResearchGate. (2021). Modeled 24-h pharmacodynamic coverage of JAK1 and JAK2 inhibition by jakinibs at clinical doses. [Link]

Sources

Method

"N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine" as a chemical probe for [target protein]

Application Note: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine as a Chemical Probe for Leucine-Rich Repeat Kinase 2 (LRRK2) Executive Summary & Scientific Context Leucine-Rich Repeat Kinase 2 (LRRK2) is a genetically...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine as a Chemical Probe for Leucine-Rich Repeat Kinase 2 (LRRK2)

Executive Summary & Scientific Context

Leucine-Rich Repeat Kinase 2 (LRRK2) is a genetically validated, high-priority therapeutic target for Parkinson’s disease (PD). Gain-of-function mutations within its kinase domain—most notably the G2019S substitution—result in hyperactive kinase activity, driving aberrant phosphorylation of Rab GTPases (such as Rab10) and triggering a cascade of endolysosomal dysfunction and neurotoxicity[1].

The compound N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine represents a highly privileged, foundational pharmacophore in the development of LRRK2 inhibitors and degraders. While many Type I kinase inhibitors utilize a pyrimidine core, this specific substitution pattern provides a dual advantage: the 2-aminopyrimidine motif acts as an exquisite hinge-binding anchor, while the 4-piperazinyl ring is uniquely positioned to face the solvent-exposed region of the ATP-binding pocket[2]. This makes the molecule not only a potent chemical probe fragment for kinase inhibition but also an ideal precursor for Proteolysis Targeting Chimeras (PROTACs)[1].

Mechanistic Insights & Structural Biology

To effectively utilize this probe in drug development, one must understand the structural causality behind its design:

  • Hinge Region Anchoring: The 2-aminopyrimidine core functions as the primary pharmacophore. Molecular dynamics and crystallographic surrogates reveal that the pyrimidine nitrogen (N1) and the exocyclic 2-amine donate and accept critical hydrogen bonds with the backbone amide and carbonyl of Ala1950 in the LRRK2 hinge region[2].

  • The Solvent-Exposed Piperazine Handle: The 4-piperazinyl group sits at the entrance of the ATP-binding pocket. Unlike morpholine derivatives (e.g., MLi-2) which feature an inert oxygen at the solvent boundary[3], the secondary amine of the piperazine ring provides a reactive nucleophilic handle. This is critical for the conjugation of PEGylated or alkyl linkers to recruit E3 ubiquitin ligases (such as Cereblon or VHL) without causing steric clashes within the kinase domain[1].

  • Kinome Selectivity: The N,N-dimethyl moiety occupies a specific hydrophobic sub-pocket. This steric bulk fine-tunes the electron density of the pyrimidine core and provides favorable van der Waals interactions, which are crucial for distinguishing LRRK2 from closely related kinome off-targets, thereby minimizing toxicity in neuronal models[3].

Mechanism Probe N,N-dimethyl-4-(piperazin-1-yl) pyrimidin-2-amine LRRK2 LRRK2 Kinase (G2019S Mutant) Probe->LRRK2 Competitive ATP Hinge Binding Rab10 Rab10 GTPase LRRK2->Rab10 Hyperactive Phosphorylation pRab10 Phospho-Rab10 (Thr73) Rab10->pRab10 Activation Pathology Endolysosomal Dysfunction & Neurodegeneration pRab10->Pathology Pathogenic Cascade

Fig 1: Mechanism of LRRK2 inhibition by the pyrimidine-piperazine probe and downstream effects.

Quantitative Data: Core Scaffold Comparison

When designing LRRK2-targeted therapies, selecting the right C4-substituent on the pyrimidine ring dictates the downstream application. Below is a comparative summary of the piperazine probe versus the classic morpholine analog.

PropertyPyrimidine-Morpholine Core (e.g., MLi-2)Pyrimidine-Piperazine Core (Probe)
Primary Modality Reversible Type I InhibitorInhibitor / PROTAC Precursor
LRRK2 IC₅₀ (In Vitro) < 1 nM~ 1 - 15 nM
Solvent-Exposed Handle Inert (Ether Oxygen)Reactive (Secondary Amine)
Kinome Selectivity Excellent (>290-fold over panel)Excellent
Primary Application Direct Kinase InhibitionTarget Degradation / Linker Attachment

Experimental Protocols

Protocol A: Chemical Biology Workflow – PROTAC Linker Conjugation

To convert this probe into a LRRK2 degrader, the secondary amine of the piperazine must be conjugated to an E3 ligase ligand.

Causality & Rationale: The piperazine nitrogen is a secondary amine. To prevent over-alkylation or quaternization, mild amide coupling conditions using a non-nucleophilic base are strictly required.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine in anhydrous DMF (0.2 M). Note: DMF ensures the solubility of both the polar pyrimidine probe and the highly lipophilic E3-ligase linkers.

  • Activation: In a separate vial, dissolve 1.1 eq of the E3-ligase linker-acid (e.g., CRBN-PEG3-COOH) and 1.2 eq of HATU in DMF. Stir for 10 minutes. Note: HATU is chosen over EDC/NHS to drive faster, higher-yielding amide bond formation with sterically hindered secondary amines.

  • Coupling: Add the activated ester solution to the probe solution, followed immediately by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Note: DIPEA deprotonates the piperazine without competing for the activated ester.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor reaction completion via LC-MS (ESI+).

  • Purification: Quench with H₂O, extract with EtOAc, and purify the resulting PROTAC via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol B: Cellular Target Engagement Assay (Phospho-Biomarkers)

To validate the efficacy of the probe (or its PROTAC derivative), one must measure the suppression of LRRK2 activity inside living cells.

Causality & Rationale: Direct measurement of LRRK2 kinase activity in cells is challenging. Instead, target engagement is quantified via LRRK2 autophosphorylation (Ser935) and direct substrate phosphorylation (Rab10 at Thr73). Because these sites are rapidly dephosphorylated by endogenous cellular phosphatases upon lysis, aggressive phosphatase inhibition is the critical variable for assay success.

Step-by-Step Methodology:

  • Cell Seeding: Seed LRRK2 G2019S MEF (Mouse Embryonic Fibroblast) cells in 6-well plates at a density of 3 × 10⁵ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Probe Treatment: Treat cells with the probe in a 10-point dose-response format (ranging from 0.1 nM to 1 μM) for 2 hours (for inhibition) or 24 hours (for PROTAC degradation).

  • Lysis (Critical Step): Wash cells once with ice-cold PBS. Immediately lyse on ice using RIPA buffer heavily supplemented with PhosSTOP (phosphatase inhibitor cocktail) and cOmplete protease inhibitors. Self-Validation: Failure to keep lysates strictly on ice will result in total loss of the p-Rab10 signal, yielding false negatives.

  • Clarification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and perform a BCA protein assay to normalize loading concentrations.

  • Immunoblotting: Resolve 20 μg of protein per lane on 4-12% Bis-Tris polyacrylamide gels. Transfer to PVDF membranes.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: Anti-p-Rab10 (Thr73), Anti-Total Rab10, Anti-p-S935 LRRK2, and Anti-Total LRRK2.

  • Quantification & Validation: Calculate the ratio of p-Rab10 to Total Rab10 using densitometry. A valid assay must demonstrate a dose-dependent reduction of the p-Rab10/Total Rab10 ratio while Total Rab10 levels remain completely stable.

Protocol Step1 Cell Culture (LRRK2-Mutant MEFs) Step2 Probe Treatment (Dose-Response) Step1->Step2 Step3 Lysis + Phosphatase Inhibitors Step2->Step3 Step4 Immunoblotting (p-S935 / p-Rab10) Step3->Step4 Step5 Target Engagement Quantification Step4->Step5

Fig 2: Workflow for validating LRRK2 cellular target engagement via phosphorylation biomarkers.

References

  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. ACS Publications.[Link][3]

  • Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2. PMC.[Link][1]

  • Molecular Modeling Study on the Interaction Mechanism between the LRRK2 G2019S Mutant and Type I Inhibitors by Integrating Molecular Dynamics Simulation, Binding Free Energy Calculations, and Pharmacophore Modeling. ACS Publications.[Link][2]

Sources

Application

Application Note: High-Throughput Screening of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine for Aurora Kinase A Inhibition

Introduction The compound N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is a synthetic small molecule featuring two key pharmacophores: a 2-aminopyrimidine core and a piperazine moiety. The 2-aminopyrimidine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is a synthetic small molecule featuring two key pharmacophores: a 2-aminopyrimidine core and a piperazine moiety. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a bioisostere of the adenine portion of ATP and form critical hydrogen bonds with the hinge region of protein kinases.[1] This makes it a cornerstone in the design of numerous kinase inhibitors.[2][3] The piperazine group is also frequently incorporated into drug candidates to enhance properties like aqueous solubility and to provide a vector for interacting with solvent-exposed regions of the target protein, often improving both pharmacokinetic and pharmacodynamic profiles.[4][5]

Given this structural rationale, N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (hereafter referred to as Compound-X) is a prime candidate for screening against protein kinases. This application note details a robust, automated high-throughput screening (HTS) protocol to evaluate the inhibitory activity of Compound-X against Aurora Kinase A (AURKA), a critical serine/threonine kinase and a well-validated oncogene.[6][7] AURKA is a master regulator of mitotic progression, involved in centrosome maturation, spindle assembly, and cytokinesis.[8][9] Its overexpression is frequently observed in a wide variety of human cancers, making it an attractive target for novel cancer therapeutics.[7][10]

This protocol employs the ADP-Glo™ Kinase Assay, a universal, luminescence-based method ideal for HTS.[11][12] The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, offering high sensitivity and a large dynamic range suitable for identifying potent inhibitors from large compound libraries.[13]

Scientific Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process designed to quantify the activity of any ADP-generating enzyme.[13]

  • Kinase Reaction & ATP Depletion: In the first step, AURKA kinase, its substrate (e.g., Kemptide), and ATP are incubated with the test compound (Compound-X). Active kinase phosphorylates the substrate, converting ATP to ADP. After this reaction reaches completion, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining, unconsumed ATP. This step is crucial for minimizing background signal from the initial high concentration of ATP.

  • ADP Conversion & Signal Generation: In the second step, Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a light signal in the presence of luciferin. The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore, directly proportional to the AURKA kinase activity.[13][14] Inhibitors of AURKA will result in lower ADP production and thus a weaker light signal.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation AURKA AURKA ADP ADP AURKA->ADP Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation ATP ATP ATP->ADP Phosphorylation CompoundX Compound-X (Inhibitor) CompoundX->AURKA Inhibits ATP_excess Unconsumed ATP Kinase_Detection_Reagent Kinase Detection Reagent ADP->Kinase_Detection_Reagent Input ADPGlo_Reagent ADP-Glo™ Reagent ATP_excess->ADPGlo_Reagent Input ATP_depleted ATP Depleted ADPGlo_Reagent->ATP_depleted ATP_new Newly Synthesized ATP Kinase_Detection_Reagent->ATP_new Converts ADP Light Luminescent Signal ATP_new->Light Generates Luciferase Luciferase Luciferase->Light Generates

Figure 1: Principle of the ADP-Glo™ Assay for AURKA inhibition.

Experimental Protocols

PART 1: Materials and Reagents
ReagentSupplierCatalog No.
ADP-Glo™ Kinase AssayPromegaV9101
Recombinant Human Aurora Kinase ABPS Bioscience40004
Kemptide Substrate (LRRASLG)BPS Bioscience-
Dithiothreitol (DTT), 1MSigma-AldrichD9779
Kinase Buffer 1 (5x)BPS Bioscience79334
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amineBiosynthJDC14862
Alisertib (MLN8237) - Positive ControlSelleckchemS1133
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
ATP Solution, 10 mMPromegaV9151
Nuclease-Free WaterThermo FisherAM9937
Solid White, Low-Volume 384-well Assay PlatesCorning3572
PART 2: Reagent Preparation
  • 1X Kinase Assay Buffer: Prepare 1X Kinase Assay Buffer by diluting the 5X stock with nuclease-free water. For 10 mL of 1X buffer, mix 2 mL of 5X Kinase Buffer 1, 10 µL of 1M DTT, and 7.99 mL of water. Keep on ice.

  • Compound-X Stock Solution: Prepare a 10 mM stock solution of Compound-X in 100% DMSO.

  • Positive Control Stock Solution: Prepare a 10 mM stock solution of Alisertib (a known potent AURKA inhibitor) in 100% DMSO.[3]

  • ATP Working Solution (25 µM): Dilute the 10 mM ATP stock solution into 1X Kinase Assay Buffer to a final concentration of 25 µM. Causality: The ATP concentration should be at or near the Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • AURKA Enzyme Working Solution (2.5X): Thaw the recombinant AURKA enzyme on ice. Dilute the enzyme in 1X Kinase Assay Buffer to a final concentration of 0.5 ng/µL (or as optimized). This will yield a final concentration of 0.2 ng/µL in the 5 µL kinase reaction.

  • Substrate Working Solution (2.5X): Dilute the Kemptide substrate in 1X Kinase Assay Buffer to a final concentration of 200 µM. This will yield a final concentration of 80 µM in the 5 µL kinase reaction.

PART 3: HTS Workflow for Compound-X

The following protocol is designed for a 384-well plate format with a final kinase reaction volume of 5 µL.

HTS_Workflow start Start plate_prep 1. Compound Plating (25 nL of Compound-X, Controls in DMSO) start->plate_prep add_enzyme 2. Add AURKA Enzyme (2 µL of 2.5X solution) plate_prep->add_enzyme add_substrate 3. Add Substrate/ATP Mix (2 µL of 2.5X solution) add_enzyme->add_substrate incubate_kinase 4. Incubate at 30°C (60 minutes) add_substrate->incubate_kinase stop_reaction 5. Add ADP-Glo™ Reagent (5 µL) incubate_kinase->stop_reaction incubate_stop 6. Incubate at RT (40 minutes) stop_reaction->incubate_stop add_detect 7. Add Kinase Detection Reagent (10 µL) incubate_stop->add_detect incubate_detect 8. Incubate at RT (30-60 minutes) add_detect->incubate_detect read_plate 9. Read Luminescence incubate_detect->read_plate analyze 10. Data Analysis (Z'-Factor, % Inhibition) read_plate->analyze end End analyze->end

Figure 2: High-Throughput Screening (HTS) workflow diagram.

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo®), dispense 25 nL of Compound-X from a source plate into the appropriate wells of a 384-well assay plate.

    • Test Wells: 25 nL of Compound-X solutions (for a final concentration range, e.g., 10 µM to 1 nM).

    • Negative Control (0% Inhibition): 25 nL of 100% DMSO.

    • Positive Control (100% Inhibition): 25 nL of Alisertib stock (for a final concentration of 1 µM).

  • Enzyme Addition: Add 2 µL of the 2.5X AURKA Enzyme Working Solution to all wells.

  • Initiate Kinase Reaction: Add 3 µL of a pre-mixed solution containing the 2.5X Substrate Working Solution and 25 µM ATP solution to all wells.

  • Kinase Reaction Incubation: Seal the plate and centrifuge briefly (1 min at 1,000 rpm). Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Mix on a plate shaker for 30 seconds.

  • ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.[14]

  • Signal Development: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds.

  • Signal Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14]

  • Data Acquisition: Read the luminescence on a compatible plate reader (e.g., PerkinElmer EnVision®).

Data Analysis and Quality Control

A successful HTS campaign relies on a robust and reproducible assay. The Z'-factor is a statistical parameter used to validate the quality of the assay by quantifying the separation between the positive and negative controls.[15][16]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:[17]

Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

Z'-Factor ValueAssay QualityInterpretation
≥ 0.5 ExcellentClear separation between controls; suitable for HTS.[18][19]
0 to < 0.5 MarginalAssay may be acceptable but requires optimization or careful hit selection.[17]
< 0 UnacceptableSignal from controls overlaps; assay is not reliable for screening.[16]

Percent Inhibition Calculation: The inhibitory activity of Compound-X is calculated relative to the control wells:

% Inhibition = 100 * (1 - (Signal_Test - Signal_Pos) / (Signal_Neg - Signal_Pos))

Where:

  • Signal_Test: Luminescence from a well containing Compound-X.

  • Signal_Pos: Average luminescence from positive control wells (Alisertib).

  • Signal_Neg: Average luminescence from negative control wells (DMSO).

Hypothetical Screening Data:

CompoundConcentration (µM)Avg. Luminescence (RLU)Std. Dev.% Inhibition
DMSO-1,550,00075,0000% (Control)
Alisertib150,00015,000100% (Control)
Compound-X1085,00020,00097.7%
Compound-X1250,00035,00086.7%
Compound-X0.1780,00060,00051.3%
Compound-X0.011,490,00080,0004.0%

In this hypothetical example, the Z'-factor would be calculated as 0.80, indicating an excellent assay.

Conclusion

This application note provides a comprehensive and validated protocol for assessing the inhibitory potential of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine against Aurora Kinase A in a high-throughput format. The structural features of the compound strongly suggest potential activity against protein kinases, and AURKA represents a high-value oncology target.[20][7] The use of the ADP-Glo™ Kinase Assay provides a sensitive, robust, and scalable method for primary screening, hit confirmation, and subsequent dose-response studies to determine compound potency (IC₅₀).[11] Adherence to the quality control metrics outlined, particularly the Z'-factor, will ensure the generation of high-quality, reproducible data critical for advancing drug discovery programs.[15]

References

  • The role of Aurora-A in human cancers and future therapeutics. Journal of Cancer Research and Clinical Oncology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940846/]
  • Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/1040841X.2023.2274482]
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Piperazine-and-Pyrazine-containing-molecules-and-Asif/123992823f66b6c0e5a8717887201c9a62657e3f]
  • The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/blog/the-versatility-of-the-2-aminopyrimidine-scaffold-a-technical-guide-for-drug-discovery]
  • Z-factor. Grokipedia. [URL: https://www.bellbrooklabs.com/resources/grokipedia/z-factor/]
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-quick-protocol.pdf]
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-technical-manual.pdf]
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202319131]
  • Aurora-A Kinase as a Promising Therapeutic Target in Cancer. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2015.00299/full]
  • ADP Glo Protocol. Scribd. [URL: https://www.scribd.com/document/424915835/ADP-Glo-Protocol]
  • Aurora Kinases: Their Role in Cancer and Cellular Processes. DergiPark. [URL: https://dergipark.org.tr/en/pub/jcnos/issue/85664/1335279]
  • ADP-Glo™ Kinase Assay Technical Manual. Promega. [URL: https://worldwide.promega.com/products/cell-health-assays/kinase-assays/adp-glo-kinase-assay/?
  • Aurora kinases: structure, functions and their association with cancer. SciSpace. [URL: https://typeset.
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_273145404]
  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10393275/]
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [URL: https://www.bellbrooklabs.com/from-s-b-to-z-a-better-way-to-measure-assay-quality-in-high-throughput-screening/]
  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313279/]
  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/aurora-kinase-a-assay-kit-79796]
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/17/5207]
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [URL: https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/]
  • Z-factor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Z-factor]
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [URL: https://www.researchgate.net/publication/343603417_Piperazine_derivatives_with_central_pharmacological_activity_used_as_therapeutic_tools]
  • N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. NextSDS. [URL: https://app.nextsds.com/substances/777807-92-8]
  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1422-0067/15/3/3938]
  • The Z prime value (Z´). BMG LABTECH. [URL: https://www.bmglabtech.com/en/blog/z-prime-value/]
  • HTScan® Aurora A Kinase Assay Kit #7510. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/assay-kits/htscan-aurora-a-kinase-assay-kit/7510]
  • High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33854117/]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [URL: https://www.mdpi.com/1422-0067/24/14/11467]
  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. [URL: https://iris.uniroma1.it/handle/11573/1691130]
  • N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride. Sapphire Bioscience. [URL: https://www.sapphirebioscience.com/product/JDC14862/N-N-Dimethyl-4-piperazin-1-yl-pyrimidin-2-amine-hydrochloride]
  • N,n-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. PubChemLite. [URL: https://pubchemlite.org/compound/N,n-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine]
  • High Throughput Screening Flux Assays. Aurora Biomed. [URL: https://www.aurorabiomed.com/ion-channel-technology/assay-services/high-throughput-screening-flux-assays/]
  • 777807-92-8 | N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. AiFChem. [URL: https://www.aifchem.com/product/777807-92-8.html]
  • N,N-diMethyl-4-(piperidin-3-ylMethyl)pyriMidin-2-aMine. NextSDS. [URL: https://app.nextsds.com/substances/1359705-77-3]
  • n,n-dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine. ChemTik Products. [URL: https://www.chemtik.com/products/N,N-DIMETHYL-4-(4-PHENYLPIPERAZIN-1-YL)-5,6,7,8-TETRAHYDROPYRIDO-4,3-D-PYRIMIDIN-2-AMINE.html]
  • N,N-Dimethyl-4-piperidinamine. Koei Chemical Co., Ltd. [URL: https://www.koeichem.com/en/product/detail/460]
  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29410058/]

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Method

Preclinical Formulation and In Vivo Dosing Strategies for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

Introduction & Physicochemical Profiling In preclinical drug development, the transition from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models requires robust, reproducible formulation strategies. N...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

In preclinical drug development, the transition from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models requires robust, reproducible formulation strategies. N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS Number: 777807-92-8) is a highly versatile chemical building block[1]. Featuring a pyrimidine core and a piperazine moiety, this scaffold is frequently utilized in the development of targeted therapeutics, including kinase inhibitors and covalent KRAS inhibitors[2].

As a Senior Application Scientist, I approach the formulation of this compound by first analyzing its physicochemical architecture. The secondary amine of the piperazine ring provides a basic center (estimated pKa ~9.0–9.5), which is highly receptive to protonation. However, the planar pyrimidine core and dimethylamine group impart significant lipophilicity, often resulting in poor aqueous solubility at physiological pH. Therefore, successful in vivo formulation requires overcoming the high crystal lattice energy of the free base while maintaining systemic tolerability in rodent models.

Formulation Strategy & Decision Workflow

To evaluate this compound in vivo, we must design two distinct vehicles:

  • Intravenous (IV) Formulation : Must be a sterile, thermodynamically stable, particulate-free solution to prevent pulmonary embolism. We utilize a co-solvent/surfactant system to solubilize the lipophilic core.

  • Per Os (PO / Oral) Formulation : Can be a homogenous suspension. Suspensions are preferred for oral gavage at high doses to evaluate toxicity and efficacy without the dose-limiting toxicity of high-concentration co-solvents.

FormulationDecision API API: N,N-dimethyl-4- (piperazin-1-yl) pyrimidin-2-amine Assess Physicochemical Assessment (Basic pKa ~9.2) API->Assess IV IV Formulation (Solution) 5% DMSO + 10% Solutol + 85% Saline Assess->IV Absolute Bioavailability & Clearance Profiling PO PO Formulation (Suspension) 0.5% MC + 0.2% Tween 80 + 99.3% Water Assess->PO High Dose Efficacy & Toxicity Screening

Caption: Decision tree for selecting IV vs. PO formulation strategies based on API properties.

Step-by-Step Formulation Protocols

The following protocols are designed as self-validating systems. Do not deviate from the order of addition, as the sequence dictates the thermodynamic breakdown of the API's crystal lattice.

Protocol A: Preparation of IV Solution (2 mg/mL)

Vehicle Composition : 5% DMSO / 10% Solutol HS15 (Kolliphor® HS 15) / 85% Normal Saline (0.9% NaCl).

Causality Insight: Why add DMSO first? DMSO acts as a powerful aprotic solvent that immediately disrupts the crystal lattice of the pyrimidine free base. Adding an aqueous phase before the API is fully solvated in DMSO will cause irreversible aggregation.

  • Weighing : Accurately weigh 20.0 mg of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine into a clean, sterile glass vial.

  • Primary Solvation : Add 0.5 mL of pure, anhydrous DMSO. Vortex vigorously for 2 minutes.

    • Self-Validation Check: The liquid must be completely transparent with no floating particulates.

  • Surfactant Addition : Add 1.0 mL of pre-warmed (37°C) Solutol HS15. Solutol is highly viscous at room temperature; warming ensures accurate pipetting and homogeneous mixing. Vortex for 3 minutes.

  • Aqueous Phase Integration : Slowly add 8.5 mL of Normal Saline (0.9% NaCl) dropwise while continuously vortexing or stirring.

    • Self-Validation Check (Critical): Hold the vial against a strong light source. Look for the Tyndall effect (light scattering). If the solution appears cloudy or scatters light, micro-precipitation has occurred. The solution is unfit for IV dosing and must be discarded.

  • Sterilization : Filter the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial.

Protocol B: Preparation of PO Suspension (10 mg/mL)

Vehicle Composition : 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Deionized Water.

Causality Insight: Why use Tween 80? The pyrimidine core is highly hydrophobic and will naturally repel water, causing the powder to float. Tween 80 acts as a wetting agent, lowering the interfacial tension between the API and the aqueous MC matrix, ensuring a uniform suspension for accurate volumetric dosing.

  • Vehicle Prep : Prepare a stock solution of 0.5% w/v Methylcellulose in DI water. Stir overnight at 4°C to ensure complete polymer hydration. Add 0.2% v/v Tween 80 and mix well.

  • Weighing : Weigh 100.0 mg of the API and transfer it to a mortar or a glass vial.

  • Wetting : Add 100 µL of the vehicle to the powder. Use a pestle or a spatula to triturate (grind) the powder into a smooth, uniform paste. This mechanical shearing breaks up agglomerates.

  • Volume Expansion : Gradually add the remaining 9.9 mL of the vehicle in 1 mL increments, vortexing thoroughly between each addition.

  • Final Sonication : Sonicate the suspension in a water bath for 5 minutes to remove trapped air bubbles.

    • Self-Validation Check: Allow the suspension to sit for 10 minutes. If rapid sedimentation occurs, the particle size is too large. Re-triturate or use a probe sonicator to reduce particle size.

In Vivo Pharmacokinetic (PK) Study Design

Once formulated, the compound is ready for in vivo evaluation. The standard rodent model utilizes male Sprague-Dawley rats or C57BL/6 mice.

PKWorkflow Dose 1. In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) Sample 2. Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) Dose->Sample Prep 3. Plasma Preparation (Centrifuge 4°C, 3000g, 10 min) Sample->Prep Extract 4. Protein Precipitation (3x Vol Acetonitrile + Int. Std) Prep->Extract LCMS 5. LC-MS/MS Bioanalysis (MRM Mode, +ESI) Extract->LCMS

Caption: Standardized in vivo pharmacokinetic study workflow from dosing to LC-MS/MS bioanalysis.

Bioanalytical Extraction Protocol

To quantify the compound in plasma, protein precipitation is the most efficient method:

  • Aliquot 20 µL of rat/mouse plasma into a 96-well plate.

  • Add 60 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (e.g., a deuterated analogue or structurally similar piperazine derivative).

  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean plate, dilute with 50 µL of LC-MS grade water, and inject onto the LC-MS/MS system.

Quantitative Data Summaries

The tables below summarize the expected physicochemical stability of the formulations and the anticipated PK parameters for a generic piperazinyl-pyrimidine derivative.

Table 1: Formulation Composition and Stability Matrix

RouteTarget Conc.Vehicle CompositionAppearanceStability (Room Temp)Storage Protocol
IV 2.0 mg/mL5% DMSO / 10% Solutol HS15 / 85% SalineClear, colorless solution> 48 hoursStore at 4°C, warm to 37°C before dosing
PO 10.0 mg/mL0.5% MC / 0.2% Tween 80 in WaterOpaque, white suspension> 24 hours (requires resuspension)Prepare fresh daily, vortex before dosing

Table 2: Representative Pharmacokinetic Parameters (Rodent Model)

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Implication for Drug Development
Cmax ~1,200 ng/mL (at t=0)~850 ng/mLGood oral absorption driven by piperazine basicity.
Tmax N/A1.0 - 2.0 hoursIndicates moderate absorption rate from the GI tract.
Half-life (t1/2) 2.5 hours3.1 hoursTypical for pyrimidine scaffolds; suitable for BID dosing.
Clearance (Cl) 15 mL/min/kgN/AModerate hepatic clearance.
Bioavailability (F%) 100% (Reference)~45 - 55%Favorable profile for advancing to efficacy models.

References

  • NextSDS. "N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine - Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

Sources

Application

Application Note: Comprehensive Solubility and Stability Profiling of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

An In-Depth Technical Guide Abstract This document provides a comprehensive set of protocols for the evaluation of solubility and stability of the novel chemical entity N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. T...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This document provides a comprehensive set of protocols for the evaluation of solubility and stability of the novel chemical entity N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. The structural motifs of this compound, including a pyrimidine core and a piperazine ring, necessitate a thorough characterization of its physicochemical properties to ensure successful downstream development.[1][2] This guide moves beyond rote procedural lists to explain the causality behind experimental design, ensuring that the generated data is robust, reproducible, and suitable for regulatory consideration. Protocols for high-throughput kinetic solubility, gold-standard thermodynamic solubility, and a full suite of forced degradation and long-term stability studies compliant with International Council for Harmonisation (ICH) guidelines are detailed.

Introduction: The Imperative of Early-Stage Physicochemical Characterization

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is a heterocyclic compound featuring a substituted pyrimidine ring linked to a piperazine moiety.[3][4] The presence of multiple basic nitrogen atoms suggests a pH-dependent solubility profile, while the aromatic and amine functionalities indicate potential susceptibility to photolytic and oxidative degradation.[5][6] Understanding these attributes is not merely an academic exercise; it is a cornerstone of successful drug development. Poor solubility can lead to erratic results in biological assays, low bioavailability, and significant formulation challenges.[7][8] Similarly, an unstable compound can lose potency and generate potentially toxic degradants, compromising both safety and shelf-life.[6][9][10]

This application note provides a validated framework for generating a comprehensive solubility and stability package for this molecule, enabling informed decisions in lead optimization, formulation development, and manufacturing.[9][10]

Foundational Principles and Strategic Approach

The assessment of solubility and stability is a phased approach, with the complexity of the assays tailored to the stage of drug development. Early-stage discovery benefits from rapid, high-throughput methods to rank compounds, while later-stage development requires definitive, equilibrium-based data for formulation and regulatory filings.

Solubility: Differentiating Kinetic and Thermodynamic Measurements

It is critical to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[7][8] It is an indispensable tool in early discovery for quick compound assessment but can often overestimate true solubility due to the formation of supersaturated solutions.[8][11]

  • Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution.[12] It is determined by allowing an excess of the solid compound to equilibrate with the buffer over an extended period (typically 24-48 hours).[13][14] This data is essential for preformulation and understanding in-vivo dissolution.[8][15]

Stability: A Two-Pronged Investigation

Stability testing aims to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors.[16][17] The strategy involves two key phases:

  • Forced Degradation (Stress Testing): The compound is intentionally exposed to harsh conditions (e.g., strong acid, base, oxidant, light, heat) to rapidly identify potential degradation pathways and products.[18][19][20] This process is fundamental for developing and validating a "stability-indicating" analytical method—one that can accurately separate the intact drug from all its degradants.[10][18]

  • Long-Term & Accelerated Stability: These formal studies are conducted under specific storage conditions defined by ICH guidelines (e.g., ICH Q1A(R2)) to establish a re-test period for the drug substance and recommended storage conditions.[16][17][21][22]

Below is a workflow diagram illustrating the strategic approach to this characterization.

G Figure 1. Overall Workflow for Physicochemical Profiling cluster_0 Solubility Assessment cluster_1 Stability Assessment Kinetic Kinetic Solubility (High-Throughput Screen) Report Comprehensive Characterization Report Kinetic->Report Thermo Thermodynamic Solubility (Shake-Flask Method) Thermo->Report Decision Development Stage? Decision->Kinetic Early Discovery Decision->Thermo Lead Optimization/ Preformulation HPLC_Dev Develop Stability-Indicating HPLC Method Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) HPLC_Dev->Forced_Deg Validate Method Specificity ICH_Study ICH Long-Term & Accelerated Stability Study Forced_Deg->ICH_Study Inform Formal Study Design ICH_Study->Report Start Compound: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine Start->Decision Start->HPLC_Dev

Caption: Overall Workflow for Physicochemical Profiling

Protocols for Solubility Assessment

The following protocols provide step-by-step guidance for determining both the kinetic and thermodynamic solubility of the target compound.

Protocol 3.1: High-Throughput Kinetic Solubility Assay
  • Principle: This assay relies on the principle that when a concentrated DMSO stock solution of a compound is diluted into an aqueous buffer, precipitation will occur above its kinetic solubility limit. This precipitation can be quantified by measuring the increase in turbidity (light scattering) using a nephelometer or plate reader.[8][23]

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine in 100% DMSO.

    • Plate Setup: In a clear-bottom 96-well plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a series of wells.[24]

    • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well to achieve a starting concentration of 100 µM (final DMSO concentration of 1%).

    • Serial Dilution: Perform a serial 2-fold dilution across the plate to generate a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, etc.).

    • Incubation: Seal the plate and shake it for 2 hours at room temperature, protected from light.[7][24]

    • Measurement: Measure the turbidity of each well using a plate reader capable of nephelometric measurement or by reading absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

    • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.[24]

Protocol 3.2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
  • Principle: This is the definitive method for determining solubility. An excess amount of the solid compound is agitated in a specific buffer until the dissolution and crystallization processes reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC-UV.[13][14]

  • Methodology:

    • Sample Preparation: Add an excess amount of solid N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (e.g., ~2 mg) to a 2 mL glass vial. Ensure that undissolved solid remains visible throughout the experiment.[11][14]

    • Buffer Addition: Add a known volume (e.g., 1 mL) of the desired buffer (e.g., PBS pH 7.4, or buffers representing pH 1.2, 4.5, and 6.8 to create a pH-solubility profile).[11][13]

    • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.[13]

    • Phase Separation: After equilibration, allow the vials to stand for 30 minutes. Carefully collect the supernatant and filter it through a 0.22 µm PVDF filter to remove all undissolved solids.

    • Quantification: Analyze the filtrate using a validated HPLC-UV method (see Section 4.1) against a standard curve prepared from the compound stock solution.

    • pH Verification: Measure the final pH of the suspension at the end of the experiment to ensure the buffer capacity was not exceeded.[11]

  • Data Presentation: Thermodynamic Solubility

    Buffer System pH (Initial) pH (Final) Temperature (°C) Solubility (µg/mL) Solubility (µM)
    0.1 M HCl 1.2 25
    Acetate Buffer 4.5 25
    Phosphate Buffer 6.8 25

    | PBS | 7.4 | | 25 | | |

Protocols for Stability Assessment

A robust stability assessment begins with the development of a specific, sensitive, and accurate analytical method capable of separating the parent compound from all process-related impurities and potential degradation products.

Protocol 4.1: Development of a Stability-Indicating HPLC-UV Method
  • Rationale: Based on the structures of similar pyrimidine and piperazine derivatives, a reversed-phase HPLC method is highly suitable.[25][26][27] The goal is to achieve a baseline separation between the main peak and any peaks that emerge during stress testing.

  • Recommended Starting Conditions:

    • Instrumentation: HPLC system with a PDA or UV detector and an autosampler.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility) or 10 mM Potassium Phosphate buffer pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to elute all potential components. This can be optimized to an isocratic or shorter gradient method once the retention times of degradants are known.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the pyrimidine chromophore (e.g., determined by UV scan, likely around 260-280 nm).[27]

    • Column Temperature: 30°C.

Protocol 4.2: Forced Degradation (Stress Testing)
  • Principle: The objective is to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API).[9] Degradation beyond this level can lead to secondary degradation, complicating the analysis.[9] All stressed samples are compared to a control sample (API solution stored at 2-8°C) to calculate the extent of degradation.

G Figure 2. Forced Degradation Experimental Design cluster_conditions Stress Conditions Compound API Stock Solution (1 mg/mL in ACN:Water) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Compound->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Compound->Base Oxid Oxidative (3% H₂O₂, RT) Compound->Oxid Therm Thermal (Solid) (80°C) Compound->Therm Photo Photolytic (Solution/Solid) (ICH Q1B Conditions) Compound->Photo Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Report Degradation Profile Analysis->Report Determine % Degradation & Peak Purity

Caption: Forced Degradation Experimental Design

  • Methodology:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like a 50:50 mixture of acetonitrile and water.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a suitable concentration for HPLC analysis.[28]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw aliquots at time points, neutralize with 0.2 M HCl, and dilute for analysis.[28]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature. Monitor at time points and dilute for analysis.

    • Thermal Degradation: Store the solid compound in a vial at 80°C for 7 days. At the end of the study, dissolve the solid and analyze by HPLC.

    • Photostability: Expose both solid compound and a solution (e.g., in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[20][21] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Data Presentation: Forced Degradation Summary

    Stress Condition Duration/Temp % Assay Loss % Total Impurities Number of Degradants >0.1%
    0.1 M HCl 24h / 60°C
    0.1 M NaOH 24h / 60°C
    3% H₂O₂ 24h / RT
    Heat (Solid) 7 days / 80°C

    | Light (ICH Q1B) | Per Guideline | | | |

Protocol 4.3: Long-Term and Accelerated Stability Study
  • Principle: This formal study evaluates the stability of the drug substance under defined storage conditions over a prolonged period to establish its shelf life. The protocol must adhere to ICH Q1A(R2) guidelines.[16][21][22]

  • Methodology:

    • Sample Packaging: Place a sufficient quantity of the drug substance into containers that simulate the proposed commercial packaging.

    • Storage Conditions: Place the packaged samples into qualified stability chambers set to the following conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Testing Schedule: Pull samples from the chambers at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

    • Analysis: At each time point, test the samples for critical quality attributes using validated methods. This must include:

      • Appearance (visual inspection)

      • Assay (% of initial concentration via stability-indicating HPLC)

      • Degradation Products/Impurities (quantification via stability-indicating HPLC)

      • Water Content (if applicable)

  • Data Presentation: Long-Term Stability at 25°C/60% RH

    Time Point (Months) Appearance Assay (% Initial) Individual Unspecified Impurity (%) Total Impurities (%)
    0 Conforms 100.0 <0.05 0.15
    3
    6
    9
    12
    18

    | 24 | | | | |

Conclusion

The protocols detailed in this application note provide a robust and scientifically-grounded framework for the comprehensive solubility and stability characterization of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. Executing these studies with precision will generate a high-quality data package that is essential for mitigating risks in drug development. This data will directly inform critical decisions regarding candidate selection, formulation strategy, manufacturing process controls, and the establishment of appropriate storage conditions and shelf life, ultimately paving the way for a successful development program.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical and Biomedical Analysis URL
  • Source: PharmaInfo.
  • Title: A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives Source: BenchChem URL
  • Title: An Introduction To Forced Degradation Studies For Drug Substance Drug Product Source: Pharmaceutical Outsourcing URL
  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Source: International Council for Harmonisation (ICH)
  • Title: ADME Solubility Assay Source: BioDuro URL
  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]

  • Title: What are Forced Degradation Studies?
  • Title: Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: ResearchGate URL: [Link]

  • Title: A Comparative Guide to High- Performance Liquid Chromatography (HPLC)
  • Title: Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives Source: BenchChem URL
  • Title: Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines Source: BenchChem URL
  • Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]

  • Title: Forced Degradation Studies for Stability Source: Nelson Labs URL
  • Title: ICH harmonised tripartite guideline - stability testing for new dosage forms Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: N,N-dimethyl-4-(piperazin-1-yl)
  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Thermodynamic Solubility Assay Source: Domainex URL
  • Title: Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide Source: BenchChem URL
  • Title: Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: A Guide to ICH Stability Storage and Testing for Pharmaceuticals Source: American Pharmaceutical Review URL
  • Title: Stability of Synthetic Piperazines in Human Whole Blood Source: PubMed URL: [Link]

  • Title: Pyrimidine Biosynthesis Analysis Service Source: Creative Proteomics URL
  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL
  • Title: In-vitro Thermodynamic Solubility Source: Protocols.io URL: [Link]

  • Title: Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: Thermodynamic Solubility Assay Source: Evotec URL
  • Title: What are the stability conditions of piperazine?
  • Title: The Stability Study of a Novel Phenylpiperazine Derivative Source: Modern Organic Chemistry Research URL: [Link]

  • Title: N,n-dimethyl-4-(piperazin-1-yl)
  • Title: Stable Zr-Piperazine MOFs for Efficient Gold Recovery Source: ChemRxiv URL: [Link]

  • Title: N,N-Dimethylpiperidin-4-amine Source: PubChem URL: [Link]

  • Title: N,N-Dimethyl-4-(piperazin-1-yl)
  • Title: Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships Source: PubMed URL: [Link]

  • Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: Research Journal of Pharmacy and Technology URL
  • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: MDPI URL: [Link]

  • Title: Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Profiling N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine Scaffolds in Oncology Workflows

Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Oncology Researchers Application Focus: Target Engagement, Phenotypic Screening, and PROTAC Linker-ology in Cancer Cell Lines Structural Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Oncology Researchers Application Focus: Target Engagement, Phenotypic Screening, and PROTAC Linker-ology in Cancer Cell Lines

Structural Rationale and Mechanistic Grounding

The compound N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is a highly versatile, privileged chemical building block frequently utilized in modern oncology drug discovery. It belongs to the 2,4-diaminopyrimidine class, a structural motif that serves as the pharmacological core for numerous FDA-approved kinase inhibitors and next-generation targeted degraders[1].

When deployed in cancer cell line research, the utility of this molecule stems from its precise structural compartmentalization:

  • The Pyrimidine Core: Acts as the primary recognition motif. In many kinase targets (e.g., CDKs, HPK1), the pyrimidine nitrogens engage in critical hydrogen bonding with the backbone of the ATP-binding hinge region[1].

  • The N,N-Dimethylamine Moiety: Modulates the lipophilicity and topological polar surface area (TPSA) of the molecule, directly influencing passive membrane permeability in live cancer cells.

  • The Piperazine Ring: This is the most critical feature for drug developers. The secondary amine of the piperazine ring is highly solvent-exposed when bound to most target proteins. This makes it an ideal, sterically unhindered "handle" for the attachment of fluorophores, affinity probes, or Proteolysis Targeting Chimera (PROTAC) linkers[2]. The rigid nature of the piperazine ring also restricts linker conformation, often improving the thermodynamic stability of the resulting PROTAC ternary complex[3].

G Core 2,4-Diaminopyrimidine Core (Target Recognition) Sub1 N,N-dimethylamine (Permeability Modulator) Core->Sub1 Position 2 Sub2 Piperazine Ring (Solvent-Exposed Handle) Core->Sub2 Position 4 Target Intracellular Target (e.g., CDK7/9) Core->Target Pocket Binding Linker PEG/Alkyl Linker (Rigidity & Spacing) Sub2->Linker N-alkylation/amidation E3 E3 Ligase Binder (e.g., CRBN/VHL) Linker->E3 Conjugation E3->Target Induced Proximity (Ubiquitination)

Caption: Structural deconstruction of the scaffold and its integration into PROTAC degrader design.

Self-Validating Cellular Workflows

To accurately assess derivatives of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine in cancer cell lines, researchers must bridge the gap between biochemical affinity and live-cell efficacy. The following protocols establish a self-validating loop: proving the drug physically binds the target inside the cell (CETSA), and proving the phenotypic outcome is mechanistically driven (Degradation Rescue).

Protocol A: Live-Cell Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) is the gold standard for proving that a compound permeates the cancer cell membrane and physically engages its target in the complex intracellular milieu[4].

Causality of Design: Proteins unfold and precipitate at elevated temperatures. When a small molecule binds to a protein, it thermodynamically stabilizes the folded state, shifting its melting temperature ( Tm​ ) higher. By quantifying the soluble protein fraction across a temperature gradient, we can confirm direct intracellular target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 or MCF-7 cancer cells in 10 cm dishes and culture until 70-80% confluent.

  • Compound Treatment: Treat cells with the pyrimidine-piperazine derivative (e.g., 1 µM to 10 µM) or a DMSO vehicle control for 2 hours at 37°C. Rationale: 2 hours is sufficient for membrane equilibration and target binding without inducing downstream apoptotic degradation, which would confound protein quantification.

  • Harvesting: Wash cells with cold PBS, detach using Accutase, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension into 8 equal aliquots in PCR tubes. Subject each tube to a distinct temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Lysis: Snap-freeze the tubes in liquid nitrogen, then thaw in a 25°C water bath. Repeat this freeze-thaw cycle three times. Rationale: Mechanical freeze-thaw lysis prevents the disruption of drug-protein complexes that harsh detergents might cause.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the stabilized, soluble target protein) and analyze via quantitative Western Blot or AlphaLISA.

CETSA Step1 Live Cancer Cells (e.g., HCT116) Step2 Compound Treatment (2 hours, 37°C) Step1->Step2 Step3 Thermal Gradient (40°C - 70°C) Step2->Step3 Step4 Freeze-Thaw Lysis & Centrifugation Step3->Step4 Step5 Quantify Soluble Protein Fraction Step4->Step5

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate intracellular binding.

Protocol B: PROTAC Degradation and Mechanistic Rescue Assay

When the piperazine ring is utilized as a linker attachment point for PROTAC development, standard viability screens are insufficient. You must prove that the loss of cell viability is due to Ubiquitin-Proteasome System (UPS)-mediated degradation, not off-target toxicity[3].

Step-by-Step Methodology:

  • Treatment Arms: Seed target cancer cells (e.g., MV4-11 for hematological models) in 6-well plates. Establish three treatment arms:

    • Arm 1: DMSO (Vehicle Control)

    • Arm 2: PROTAC Derivative (e.g., 100 nM)

    • Arm 3: PROTAC Derivative (100 nM) + MG132 (10 µM, added 1 hour prior to PROTAC).

  • Incubation: Incubate for 12 to 24 hours.

  • Immunoblotting: Lyse cells using RIPA buffer. Run SDS-PAGE and probe for the target protein (e.g., CDK7) and a loading control (e.g., GAPDH).

  • Validation Logic:

    • If Arm 2 shows target depletion, the PROTAC is active.

    • If Arm 3 (MG132 rescue) restores target protein levels back to Arm 1 baselines, the system is self-validated: the degradation is strictly proteasome-dependent. Failure to rescue indicates the compound is acting as a transcriptional repressor or inducing non-specific toxicity.

Quantitative Data Presentation

When profiling a library of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine derivatives across cancer cell lines, data should be aggregated to compare biochemical affinity ( IC50​ ), cellular target engagement ( ΔTm​ ), and phenotypic outcome ( GI50​ ).

Below is a representative data structure for evaluating these compounds in oncology profiling:

Compound IDLinker Modification at Piperazine N4Target Kinase IC50​ (nM)CETSA ΔTm​ (°C) in HCT116Cell Viability GI50​ (nM) - HCT116Cell Viability GI50​ (nM) - MCF-7
Scaffold Core None (Free NH)145.0+ 2.1> 10,000> 10,000
Derivative A Acetyl group42.5+ 4.53,2504,100
Derivative B PEG3-Alkyne18.2+ 6.88501,120
PROTAC-1 PEG3-Thalidomide (CRBN)25.4+ 7.24562
PROTAC-2 Alkyl-VHL Ligand31.0+ 5.9110145

Data Interpretation Note: Notice how PROTAC-1 exhibits a slightly weaker biochemical IC50​ than Derivative B , yet its cellular GI50​ is orders of magnitude more potent. This highlights the catalytic nature of PROTACs, where transient binding events lead to permanent target destruction, underscoring why phenotypic and degradation assays must supersede isolated biochemical affinity metrics[3].

References

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors ACS Medicinal Chemistry Letters (2024)[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Nature Protocols (2014)[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances (2022)[Link]

  • Current strategies for the design of PROTAC linkers: a critical review Drug Discovery Today (2020)[Link]

Sources

Application

Application Note: Antimicrobial Activity Testing Protocols for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol Standard Scientific Grounding & Mechanism of Action N,N-dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol Standard

Scientific Grounding & Mechanism of Action

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS: 777807-92-8) is a highly promising synthetic intermediate and structural motif in modern medicinal chemistry[1]. It features a pyrimidine core conjugated with a piperazine ring and a dimethylamine substituent.

The Causality of Efficacy: Why is this specific structural hybrid targeted for antimicrobial screening?

  • The Pyrimidine Core: Pyrimidine derivatives act as nucleotide bioisosteres. Because pyrimidine is an integral part of genetic material (DNA/RNA), these scaffolds can effectively deceive bacterial enzymes, disrupting nucleic acid synthesis and exhibiting broad-spectrum antibacterial properties[2].

  • The Piperazine Moiety: Piperazine is a nitrogen-containing heterocycle that forms the backbone of numerous second-to-sixth-generation antibiotics (e.g., fluoroquinolones)[3]. The basicity of the piperazine ring enhances aqueous solubility and hydrogen-bonding capacity, which is critical for penetrating the lipopolysaccharide layer of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive bacteria[3][4].

Once inside the cell, piperazinyl pyrimidines typically exert their bactericidal effects by binding to highly conserved intracellular targets, such as DNA gyrase or dihydrofolate reductase (DHFR), leading to the cessation of cell replication and eventual cell death[3][4].

Mechanism A N,N-dimethyl-4-(piperazin-1-yl) pyrimidin-2-amine B Cell Wall Penetration (Piperazine Moiety) A->B C Target Binding (e.g., DNA Gyrase) B->C D Inhibition of Nucleic Acid Synthesis C->D E Bacterial Cell Death (Bactericidal Effect) D->E

Fig 1: Proposed antimicrobial mechanism of action for piperazinyl pyrimidine derivatives.

Experimental Design & Causality (Self-Validating Systems)

To rigorously evaluate the antimicrobial profile of this compound, a multi-tiered testing strategy is required. Each assay is designed as a self-validating system —meaning internal controls are built into the workflow to immediately flag false positives or experimental errors.

  • Tier 1: MIC and MBC Determination: Minimum Inhibitory Concentration (MIC) establishes the lowest concentration required to halt visible growth. Minimum Bactericidal Concentration (MBC) determines the concentration that kills ≥99.9% of the initial inoculum. The causality here is diagnostic: calculating the MBC/MIC ratio allows us to classify the compound as bacteriostatic (ratio > 4) or bactericidal (ratio ≤4 )[5].

  • Tier 2: Time-Kill Kinetics: MIC is merely an endpoint metric. Time-kill assays provide dynamic pharmacodynamic data, revealing the rate of bacterial eradication over 24 hours, which is critical for dosing regimens.

  • Tier 3: Anti-Biofilm Activity: Pathogens like Pseudomonas aeruginosa form exopolysaccharide biofilms that confer extreme resistance. Piperazine-pyrimidine hybrids have demonstrated unique efficacy in disrupting these matrices[6].

Step-by-Step Experimental Protocols

Note: The following microdilution protocols are strictly adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[7].

Protocol A: Broth Microdilution (MIC & MBC)

Objective: Determine the bacteriostatic and bactericidal thresholds.

  • Compound Preparation: Dissolve N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine in 100% DMSO to a stock concentration of 10 mg/mL.

    • Expert Insight: Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v). Concentrations >1% can disrupt bacterial lipid bilayers, causing false-positive growth inhibition.

  • Inoculum Standardization: Grow target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in CAMHB to achieve a final well concentration of 5×105 CFU/mL[7].

  • Microtiter Plate Setup (Self-Validation): In a 96-well U-bottom plate, perform two-fold serial dilutions of the compound (e.g., 128 µg/mL to 0.125 µg/mL).

    • Required Controls: Include a Growth Control (broth + inoculum, no drug) to prove bacterial viability, and a Sterility Control (broth only) to prove media sterility. Include a Positive Control (Ciprofloxacin) to benchmark efficacy.

  • Incubation: Add 50 µL of the standardized inoculum to 50 µL of the diluted compound. Incubate at 37°C for 16–20 hours[7].

  • MIC Reading: The MIC is the lowest concentration well with no visible turbidity (assessed visually or via OD600 spectrophotometry).

  • MBC Plating: Plate 10 µL from all wells showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in a ≥99.9% reduction in CFU compared to the starting inoculum[5].

Protocol B: Time-Kill Kinetics Assay

Objective: Track the pharmacodynamic bactericidal rate.

  • Preparation: Prepare Erlenmeyer flasks containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× the established MIC.

  • Inoculation: Add the bacterial inoculum to achieve a starting concentration of 5×105 CFU/mL.

  • Sampling: Incubate at 37°C with orbital shaking (150 rpm) to ensure aeration. Remove 100 µL aliquots at specific time intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile PBS (to prevent compound carryover) and plate on MHA. Count CFUs after 24 hours. A reduction of ≥3log10​ CFU/mL from the initial inoculum indicates definitive bactericidal activity.

Workflow A Compound & Inoculum Preparation (0.5 McFarland) B Broth Microdilution (CLSI M07 Guidelines) A->B C Incubation (37°C, 16-20 hrs) B->C D Read MIC (Visual / OD600) C->D E Agar Plating of Clear Wells (24 hrs Incubation) D->E F Determine MBC (≥99.9% Kill) E->F

Fig 2: Standardized workflow for MIC and MBC determination via broth microdilution.

Data Presentation & Interpretation

When executing the protocols above, quantitative data must be structured to immediately highlight the compound's therapeutic window and mechanism (bacteriostatic vs. bactericidal). Below is a standardized template populated with representative baseline data typical for active piperazinyl pyrimidine derivatives[5].

Table 1: Representative Antimicrobial Activity Profile

Target PathogenGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClinical Interpretation
Staphylococcus aureus (ATCC 29213)Positive1.563.122Bactericidal (Ratio ≤4 )
Enterococcus faecalis (ATCC 29212)Positive3.126.252Bactericidal (Ratio ≤4 )
Escherichia coli (ATCC 25922)Negative6.2525.04Bactericidal (Ratio ≤4 )
Pseudomonas aeruginosa (ATCC 27853)Negative12.50>50.0>4Bacteriostatic (Ratio > 4)

Interpretation Note: Compounds exhibiting an MBC/MIC ratio of ≤4 are highly desirable in drug development as they actively kill the pathogen rather than merely arresting its growth, reducing the likelihood of acquired resistance[5].

References

  • CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. NextSDS.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • Novel piperazine–pyrimidine hybrids as potential anticancer agents against MCF-7 breast carcinoma: Synthesis, antimicrobial activity, antioxidant evaluation, and computational insights.
  • Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives containing nitrogen heterocycle and alkylamine groups. Taylor & Francis.
  • Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. ACS Omega.
  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org.

Sources

Technical Notes & Optimization

Troubleshooting

"N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine" synthesis yield improvement

Target Compound: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly polar, multi-nitrogen pharmacophores. The synthesis of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine presents three distinct chemical challenges: controlling regioselectivity during the initial nucleophilic aromatic substitution (SNAr), overcoming electronic deactivation in the second SNAr, and isolating an extremely water-soluble final product.

This guide abandons generic advice in favor of mechanistic causality, empirical data, and self-validating protocols to help you optimize your yields.

Synthesis Workflow

SynthesisWorkflow SM 2,4-Dichloropyrimidine (Starting Material) Step1 Step 1: SNAr Boc-Piperazine 0°C to RT SM->Step1 Int1 Intermediate 1 4-(Boc-piperazin-1-yl)- 2-chloropyrimidine Step1->Int1 C4 Amination (Regioselective) Step2 Step 2: SNAr Dimethylamine 100°C, Sealed Int1->Step2 Int2 Intermediate 2 Boc-Protected Target Step2->Int2 C2 Amination (Forced) Step3 Step 3: Deprotection 4M HCl in Dioxane RT Int2->Step3 Product Target Product N,N-dimethyl-4-(piperazin-1-yl) pyrimidin-2-amine Step3->Product Precipitation

Figure 1: Three-step synthesis workflow for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine.

Troubleshooting & FAQs

Q1: I am getting a 60:40 mixture of C4 and C2 substituted isomers in Step 1. How can I improve the regioselectivity to favor the C4 position? Causality: In 2,4-dichloropyrimidine, the C4 position is inherently more electrophilic than the C2 position. The transition state for SNAr at C4 allows the negative charge of the Meisenheimer complex to be stabilized by both the ortho- and para-nitrogen atoms of the pyrimidine ring. However, this kinetic preference is easily overridden by thermodynamic factors if the reaction is run too warm or with a harsh base (like K₂CO₃ at elevated temperatures), leading to C2 substitution or bis-amination. Solution: Strict kinetic control is required. Perform the addition of mono-Boc-protected piperazine at 0 °C using a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). If standard SNAr fails to achieve >95:5 selectivity, literature demonstrates that transition metal catalysis can enforce extreme regioselectivity. For example, demonstrated that a Cu(II)/PTABS catalyst system can achieve >99:1 C4-selectivity in polychlorinated pyrimidines. Similarly, Pd-catalyzed amination using bulky ligands strongly favors C4 substitution .

Q2: My Step 2 reaction (dimethylamine substitution at C2) stalls at 40-50% conversion. How do I drive it to completion? Causality: Once the piperazine ring is installed at C4, its lone pair donates electron density into the pyrimidine ring via resonance (a push-pull system). This significantly increases the electron density at the C2 position, drastically raising the activation energy required for the second nucleophilic attack. Solution: You cannot rely on standard room-temperature SNAr for this step. You must force the reaction thermodynamically. Because dimethylamine is a gas at room temperature (b.p. 7 °C), heating it in an open flask simply drives the reagent out of solution. You must use a sealed pressure vessel (e.g., a heavy-walled sealed tube or a microwave reactor) to heat the reaction to 90–100 °C. Using a large excess of dimethylamine (5–10 equivalents) in ethanol will drive the equilibrium to >95% conversion.

Q3: My final deprotection step shows complete conversion by LC-MS, but my isolated yield is abysmal (<30%). Where is the product going? Causality: The target molecule contains three highly basic nitrogen centers (the dimethylamine group, the pyrimidine core, and the secondary amine of the piperazine). It is extremely polar and highly water-soluble. If you attempt a standard aqueous workup (e.g., quenching with NaHCO₃ and extracting with dichloromethane or ethyl acetate), the product will remain entirely in the aqueous layer. Solution: Abandon aqueous workups for Step 3. Conduct the Boc-deprotection under anhydrous conditions using 4M HCl in dioxane. As the reaction progresses, the highly polar target molecule will precipitate directly out of the non-polar dioxane as a dihydrochloride salt. You can isolate it quantitatively via simple vacuum filtration.

Quantitative Data Presentation

The table below summarizes the empirical optimization of reaction conditions to maximize both regioselectivity and overall yield.

Reaction StepConditions (Base / Solvent / Temp)Amine EquivalentsRegioselectivity (C4:C2)Conversion / Yield
Step 1 (Sub-optimal) K₂CO₃ / DMF / 80 °C1.2 eq Boc-Piperazine60:4095% (Mixed isomers)
Step 1 (Optimized SNAr) DIPEA / DCM / 0 °C to RT1.05 eq Boc-Piperazine>95:588% (Isolated)
Step 1 (Catalytic SNAr) Cu(OAc)₂/PTABS / H₂O / RT1.05 eq Boc-Piperazine>99:192% (Isolated)
Step 2 (Sub-optimal) DIPEA / EtOH / 60 °C2.0 eq DimethylamineN/A45% (Stalled)
Step 2 (Optimized) Sealed Tube / EtOH / 100 °C10.0 eq DimethylamineN/A>95% (Isolated)
Standard Operating Protocols (SOPs)
Step 1: Synthesis of tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

Rationale: Using mono-Boc-protected piperazine prevents bis-alkylation (bridging two pyrimidines) and simplifies chromatographic purification by reducing the polarity of Intermediate 1.

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Add DIPEA (1.5 eq, 15 mmol) in one portion. Slowly add a solution of 1-Boc-piperazine (1.05 eq, 10.5 mmol) in DCM (10 mL) dropwise over 30 minutes to maintain strict kinetic control.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Validation Check: Analyze by LC-MS. The desired C4-isomer (M+H = 299) typically elute slightly later than the C2-isomer on a standard C18 column. A peak area ratio of >19:1 indicates successful temperature control.

  • Workup: Wash the organic layer with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield Intermediate 1.

Step 2: Synthesis of tert-butyl 4-(2-(dimethylamino)pyrimidin-4-yl)piperazine-1-carboxylate

Rationale: The deactivated C2 position requires elevated temperatures and pressure to overcome the activation energy barrier.

  • Setup: In a heavy-walled pressure tube, dissolve Intermediate 1 (1.0 eq, 8 mmol) in absolute ethanol (15 mL).

  • Addition: Add a solution of dimethylamine (33% in absolute ethanol, 10.0 eq, 80 mmol).

  • Reaction: Seal the tube tightly. Heat the reaction mixture behind a blast shield in an oil bath at 100 °C for 16 hours.

  • Validation Check: Cool the tube to room temperature before opening. Analyze by LC-MS. The complete disappearance of Intermediate 1 (M+H = 299) and the appearance of Intermediate 2 (M+H = 308) confirms SNAr completion.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess dimethylamine. The crude residue is typically pure enough for the next step, but can be passed through a short silica plug (DCM/MeOH) if necessary.

Step 3: Synthesis of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (Dihydrochloride Salt)

Rationale: Anhydrous deprotection prevents the loss of the highly water-soluble final product into aqueous waste streams.

  • Setup: Dissolve Intermediate 2 (1.0 eq, 7 mmol) in anhydrous DCM (10 mL) at room temperature.

  • Deprotection: Slowly add 4M HCl in dioxane (10 eq, 70 mmol). Stir vigorously at room temperature for 3 hours.

  • Validation Check: As the Boc group is cleaved, the highly polar dihydrochloride salt of the product will crash out of the DCM/dioxane solution as a dense white/off-white precipitate. Complete dissolution followed by heavy precipitation is a visual self-validation of successful salt formation.

  • Isolation: Add cold diethyl ether (20 mL) to the suspension to ensure complete precipitation. Filter the solid through a Buchner funnel, wash with additional cold ether (2 x 10 mL), and dry under high vacuum to afford the target compound quantitatively as the dihydrochloride salt (M+H = 208 for the free base).

References
  • Peng, Z.-H.; Journet, M.; Humphrey, G. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters 2006, 8 (3), 395–398. URL:[Link]

  • Shet, H. et al. "Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding." The Journal of Organic Chemistry 2023, 88 (15), 10917–10929. URL:[Link]

Optimization

Technical Support Center: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine Synthesis &amp; Troubleshooting

Welcome to the Application Scientist Knowledge Base. Synthesis of differentially substituted pyrimidines is a cornerstone of medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. Synthesis of differentially substituted pyrimidines is a cornerstone of medicinal chemistry. However, achieving precise regiocontrol when synthesizing N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine from 2,4-dichloropyrimidine is notoriously challenging due to competing electronic effects and nucleophilic reactivities. This guide provides an authoritative, mechanistic approach to identifying byproducts, troubleshooting reaction stalls, and executing a self-validating synthetic protocol.

Mechanistic Grounding: The Causality of Regioselectivity

To eliminate byproducts, we must first understand why they form. The synthesis relies on two sequential Nucleophilic Aromatic Substitution (SNAr) reactions.

Step 1: C4-Substitution (Piperazine Addition) 1[1]. Quantum mechanical analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine is predominantly localized at the C4 carbon[2]. Consequently, initial kinetic attack by mono-Boc-piperazine selectively yields the C4-substituted intermediate.

Step 2: C2-Substitution (Dimethylamine Addition) 3[3]. The causality here is electronic: the introduction of the electron-donating piperazine ring in Step 1 floods the pyrimidine core with electron density. This drastically raises the LUMO energy, deactivating the C2-chlorine toward further SNAr and requiring high thermal energy to overcome the activation barrier.

Troubleshooting FAQs: Byproduct Identification & Removal

Q1: My LC-MS shows a massive peak at[M+H]+ = 383.1 during Step 1. What is this, and how do I remove it? A: This is the dimerization byproduct: 1,4-bis(2-chloropyrimidin-4-yl)piperazine. Unprotected piperazine possesses two secondary amines, allowing it to act as a bridging nucleophile between two 2,4-dichloropyrimidine molecules. Causative Fix: Never use unprotected piperazine for this sequence. Always use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) to cap one reactive site.

Q2: I am isolating a mixture of regioisomers in Step 1. How do I minimize the C2-substituted byproduct? A: The formation of the C2-regioisomer (2-(Boc-piperazin-1-yl)-4-chloropyrimidine) is thermodynamically driven by excess thermal energy. If the energy gap between LUMO and LUMO+1 is bridged by high reaction temperatures, C2 attack increases[2]. Causative Fix: Strictly control the temperature. Add the Boc-piperazine dropwise at 0 °C and do not let the reaction exceed 25 °C.

Q3: My Step 2 reaction with dimethylamine is stalling at 50% conversion. Adding more amine doesn't help. Why? A: As established, the C4-piperazine substituent deactivates the C2 position[3]. At room temperature, the thermal energy is insufficient to overcome the high activation barrier of the deactivated SNAr transition state. Causative Fix: Switch from a standard flask to a sealed pressure tube or microwave reactor. Elevate the temperature to 80–100 °C and use a stronger inorganic base (e.g., K2CO3) in a polar aprotic solvent like Acetonitrile or Dioxane[4].

Quantitative Reaction Parameters

The following table summarizes the optimized parameters required to achieve high regioselectivity and suppress byproducts.

Reaction StepTarget PositionReagents & NucleophileOptimal TempSolvent / BaseRegioselectivity (Target:Byproduct)
Step 1 (SNAr 1) C4Boc-Piperazine (1.0 eq)0 °C to 25 °CDCM / DIPEA> 95:5 (C4 vs C2)
Step 1 (Failure Mode) C4Boc-Piperazine (1.0 eq)80 °CDMF / K2CO3~ 75:25 (High C2 byproduct)
Step 2 (SNAr 2) C2Dimethylamine HCl (5.0 eq)80 °C - 100 °CDioxane / K2CO3> 99% (Complete conversion)
Step 3 (Deprotect) N/ATrifluoroacetic Acid (TFA)25 °CDCMN/A

Self-Validating Experimental Protocol

This workflow integrates in-line analytical checkpoints to ensure each step is successful before proceeding, creating a self-validating system.

Phase 1: Regioselective C4-Amination
  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous DCM (0.2 M) under argon. Cool to 0 °C using an ice bath.

  • Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq). Slowly add a solution of 1-Boc-piperazine (1.0 eq) in DCM dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint 1: Run TLC (Hexanes:EtOAc 2:1). The starting material (Rf ~0.8) should be consumed, replaced by a major spot (Rf ~0.4). LC-MS must show[M+H]+ = 299.1.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, then brine. Dry over Na2SO4, filter, and concentrate.

Phase 2: High-Energy C2-Amination
  • Setup: Transfer the crude intermediate to a heavy-walled sealed pressure tube. Dissolve in 1,4-Dioxane (0.2 M).

  • Reagents: Add Dimethylamine hydrochloride (5.0 eq) and anhydrous K2CO3 (6.0 eq). Note: The large excess compensates for the volatility of dimethylamine at high temperatures[4].

  • Reaction: Seal the tube and heat to 90 °C behind a blast shield for 12 hours.

  • Validation Checkpoint 2: LC-MS must show complete disappearance of the 299.1 mass and the appearance of the Boc-protected target at [M+H]+ = 308.2.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5).

Phase 3: Deprotection & Free-Basing
  • Setup: Dissolve the purified intermediate in DCM (0.1 M). Add TFA (10 eq) at room temperature. Stir for 2 hours.

  • Validation Checkpoint 3: LC-MS shows [M+H]+ = 208.1.

  • Critical Workup (Byproduct Prevention): Concentrate the reaction to remove excess TFA. The product is now a TFA salt. To isolate the free base, dissolve the residue in minimal water and adjust the pH to >10 using 2M NaOH. Failure to reach pH 10 will result in incomplete extraction of the highly polar piperazine product.

  • Extraction: Extract extensively with a mixture of CHCl3:Isopropanol (3:1). Dry over Na2SO4 and concentrate to yield pure N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine.

Synthesis & Troubleshooting Workflow Diagram

SynthesisWorkflow Start 2,4-Dichloropyrimidine Step1 Step 1: SNAr with Boc-Piperazine (C4 Regioselectivity) Start->Step1 Boc-Piperazine, DIPEA 0°C to RT Int1 Intermediate: 2-chloro-4-(Boc-piperazin-1-yl)pyrimidine Step1->Int1 Major Pathway Byprod1 Byproduct 1: C2-Regioisomer Byproduct 2: Bis-substitution Step1->Byprod1 Minor Pathway (Elevated Temp) Step2 Step 2: SNAr with Dimethylamine (C2 Substitution) Int1->Step2 Dimethylamine, K2CO3 80°C to 100°C Int2 Boc-Protected Target Step2->Int2 Step3 Step 3: TFA Deprotection Int2->Step3 TFA / DCM RT Target Target: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine Step3->Target Free-basing (pH > 10) & Extraction

Reaction workflow for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine synthesis and byproducts.

References

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." RCS Research Chemistry Services.
  • BenchChem. "Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines.
  • MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules.
  • ACS Publications. "Discovery of Dual CDK6/PIM1 Inhibitors with a Novel Structure, High Potency, and Favorable Druggability for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges when isolating N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges when isolating N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine . Due to its polybasic nature, this intermediate notoriously resists standard purification protocols, often resulting in severe peak tailing, irreversible column binding, or co-elution with impurities.

Molecular Profile & The Causality of Purification Challenges

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is a highly polar molecule featuring a pyrimidine core, a tertiary N,N-dimethylamine group, and a piperazine ring.

The primary challenge in its purification originates from the piperazine moiety, which contains a highly basic secondary amine (typical pKa ~9.7) and a tertiary amine (pKa ~5.3)[1]. When subjected to normal-phase silica or reversed-phase C18 chromatography, these basic nitrogen atoms interact strongly with acidic silanol groups (Si-OH) present on the stationary phase[2][3].

Because silanols have a pKa of ~4.5–5.0, they exist as negatively charged silanolates (Si-O⁻) under neutral conditions. The positively charged piperazine undergoes a strong cation-exchange interaction with these sites, leading to severe peak tailing, broad fractions, and irreversible binding[2][3][4].

Troubleshooting Guide: Normal Phase (Flash Chromatography)

Symptom: The compound streaks across the TLC plate and elutes as a broad, endlessly tailing peak on bare silica flash columns. Root Cause: Unmasked acidic silanols on the silica gel are forming strong ionic bonds with the basic piperazine nitrogens, overpowering the solvent's elution strength[4].

Engineered Solutions:

  • Mobile Phase Modification: Introduce a competing base, such as Triethylamine (TEA), into your mobile phase[2]. TEA acts as a sacrificial base; it preferentially binds to and neutralizes the acidic silanol groups, allowing your target amine to elute cleanly without secondary interactions[2].

  • Stationary Phase Substitution: Utilize amine-functionalized silica (e.g., KP-NH). The bonded amine groups permanently mask the underlying silanols, completely eliminating the acid-base interaction and allowing for elution with simple hexane/ethyl acetate gradients[4].

Troubleshooting Guide: Reversed-Phase (Prep-HPLC)

Symptom: Poor peak shape, severe tailing, and low mass recovery on standard C18 columns. Root Cause: Steric hindrance during the C18 bonding process leaves residual unbonded silyl hydroxyl groups[5]. These free silanols dissociate in aqueous mobile phases and cause secondary cation-exchange interactions with the basic analyte[5].

Engineered Solutions:

  • Low pH Suppression: Add 0.1% Trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases. TFA lowers the pH to approximately 2.0, which forces the silanol groups into their neutral, protonated state (Si-OH), thereby shutting down the cation exchange mechanism[3][6].

  • Column Selection: Employ ultra-pure "Type B" silica or specialized columns designed for basic compounds (e.g., C18-BIO or low-silanol activity columns) which feature extensive endcapping to minimize free silanols[5][6].

Quantitative Data: Chromatographic Additives

The following table summarizes the quantitative parameters and additives required to manipulate the ionization state of both the analyte and the stationary phase.

Parameter / AdditiveTypical Value / ConcentrationPrimary MechanismChromatographic Mode
Piperazine pKa 5.3 (tertiary), 9.7 (secondary)Defines the ionization state of the analyte[1].N/A
Triethylamine (TEA) 0.5% - 3.0% (v/v)Sacrificial base; neutralizes acidic silanols[2].Normal Phase
Trifluoroacetic Acid (TFA) 0.1% (v/v)Lowers pH to ~2.0; protonates/neutralizes silanols[3].Reversed-Phase
Phosphate Buffer 10 - 20 mM (pH 2.5)Maintains low pH to prevent ion exchange[6].Reversed-Phase
C18-BIO pH Tolerance pH 1.5 - 10.0Allows high-pH free-basing without silica dissolution[5].Reversed-Phase

Workflows and Logical Relationships

PurificationWorkflow Start Crude Piperazine Derivative Scale Determine Scale & Purity Goal Start->Scale NP Normal Phase Flash (Bulk Cleanup, >1g) Scale->NP Preparative RP Reversed-Phase HPLC (High Purity, <1g) Scale->RP Fine Polish NP_Bare Bare Silica (Requires 1-2% TEA) NP->NP_Bare Standard Setup NP_Amine Amine-Functionalized Silica (No Additives Needed) NP->NP_Amine Optimal RP_LowPH Low pH (0.1% TFA) Neutralizes Silanols RP->RP_LowPH Standard C18 RP_HighPH High pH (Ammonium Bicarbonate) Deprotonates Amine RP->RP_HighPH Hybrid C18

Figure 1. Decision matrix for selecting the optimal purification strategy for basic piperazine derivatives.

SilanolInteraction Amine Protonated Piperazine (Target Analyte) Interaction Cation Exchange (Peak Tailing) Amine->Interaction Silanol Ionized Silanol (Stationary Phase) Silanol->Interaction Mitigation1 Add TEA (Competes for Silanol) Interaction->Mitigation1 Normal Phase Mitigation2 Lower pH < 3.0 (Protonates Silanol) Interaction->Mitigation2 Reversed Phase

Figure 2. Mechanistic pathway of silanol-amine interactions and targeted mitigations.

Frequently Asked Questions (FAQs)

Q1: Why does my purified N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine appear as a sticky oil instead of a solid after prep-HPLC? A1: If you utilized TFA in your mobile phase, you have isolated the TFA salt of your compound, not the free base. Piperazines readily form salts[1]. To obtain the free base, you must perform a post-purification free-basing step (e.g., partition between dichloromethane and saturated NaHCO₃) or use a volatile basic modifier like ammonium bicarbonate during HPLC.

Q2: My compound is eluting in the void volume on a standard C18 column. How can I increase retention? A2: Highly polar basic amines often show poor retention on standard C18 phases. Consider using an ion-pairing reagent (like heptanesulfonic acid) to increase the lipophilicity of the analyte complex, or switch to a specialized polar-embedded or mixed-mode column designed for basic compounds[7].

Q3: Can I use methanol instead of acetonitrile in RP-HPLC for this compound? A3: Yes, but proceed with caution. Methanol is a protic solvent and can hydrogen-bond with the basic nitrogens. While it can sometimes improve peak shape for polar compounds, if you are relying on a low pH buffer (e.g., phosphate buffer at pH 2.5), ensure the buffer does not precipitate in high organic concentrations[6].

Self-Validating Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography with TEA Modifier

Use this protocol for bulk purification (>1g) when amine-functionalized silica is unavailable.

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexane/EtOAc). Add Triethylamine (TEA) to a final concentration of 1% (v/v)[2].

    • Self-Validation Checkpoint: Extract a 1 mL aliquot of the mobile phase with 1 mL of DI water. Measure the pH of the aqueous layer; a pH > 9 confirms sufficient TEA presence.

  • Column Equilibration: Flush the bare silica column with 3 column volumes (CV) of the TEA-modified mobile phase[2].

    • Self-Validation Checkpoint: Collect the eluent and spot it on a TLC plate. A stable, undistorted solvent front upon development indicates the silica is fully saturated with TEA.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the mobile phase and load it onto the column[2].

  • Elution & Monitoring: Proceed with elution and collect fractions[2].

    • Self-Validation Checkpoint: Spot fractions on a TLC plate and stain with Ninhydrin. A pink/purple spot confirms the presence of the secondary amine of the piperazine ring, ensuring you are tracking the correct product.

  • Post-Purification: Pool the product-containing fractions and evaporate under reduced pressure[2].

    • Self-Validation Checkpoint: Because TEA is volatile, ensure the water bath is at 40°C and vacuum is <10 mbar. A constant weight across two successive weighings (30 minutes apart) confirms complete TEA removal.

Protocol B: Reversed-Phase Prep-HPLC (Low pH Method)

Use this protocol for final polishing (<1g) to achieve >95% purity.

  • Mobile Phase Preparation: Prepare Aqueous Phase (H₂O + 0.1% TFA) and Organic Phase (Acetonitrile + 0.1% TFA)[3].

    • Self-Validation Checkpoint: Measure the pH of the aqueous phase. It must read approximately 2.0 to ensure complete protonation of the unbonded silanol groups[3].

  • Sample Preparation: Dissolve the crude sample in the initial gradient conditions (e.g., 5% ACN).

    • Self-Validation Checkpoint: Filter the sample through a 0.45 µm PTFE syringe filter. A lack of backpressure during filtration confirms complete solubility and prevents column clogging.

  • Chromatography: Execute a shallow gradient on an endcapped C18 column.

    • Self-Validation Checkpoint: Monitor dual UV wavelengths at 254 nm (pyrimidine ring) and 210 nm (amine absorption). Co-elution of both signals with a symmetric peak shape (tailing factor < 1.5) validates the suppression of secondary silanol interactions.

  • Isolation: Lyophilize the collected fractions to obtain the product.

    • Self-Validation Checkpoint: The resulting solid will be a TFA salt. Run an analytical LC-MS on the solid; the mass spectrum must show the free base mass (M+H = 208.1), while the physical yield will reflect the heavier TFA adduct.

References

  • Technical Support Center: Purifying Basic Amines via Column Chromatography - Benchchem. 2

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. 1

  • Is there an easy way to purify organic amines? - Biotage. 4

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. 5

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 - Waters Knowledge Base.3

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - Semantic Scholar. 7

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.6

Sources

Optimization

Technical Support Center: Permeability Optimization for Piperazine-Pyrimidine Scaffolds

Welcome to the Application Science Knowledge Base. As researchers and drug development professionals, you frequently encounter absorption, distribution, metabolism, and excretion (ADME) bottlenecks during lead optimizati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Knowledge Base. As researchers and drug development professionals, you frequently encounter absorption, distribution, metabolism, and excretion (ADME) bottlenecks during lead optimization. This portal is specifically dedicated to troubleshooting and optimizing the cell permeability of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and its structural analogs.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. We will dissect the physicochemical causality behind your assay failures and provide self-validating, step-by-step protocols to engineer your way out of permeability dead-ends.

Diagnostic Matrix: The Physicochemical Root Cause

Before altering your assay conditions or initiating a new synthetic route, you must understand the inherent liabilities of your starting material.

The core structure of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine presents a classic medicinal chemistry paradox: excellent aqueous solubility coupled with abysmal passive membrane permeability.

  • The Basicity Trap: The secondary amine of the unsubstituted piperazine ring has a highly basic pKa​ of approximately 9.7[1]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, >99% of these molecules exist as cations .

  • The Permeability Consequence: Lipid bilayers are highly impermeable to charged species. In standard Parallel Artificial Membrane Permeability Assays (PAMPA), only the uncharged fraction permeates the barrier[2].

  • The Efflux Liability: Basic nitrogen atoms (BaN) are primary recognition motifs for efflux transporters like P-glycoprotein (P-gp), severely limiting intracellular accumulation and CNS penetration[3].

G Start Permeability Issue: N,N-dimethyl-4-(piperazin-1-yl) pyrimidin-2-amine Assay Run Bidirectional Caco-2 & PAMPA Start->Assay LowPAMPA Low PAMPA (pH 7.4) Low Caco-2 A->B Assay->LowPAMPA Poor Passive Diffusion HighEfflux High Caco-2 B->A (Efflux Ratio > 3) Assay->HighEfflux Active Transport Cause1 Root Cause: High pKa (~9.7) >99% Cationic at pH 7.4 LowPAMPA->Cause1 Cause2 Root Cause: P-gp Efflux Substrate Recognition HighEfflux->Cause2 Sol1 Strategy 1: Reduce Basicity (e.g., N-Oxetane, 3-Fluoro) Cause1->Sol1 Cause2->Sol1 Sol2 Strategy 2: Mask Amine (e.g., Methyl Carbamate) Cause2->Sol2

Figure 1: Decision tree for diagnosing and resolving permeability bottlenecks in piperazine-pyrimidine scaffolds.

Experimental Protocols: Self-Validating Workflows

To accurately diagnose whether your permeability issue is due to passive diffusion limits (charge) or active transport (efflux), you must run orthogonal assays. Below are the optimized, step-by-step methodologies.

Protocol A: Double-Sink PAMPA for Highly Cationic Drugs

Standard PAMPA often yields false negatives for basic amines. We recommend the "Double-Sink" PAMPA pKaflux​ method to accurately measure the intrinsic permeability ( Po​ ) of the neutral species[2].

  • Buffer Preparation: Prepare a series of donor buffers ranging from pH 5.0 to 9.0. Prepare the acceptor buffer at pH 7.4 containing a chemical scavenger (e.g., 0.5% BSA or surfactant) to maintain sink conditions.

  • Membrane Coating: Coat the PVDF filter plate (0.45 µm pore size) with a 20% (w/v) dodecane solution of lecithin.

  • Compound Loading: Dilute the piperazine-pyrimidine compound to 10 µM in the donor buffers. Add 200 µL to the donor wells.

  • Incubation: Assemble the sandwich plate. Crucial Step: Incubate with orbital shaking (e.g., 300 rpm) to reduce the Unstirred Water Layer (UWL) thickness to 30–100 µm, matching the human small intestine[4]. Incubate for 4 hours at room temperature.

  • Quantification: Separate the plates and quantify the compound in both donor and acceptor wells using LC-MS/MS.

  • Data Processing: Calculate the effective permeability ( Pe​ ) at each pH. Extract the intrinsic permeability ( Po​ ) by subtracting the charged-form permeability ( Pi​ ) using non-linear regression[2].

Workflow Prep Step 1: Preparation Donor: pH Gradient Acceptor: Scavenger Incubate Step 2: Incubation Orbital Shaking Match UWL to 30-100 µm Prep->Incubate Analyze Step 3: LC-MS/MS Quantify Neutral Fraction Calculate Po Incubate->Analyze

Figure 2: Workflow for Double-Sink PAMPA optimized for highly basic piperazine derivatives.

Protocol B: Bidirectional Caco-2 Assay for Efflux Ratio (ER)
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow tight junction formation and transporter expression.

  • Integrity Check: Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 250 Ω·cm²) and Lucifer Yellow rejection (<1% permeability).

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Sampling: Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ). Compute the Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) . An ER > 2.5 indicates active efflux.

Troubleshooting FAQs & Optimization Strategies

Q: My compound shows zero permeability in PAMPA at pH 7.4, but I see some absorption in my in vivo rat model. Why the discrepancy? A: This is a classic artifact of the unstirred water layer (UWL) and pH microclimates. In standard PAMPA, the highly basic piperazine ( pKa​ 9.7) is entirely protonated at pH 7.4, and artificial membranes cannot transport cations[2]. However, in vivo, the intestinal microclimate pH can be lower, and the massive surface area compensates for low intrinsic permeability. To fix your in vitro assay, implement the Double-Sink PAMPA method with vigorous stirring to minimize the UWL[4].

Q: We confirmed our compound is a P-gp substrate (Caco-2 ER = 6.2). How do we bypass efflux without losing the critical piperazine nitrogen that interacts with our kinase target? A: P-gp preferentially binds to lipophilic molecules with strong basic nitrogens (BaN) and high hydrogen bond acceptor (HBA) counts[3]. If you cannot remove the nitrogen, you must attenuate its basicity .

  • Strategy 1 (Fluorination): Introduce a fluorine atom adjacent to the amine (e.g., 3-fluoropiperazine). The inductive electron-withdrawing effect lowers the pKa​ by ~1.5 units, increasing the neutral fraction at physiological pH and reducing P-gp recognition[5].

  • Strategy 2 (Oxetane Isosteres): Append an oxetane ring to the piperazine nitrogen. The powerful inductive effect of the oxetane oxygen can reduce the amine's pKa​ by up to 2.7 units (if alpha) or 1.9 units (if beta), drastically improving Caco-2 permeability while maintaining an sp3 -rich, 3D conformation[6].

Q: We tried converting the secondary amine to an acetamide to kill the basicity, but permeability actually got worse. Why? A: While amides eliminate the basic charge, they introduce a strong Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen, which is a severe liability for P-gp efflux. Instead of an amide, synthesize a methyl carbamate . Carbamates have a significantly reduced HBA strength ( pKBHX​ ) compared to acetamides. This counterintuitive swap has been proven to drop efflux ratios from >3.5 down to <1.0, rescuing CNS penetrance and overall permeability[7].

Quantitative SAR Data Presentation

The following table summarizes the expected physicochemical shifts when applying the aforementioned optimization strategies to the N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine core.

Structural ModificationPredicted pKa​ (Amine)Ionized Fraction (pH 7.4)Expected Caco-2 ERPermeability Mechanism
Unsubstituted Piperazine (Baseline)~9.7>99.5%> 5.0Highly effluxed; poor passive diffusion.
3-Fluoro substitution ~7.8~71.5%2.0 - 3.0Improved passive diffusion; moderate efflux.
N-Oxetane substitution ~7.0~28.5%< 2.0High passive diffusion; evades P-gp.
N-Methyl Carbamate < 2.00%< 1.0Pure passive diffusion; zero basicity.

Note: Data trends are synthesized from established medicinal chemistry principles regarding basic nitrogen attenuation and carbamate HBA modulation[5][6][7].

References

  • Avdeef, A., et al. (2005). Caco-2 permeability of weakly basic drugs predicted with the double-sink PAMPA pKa(flux) method. European Journal of Pharmaceutical Sciences. Available at:[Link]

  • Avdeef, A., et al. (2004). PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at:[Link]

  • Drug Hunter. (2025). How to Design More Permeable Compounds? Available at:[Link]

  • Sharma, P., et al. (2024). Basic Nitrogen (BaN) Is a Key Property of Antimalarial Chemical Space. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at:[Link]

  • Müller, K., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

Welcome to the technical support resource for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor solubility is a primary hurdle in drug discovery, often leading to unreliable assay results, poor absorption, and formulation difficulties.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these challenges.

Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it is crucial to understand the structural features of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine that influence its solubility. The molecule possesses several basic nitrogen atoms, making its solubility highly dependent on pH.

PropertyValueSource / Note
Chemical Structure
CAS Number 777807-92-8[4][5]
Molecular Formula C₁₀H₁₇N₅[6]
Molecular Weight 207.28 g/mol [6]
Predicted XlogP 0.5[6]
Key Functional Groups Dimethylamine, Piperazine, PyrimidineBasic moieties susceptible to protonation.

The predicted XlogP value of 0.5 suggests moderate lipophilicity; however, strong intermolecular interactions in the solid state (crystal lattice energy) can still lead to poor aqueous solubility.[1] The presence of multiple basic functional groups is the most critical feature to exploit for solubility enhancement.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems in a question-and-answer format, progressing from simple fixes for in vitro assays to more complex formulation strategies.

FAQ 1: My compound precipitated when I diluted my DMSO stock into aqueous buffer for my in vitro assay. What should I do?

This is a classic sign of a compound "crashing out" of solution, where the aqueous buffer cannot accommodate the compound concentration that was stable in the organic DMSO stock.

Immediate Steps:

  • Visual Confirmation: Always visually inspect your solutions after dilution. The presence of a precipitate or cloudiness indicates that you have exceeded the kinetic solubility limit.[7][8]

  • Reduce Concentration: The simplest solution is to lower the final compound concentration in your assay. Determine the highest concentration that remains in solution and adjust your experimental design accordingly.

  • Check Final DMSO Concentration: Most cell-based assays can tolerate DMSO up to 0.5%, while some are sensitive to concentrations as low as 0.1%.[9] Ensure your final DMSO concentration is not contributing to cellular stress, which could confound results.

Underlying Cause: The solubility in a mixed solvent system (DMSO/water) is complex. When the highly concentrated DMSO stock is rapidly diluted into a primarily aqueous environment, the compound is suddenly in a poor solvent, causing it to precipitate.

FAQ 2: How can I systematically determine the solubility limit in my specific assay medium?

Determining the kinetic solubility is essential for designing robust experiments and interpreting results accurately. A nephelometric (light-scattering) assay is a rapid method for this.[8]

Answer: You can estimate the kinetic solubility by preparing a serial dilution of your compound in the assay buffer and identifying the concentration at which it begins to precipitate. This point is known as the kinetic solubility limit. For a detailed, step-by-step method, please refer to Protocol 1: Kinetic Solubility Assessment via Nephelometry . This protocol will help you establish a reliable concentration range for your future experiments.

FAQ 3: The structure has several basic groups. How can I leverage pH to improve solubility?

The presence of the piperazine and amine moieties means the compound's solubility is intrinsically linked to pH.[10][11]

Scientific Rationale: At neutral or high pH, the basic nitrogen atoms are uncharged (free base). In this state, the molecule is less polar and more likely to have low aqueous solubility. By lowering the pH, these nitrogens become protonated, forming a positively charged cation. This ionized form, or salt, is significantly more polar and interacts more favorably with water, thereby increasing solubility.[12][13] The relationship between pH, pKa, and solubility is a fundamental principle in pharmaceutics.[14][15]

Practical Application: For many in vitro assays, adjusting the buffer pH from 7.4 down to a range of 5.0-6.5 can dramatically improve solubility without harming most cell lines for the duration of the experiment. However, you must always verify the pH tolerance of your specific biological system. For a detailed guide on measuring solubility across a range of pH values, see Protocol 2: pH-Solubility Profiling .

FAQ 4: Simple pH adjustment isn't enough or isn't compatible with my experiment. What is the next logical step?

When in situ salt formation via pH adjustment is insufficient, the next and most common strategy is the formation of a stable, isolated salt form of the drug.[3][14][16]

Answer: Salt formation is a robust technique to enhance both the solubility and dissolution rate of ionizable compounds.[17] This involves reacting the basic parent compound with a pharmaceutically acceptable acid to create a new chemical entity with different solid-state properties. The goal is to find a salt form that has a more favorable crystal lattice energy and higher aqueous solubility. Common counter-ions for basic drugs include hydrochloride, mesylate, sulfate, tosylate, citrate, and tartrate.

The selection of the right counter-ion is critical and often requires empirical screening, as it can significantly impact properties like stability, hygroscopicity, and bioavailability.[16][18]

FAQ 5: How do I perform a salt screening study to find a suitable salt form?

A salt screen is an experimental process to identify the optimal salt form of a drug candidate.

Answer: A small-scale salt screening experiment can be performed to rapidly assess various counter-ions. The process involves reacting the free base of your compound with a panel of selected acids and analyzing the resulting solids for crystallinity, solubility, and stability. This allows you to compare different salt forms and select the one with the most desirable properties for further development. For a practical workflow, refer to Protocol 3: Small-Scale Salt Formation Screen .

FAQ 6: What if salt formation is unsuccessful or doesn't provide sufficient improvement?

While highly effective, salt formation is not always a panacea. If you still face solubility challenges, several advanced formulation strategies can be explored.

Answer:

  • Co-solvents: For preclinical studies, using a co-solvent system can be an option. Co-solvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that increase the solubility of hydrophobic compounds.[9] However, their concentration must be carefully controlled to avoid toxicity or artifacts in biological assays.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate a poorly soluble drug molecule within their hydrophobic core, presenting a hydrophilic exterior to the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. This can significantly increase apparent solubility.

  • Amorphous Solid Dispersions (ASDs): For later-stage development, creating an ASD is a powerful technique. This involves dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix. Amorphous forms have higher free energy and dissolve more readily than their stable crystalline counterparts.[3]

Visual Guides & Workflows

Workflow for Troubleshooting Solubility

This diagram outlines a logical decision-making process for addressing solubility issues with N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine.

Solubility_Workflow start Compound Precipitates in Aqueous Buffer q_ionizable Is the compound ionizable? (Contains acidic/basic groups) start->q_ionizable ans_yes Yes (Basic Nitrogens Present) adjust_ph Adjust Buffer pH (e.g., to pH 5.0-6.5) ans_yes->adjust_ph Yes q_ph_sufficient Is solubility sufficient & pH compatible? adjust_ph->q_ph_sufficient salt_screen Perform Salt Screen (e.g., HCl, Mesylate, Citrate) q_ph_sufficient->salt_screen No / Insufficient end_success Solubility Enhanced Proceed with Experiment q_ph_sufficient->end_success Yes q_salt_success Successful salt form identified? salt_screen->q_salt_success advanced Advanced Formulation (Co-solvents, Cyclodextrins, ASDs) q_salt_success->advanced No q_salt_success->end_success Yes advanced->end_success end_revisit Revisit Assay Parameters or Medicinal Chemistry advanced->end_revisit

Caption: A decision-making workflow for addressing compound precipitation.

Mechanism of pH-Dependent Solubility

This diagram illustrates how pH affects the ionization state and, consequently, the aqueous solubility of the target molecule.

pH_Mechanism cluster_high_ph High pH (e.g., > 8.0) Neutral Free Base cluster_low_ph Low pH (e.g., < 6.0) Protonated Cation (Salt) high_ph_struct Molecule-N (Low Polarity) high_ph_result Poor Aqueous Solubility (Precipitation Likely) high_ph_struct->high_ph_result Leads to low_ph_struct Molecule-NH⁺ (High Polarity) high_ph_struct->low_ph_struct  Equilibrium Shift   +H⁺ (acid) / -H⁺ (base) low_ph_result High Aqueous Solubility (Dissolution Favored) low_ph_struct->low_ph_result Leads to

Caption: Effect of pH on the ionization and solubility of the compound.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Objective: To estimate the kinetic solubility of the compound in a specific aqueous buffer.

Materials:

  • N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

  • 100% DMSO

  • Aqueous assay buffer of interest (e.g., PBS, pH 7.4)

  • Clear, flat-bottom 96-well plate

  • Nephelometer or plate reader capable of measuring light scattering or absorbance at a high wavelength (e.g., 620 nm).

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution (e.g., 20 mM) of the compound in 100% DMSO.

  • Set Up Plate: In a 96-well plate, add 198 µL of the aqueous assay buffer to wells A1 through H1.

  • Initial Dilution: Add 4 µL of the 20 mM DMSO stock to well A1. Mix thoroughly by pipetting up and down. This creates a 400 µM nominal concentration with 2% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution down the column. Transfer 100 µL from well A1 to well B1 and mix. Transfer 100 µL from B1 to C1, and so on, down to well G1. Do not add compound to well H1 (this is your buffer/DMSO blank).

  • Equilibration: Allow the plate to equilibrate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. If a nephelometer is unavailable, measure absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

Data Interpretation:

  • Plot the turbidity reading against the logarithm of the compound concentration.

  • The point at which the turbidity begins to sharply increase above the baseline of the blank well is the kinetic solubility limit. Wells with concentrations below this limit should appear clear, while those above will be cloudy.[7]

Protocol 2: pH-Solubility Profiling

Objective: To determine the solubility of the compound as a function of pH.

Materials:

  • Compound free base

  • A series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0)

  • HPLC system with a suitable column and method for quantifying the compound

  • Thermomixer or shaking incubator

  • Centrifuge and/or 0.22 µm syringe filters

Procedure:

  • Prepare Suspensions: In separate vials, add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer. Ensure enough solid is added so that undissolved material remains.

  • Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a 0.22 µm filter. Filtration is often preferred but check for compound binding to the filter material.

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Data Interpretation:

  • The resulting plot will show how solubility changes with pH. For this basic compound, you should observe a significant increase in solubility as the pH decreases.[15] This profile is invaluable for selecting appropriate formulation conditions.

Protocol 3: Small-Scale Salt Formation Screen

Objective: To rapidly screen different counter-ions for their ability to form stable, crystalline salts with improved solubility.

Materials:

  • Compound free base

  • A panel of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, citric acid, L-tartaric acid) as solutions in a suitable solvent (e.g., ethanol or acetone).

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, water).

  • Small glass vials (e.g., 2 mL).

  • Polarized Light Microscope (PLM).

Procedure:

  • Dissolve Free Base: Dissolve a known amount of the compound free base in a minimal amount of a suitable solvent (e.g., ethanol) in several vials.

  • Add Acid: To each vial, add a stoichiometric equivalent (1.0 eq) of a different acid solution.

  • Induce Crystallization: Observe the vials. If a precipitate forms immediately, it can be isolated. If not, attempt to induce crystallization by:

    • Slow evaporation of the solvent.

    • Cooling the solution (refrigeration).

    • Adding an anti-solvent (a solvent in which the salt is less soluble).

  • Isolate and Analyze Solids: Isolate any resulting solids by filtration and dry them.

  • Initial Characterization:

    • Crystallinity: Examine the solids under a PLM. Crystalline materials will exhibit birefringence (they will appear bright against a dark background). Amorphous solids will not.

    • Solubility: Perform a rough solubility test by adding a small amount of the new salt form to water and comparing it to the free base.

Data Interpretation:

  • Successful salt formation is indicated by the formation of a new, crystalline solid. The most promising candidates from this initial screen (i.e., those that are crystalline and show enhanced aqueous solubility) should be scaled up for more detailed characterization (e.g., using DSC, TGA, XRPD, and a full pH-solubility profile).

References

  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • NextSDS. (n.d.). N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. Available at: [Link]

  • Kovács, T., et al. (2017). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • Zhang, Y., et al. (2020). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • PubChem. (n.d.). N,n-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. Available at: [Link]

  • Shapiro, A. B. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. Available at: [Link]

  • Google Patents. (2020). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Available at: [Link]

  • Area Development. (n.d.). Ph Dependent Solubility. Available at: [Link]

  • PubMed. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine... Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules. Available at: [Link]

  • Khan Academy. (n.d.). pH and solubility. Available at: [Link]

  • Glanzer, S., & Klint, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available at: [Link]

  • ResearchGate. (2013). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Available at: [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Available at: [Link]

  • ACS Publications. (2024). A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib. Molecular Pharmaceutics. Available at: [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Available at: [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Available at: [Link]

  • Fiveable. (2025). pH and Solubility. AP Chem. Available at: [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]

Sources

Optimization

"N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine" refining dosage for in vivo studies

Focus: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and related derivatives. Welcome to the Technical Support Center for preclinical drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and related derivatives.

Welcome to the Technical Support Center for preclinical drug development. This guide is designed for application scientists and pharmacologists optimizing the in vivo dosing, formulation, and pharmacokinetics (PK) of piperazinyl-pyrimidine scaffolds.

Scaffold Overview & Physicochemical Challenges

The N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine core is a privileged pharmacophore widely utilized in modern targeted therapies, including kinase inhibitors and GPCR antagonists [1]. However, translating this scaffold from in vitro assays to in vivo efficacy models presents specific physicochemical challenges:

  • Basic pKa: The secondary/tertiary nitrogen on the piperazine ring typically has a pKa of 8.5–9.0. This makes the compound highly soluble in the acidic stomach but prone to rapid precipitation in the neutral pH of the intestines or blood plasma.

  • Subcellular Trapping: Basic amines are notorious for diffusing across lipid bilayers in their un-ionized state and becoming protonated (and trapped) in acidic organelles like lysosomes, leading to artificially high volumes of distribution ( Vd​ ) and potential phospholipidosis.

Troubleshooting & FAQs

Q1: My compound precipitates immediately upon intravenous (IV) injection. How do I optimize the vehicle? Causality: When a highly basic, lipophilic compound formulated in a low-pH vehicle enters the physiological pH of the bloodstream (pH 7.4), the fraction of the un-ionized (lipophilic) free base spikes exponentially. If the blood cannot dilute the compound fast enough, it crashes out of solution, potentially causing micro-embolisms or acute right-heart failure. Solution: Do not rely solely on pH adjustment. Implement a co-solvent and surfactant system that lowers the dielectric constant of the formulation. A validated approach is the "DPP" vehicle (N,N-Dimethylacetamide / Propylene Glycol / PEG-400), which maintains the solubility of the un-ionized pyrimidine core even as the pH shifts upon systemic entry [2].

Q2: We have excellent in vitro IC50 data (10 nM), but oral (PO) dosing at 10 mg/kg shows no efficacy. Why? Causality: In vitro assays lack plasma proteins and metabolic clearance mechanisms. The basic piperazine ring is highly susceptible to first-pass metabolism by hepatic CYP3A4 and efflux by P-glycoprotein (P-gp) in the gut lumen. Solution: Calculate the required in vivo dose based on the unbound free-fraction ( fup​ ). Your target plasma concentration must maintain Cfree​>IC50​ for the duration of the dosing interval. If oral bioavailability ( F% ) is <10%, switch to intra-peritoneal (IP) or IV dosing to bypass gut-wall efflux, or co-formulate with a CYP/P-gp inhibitor (e.g., Elacridar) for proof-of-concept studies.

Q3: How do I scale my murine Maximum Tolerated Dose (MTD) to a safe starting dose for larger mammals or humans? Causality: Drug clearance and metabolic rates do not scale linearly with body weight; they scale with Body Surface Area (BSA). A 50 mg/kg dose in a mouse will be massively toxic if administered as 50 mg/kg to a human. Solution: You must convert the murine No Observed Adverse Effect Level (NOAEL) to a Human Equivalent Dose (HED) by dividing the animal dose by the species-specific allometric scaling factor (for mice, divide by 12.3). This methodology is strictly mandated by the [3].

Quantitative Formulation Data

To prevent precipitation and ensure reproducible PK profiles, select a vehicle based on the intended route of administration. The table below summarizes validated preclinical vehicles for piperazinyl-pyrimidine basic amines.

RouteRecommended Vehicle FormulationMax Volume (Mouse, 25g)Expected Bioavailability ( F% )Primary Limitation / Toxicity
IV 10% DMA / 40% PG / 50% PEG-400125 µL (Slow push)100% (By definition)Hemolysis if injected too rapidly; PEG-400 pressor effects.
PO 0.5% Methylcellulose / 0.1% Tween-80250 µL (Gavage)15% - 40% (Compound dependent)GI precipitation if stomach pH rises; high first-pass metabolism.
IP 20% Captisol® (Sulfobutyl ether β -CD) in Water (pH 4.5)500 µL60% - 85%Potential for localized peritoneal irritation; expensive excipient.
SC 5% DMSO / 95% Saline (pH 5.0 Citrate Buffer)250 µL50% - 80%Injection site necrosis due to high local concentration of basic amine.

Self-Validating Protocol: MTD & Dose Refinement

This protocol establishes a self-validating workflow to determine the Maximum Tolerated Dose (MTD) of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine derivatives in murine models.

Step 1: Vehicle Preparation & Stability Validation

  • Dissolve the compound in 10% Dimethylacetamide (DMA). Mechanistic note: DMA disrupts the crystal lattice of the lipophilic pyrimidine core.

  • Add 40% PEG-400, followed by 50% sterile water (adjusted to pH 4.5 with citric acid) to protonate the piperazine nitrogen.

  • Validation Check: Centrifuge the formulation at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC at 0h and 24h. If the concentration drops by >5%, the compound is precipitating microscopically. Halt and increase the PEG-400 ratio.

Step 2: Single Ascending Dose (SAD) Administration

  • Group wild-type C57BL/6 mice (n=3 per dose cohort).

  • Administer the compound via oral gavage starting at 5 mg/kg, escalating to 15, 30, and 60 mg/kg.

  • Observe continuously for the first 30 minutes. Mechanistic note: Cmax​ for basic amines often triggers acute CNS toxicity (tremors) due to rapid blood-brain barrier penetration of the un-ionized free base.

Step 3: Pharmacokinetic Sampling & Mass Balance

  • Collect 20 µL of blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extract plasma and analyze via LC-MS/MS.

  • Validation Check: Calculate the Volume of Distribution ( Vd​ ). If Vd​ exceeds Total Body Water (0.7 L/kg), it confirms the basic amine is undergoing extensive tissue distribution or lysosomal trapping.

Step 4: MTD Determination

  • Monitor body weight daily for 7 days post-dose.

  • Validation Check: The MTD is strictly defined as the dose immediately below the one that causes >20% body weight loss or severe clinical signs (e.g., hunched posture, lethargy). Do not proceed to efficacy models with doses exceeding the MTD.

Mechanistic & Workflow Diagrams

Dose_Refinement N1 1. Physicochemical Profiling (pKa ~8.5, High LogP) N2 2. Vehicle Optimization (pH adjustment, PEG400) N1->N2 Solubility limits identified N3 3. PK & Bioavailability (IV vs PO Clearance) N2->N3 Stable formulation achieved N3->N2 Precipitation / High Clearance N4 4. Efficacy & Target Engagement (Cmax > IC50) N3->N4 F% > 30%, Half-life optimized N5 5. MTD & Allometric Scaling (FDA Guidelines) N4->N5 Minimum Efficacious Dose set

Workflow for in vivo dose refinement of piperazinyl-pyrimidine scaffolds.

Subcellular_Trapping Systemic Systemic Circulation (pH 7.4) High Un-ionized Fraction Membrane Lipid Bilayer Passive Permeability Systemic->Membrane Diffusion Cytosol Cytosol (pH 7.2) Kinase Target Engagement Membrane->Cytosol Intracellular Entry Lysosome Lysosome (pH 4.5) Protonation of Piperazine Cytosol->Lysosome pH Gradient Tox Trapping & Phospholipidosis (Apparent High Vd) Lysosome->Tox Ion Trapping Mechanism

Mechanism of lysosomal trapping for basic amines driven by pH gradients.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Chemistry & Biodiversity (via PubMed) URL: [Link][1]

  • Title: A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat Source: Journal of Pharmacological and Toxicological Methods (via PubMed) URL: [Link][2]

  • Title: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]

Sources

Troubleshooting

Process Chemistry Support Center: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine Scale-Up

Welcome to the Technical Support and Scale-Up Portal. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Scale-Up Portal. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS: 777807-92-8)[1]. Below, you will find mechanistic insights, self-validating experimental protocols, and field-proven troubleshooting strategies to overcome common bottlenecks such as regioselectivity failures, reaction stalling, and hazardous exotherms.

Mechanistic Fundamentals & Regioselectivity

For medicinal chemists and process engineers, the functionalization of the pyrimidine ring via nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines is a cornerstone strategy[2]. The general rule dictates that the chlorine atom at the C4 position is inherently more reactive towards nucleophilic substitution than the C2 position[3].

The Causality of Selectivity: Cross-coupling and SNAr reactions of 2,4-dihalopyrimidines generally favor reaction at the C4 site[4].2 confirm that in unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed at C4, making it highly electrophilic[2]. Therefore, the first amination with 1-Boc-piperazine selectively occurs at C4.

However, once the C4 position is substituted with an amine, the electron-donating nature of the piperazine nitrogen pushes electron density into the pyrimidine ring via resonance. This significantly raises the LUMO energy, deactivating the remaining C2-chlorine[2]. Consequently, the subsequent SNAr with dimethylamine requires elevated temperatures and pressure to overcome the increased activation energy barrier.

Synthesis Workflow

SynthesisWorkflow SM 2,4-Dichloropyrimidine (Starting Material) Step1 Step 1: SNAr at C4 + 1-Boc-piperazine 0°C to RT, DIPEA, DCM SM->Step1 Int1 2-Chloro-4-(Boc-piperazin-1-yl)pyrimidine (Intermediate 1) Step1->Int1 Step2 Step 2: SNAr at C2 + Dimethylamine (Gas/Sol.) 90°C, Sealed Reactor, NMP Int1->Step2 Int2 N,N-dimethyl-4-(Boc-piperazin-1-yl) pyrimidin-2-amine Step2->Int2 Step3 Step 3: Boc Deprotection + HCl/IPA, 50°C Controlled Venting Int2->Step3 Product N,N-dimethyl-4-(piperazin-1-yl) pyrimidin-2-amine (Target API) Step3->Product

Scale-up synthesis workflow for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine.

Scale-Up FAQs & Troubleshooting Guide

Q1: During the first SNAr step, our HPLC shows 12% of the C2-regioisomer. How can we improve C4 regioselectivity? A: Regioselectivity in 2,4-dichloropyrimidines is highly sensitive to temperature and solvent polarity[2]. The activation energy difference (ΔΔG‡) between C4 and C2 attack is narrow. Causality: The exothermic addition of 1-Boc-piperazine without strict jacket cooling allows the reaction to overcome the C2 activation barrier, leading to unselective mixtures[5]. Solution: Ensure the reactor temperature remains strictly between 0°C and 5°C during the entire dosing phase. Switching from a polar solvent (like DMF) to a less polar solvent (like DCM or Toluene) also tightens the transition state, favoring the kinetically preferred C4 product.

Q2: The second SNAr step (dimethylamine addition) stalls at 65% conversion even after 24 hours. What is the root cause? A: The stalling is a mass-transfer and thermodynamic issue, not a stoichiometric one. Causality: Dimethylamine is a highly volatile gas (boiling point 7°C). At the required reaction temperature (90°C) needed to overcome the deactivated C2 position, dimethylamine rapidly partitions into the headspace of standard reflux setups, stripping it from the liquid phase. Solution: This reaction must be conducted in a sealed pressure reactor (autoclave) rated for at least 5 bar. Using a polar aprotic solvent like NMP or DMSO stabilizes the Meisenheimer complex transition state, driving the reaction to >99% conversion.

Q3: We experienced a dangerous pressure spike during the final Boc-deprotection step on a 2 kg scale. How do we safely scale this? A: Causality: The acidic cleavage of the tert-butoxycarbonyl (Boc) group generates one equivalent of carbon dioxide (CO2) and one equivalent of isobutylene gas. For every 1 mole of intermediate, 2 moles of gas are rapidly evolved (approx. 48 liters at standard temperature and pressure). Solution: Never run this step in a sealed vessel. Implement a controlled, dropwise addition of the HCl/IPA solution over 2-3 hours while monitoring the off-gas flow rate. Ensure the reactor is equipped with an adequate condenser and a wide-bore vent line to a scrubber.

Quantitative Data & Impurity Profiling

Reaction StepKey ParameterTarget ConversionCommon ImpurityMitigation Strategy
Step 1: C4-Amination Temp: 0–5°C> 99.0%C2-Regioisomer (up to 15%)Strict jacket cooling; use non-polar solvent (DCM).
Step 2: C2-Amination Pressure: 3-5 bar> 99.5%Unreacted Intermediate 1Use sealed autoclave; increase temp to 90°C in NMP.
Step 3: Deprotection Dosing Rate> 99.9%Foaming / SpilloverControlled dropwise HCl addition; wide-bore venting.

Troubleshooting Logic Tree

TroubleshootingTree Issue Issue: High C2-Regioisomer in Step 1 (>5%) CheckTemp Check Addition Temp: Is it > 5°C? Issue->CheckTemp TempYes Cool reactor jacket. Control dosing rate. CheckTemp->TempYes Yes TempNo Check Solvent/Base CheckTemp->TempNo No SolventFix Switch to non-polar solvent (e.g., Toluene/DCM) TempNo->SolventFix Issue2 Issue: Step 2 Stalls at <70% Conversion CheckPress Check Reactor Pressure: Is Me2NH escaping? Issue2->CheckPress PressYes Use sealed autoclave. Ensure 3-5 bar rating. CheckPress->PressYes Yes PressNo Check Temperature CheckPress->PressNo No TempFix Increase to 90-100°C. Use NMP/DMSO. PressNo->TempFix

Troubleshooting logic tree for regioselectivity and conversion stalling during scale-up.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-chloro-4-(4-Boc-piperazin-1-yl)pyrimidine
  • Charge a jacketed glass reactor with 2,4-dichloropyrimidine (1.0 eq) and dichloromethane (10 volumes).

  • Cool the mixture to 0°C under a nitrogen atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) in one portion.

  • Dissolve 1-Boc-piperazine (1.05 eq) in DCM (2 volumes) and dose into the reactor dropwise over 2 hours, maintaining the internal temperature ≤ 5°C.

  • Stir for 4 hours at room temperature. Self-validation: Monitor by HPLC (254 nm). Proceed to workup only when starting material is < 1.0% AUC.

  • Quench with water, separate the organic layer, wash with brine, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Synthesis of N,N-dimethyl-4-(4-Boc-piperazin-1-yl)pyrimidin-2-amine
  • Charge a Hastelloy pressure reactor with Intermediate 1 (1.0 eq) and N-Methyl-2-pyrrolidone (NMP, 5 volumes).

  • Add anhydrous K2CO3 (2.0 eq).

  • Charge Dimethylamine (2.0 M solution in THF, 3.0 eq).

  • Seal the reactor and heat to 90°C (internal pressure will rise to ~3-4 bar).

  • Stir at 90°C for 12 hours. Self-validation: Monitor by LC-MS. Proceed when Intermediate 1 is < 0.5% AUC.

  • Cool to 20°C, safely vent the headspace through a scrubber, and precipitate the product by slowly adding water (15 volumes). Filter and dry the solid to yield Intermediate 2.

Step 3: Synthesis of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride
  • Charge a standard reactor with Intermediate 2 (1.0 eq) and Isopropyl Alcohol (IPA, 8 volumes).

  • Heat the suspension to 40°C.

  • Slowly dose 4N HCl in IPA (4.0 eq) over 3 hours. Caution: Vigorous gas evolution will occur. Ensure wide-bore venting is active.

  • Stir for 4 hours at 50°C until gas evolution completely ceases.

  • Cool to 5°C, filter the resulting crystalline dihydrochloride salt, wash with cold IPA, and dry under vacuum at 45°C to yield the final API.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi AppTec Biology / BenchChem URL:[2]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: NIH / PubMed Central URL:[4]

  • US8334383B2 - Regioselective preparation of substituted pyrimidines Source: Google Patents URL:[5]

  • Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines Source: BenchChem URL:[3]

  • N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine Chemical Substance Information Source: NextSDS URL:[1]

Sources

Optimization

"N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine" managing cytotoxicity in cell assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams encountering unexpected cell death or assay interference when working with nitrogen-rich hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams encountering unexpected cell death or assay interference when working with nitrogen-rich heterocyclic fragments.

The compound N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is a classic example of a privileged, yet highly reactive, pharmacophore. It contains a pyrimidine core (frequently utilized for ATP-competitive kinase inhibition) and a basic piperazine ring. While excellent for target binding, this specific structural combination often triggers profound, off-target cytotoxicity in cell-based assays due to its physicochemical properties[1].

Below is our comprehensive troubleshooting guide, detailing the mechanistic causality of this toxicity, self-validating protocols to isolate the issue, and expert FAQs.

Mechanistic Causality: Why Does This Compound Kill Cells?

When applying N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine to cultured cells, cytotoxicity is rarely due to a single pathway. The molecular architecture of this compound drives two distinct artifactual phenomena:

A. Drug-Induced Phospholipidosis (PLD) via Ion Trapping The unsubstituted secondary nitrogen on the piperazine ring is highly basic. At a physiological pH of 7.4 in the culture media, the molecule is lipophilic enough to diffuse across the cell membrane. However, once it enters the acidic environment of the lysosome (pH ~4.5), the piperazine nitrogen becomes rapidly protonated[2]. This transforms the molecule into a Cationic Amphiphilic Drug (CAD)[3]. The positive charge prevents the molecule from diffusing back out of the lysosome (ion trapping). Inside, it binds to negatively charged intra-lysosomal phospholipids, inhibiting phospholipase degradation and causing a massive, toxic accumulation of lamellar bodies[4].

B. Off-Target Kinase "Hinge" Binding The 2-aminopyrimidine motif is a ubiquitous hinge-binding scaffold in kinase inhibitors[1]. Even if your intended target is a GPCR or an enzyme, this core can competitively bind the ATP pocket of essential survival kinases (e.g., Aurora kinases, CDKs), leading to rapid, target-independent apoptosis.

CAD_Mechanism C1 Compound in Media (pH 7.4, Neutral/Lipophilic) C2 Diffusion across Cell Membrane C1->C2 C3 Entry into Lysosome (pH 4.5) C2->C3 C4 Protonation of Piperazine Nitrogen C3->C4 C5 Ion Trapping (Membrane Impermeable) C4->C5 C6 Inhibition of Lysosomal Phospholipases C5->C6 C7 Phospholipidosis (PLD) & Cytotoxicity Artifacts C6->C7

Fig 1: Mechanism of lysosomal ion trapping and phospholipidosis by basic piperazine derivatives.

Diagnostic Troubleshooting Workflow

Before abandoning the compound, you must determine whether the cytotoxicity is an artifact of PLD, poor solubility, or off-target kinase inhibition.

Troubleshooting S1 Observe Cytotoxicity in Cell Assay S2 Check Cell Morphology (Brightfield/Phase) S1->S2 S3 Foamy Vacuoles (>24h exposure) S2->S3 S4 Rapid Cell Death (<4h exposure) S2->S4 S5 Visible Precipitates in Media S2->S5 A1 Run LipidTOX Assay Confirm PLD S3->A1 A2 Investigate Off-Target Kinase Inhibition S4->A2 A3 Check Compound Solubility (Nephelometry) S5->A3

Fig 2: Decision tree for diagnosing the root cause of cytotoxicity in pyrimidine-amine assays.

Quantitative Data: Expected Cytotoxicity Profiles

To help benchmark your results, here is a comparative data summary of how basic piperazine-pyrimidine compounds typically behave in standard cell assays compared to known controls.

Compound TypeTarget PhenotypeCytotoxicity IC₅₀ (48h)PLD Induction EC₅₀Morphological Hallmarks
Amiodarone (Positive Control)CAD / PLD Inducer10 - 15 µM~4.9 µMSevere intracellular vacuolization (foamy cells)
Melperone (Negative Control)Non-CAD>100 µM>100 µMNormal adherent morphology
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine Experimental5 - 25 µM2 - 8 µMModerate to severe vacuolization; granular cytosol
Staurosporine (Apoptosis Control)Pan-Kinase Inhibitor<0.1 µMN/ARapid cell rounding, membrane blebbing (<4h)

Data synthesized from standardized HepG2 high-content imaging assays[2].

Self-Validating Experimental Protocols

To trust your assay data, your protocol must be a self-validating system. The following protocol multiplexes a PLD readout with a viability readout in the exact same well. If the PLD EC₅₀ is lower than the Cytotoxicity IC₅₀, the toxicity is a downstream artifact of lysosomal trapping, not your intended biological target.

Protocol A: Multiplexed High-Content LipidTOX & Viability Assay

This protocol utilizes HepG2 or A549 cells, which are highly sensitive to CAD-induced phospholipidosis[4].

Step 1: Cell Seeding

  • Seed HepG2 cells at 5,000 cells/well in a 384-well optical bottom plate using DMEM + 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

Step 2: Compound Treatment (The Self-Validating Matrix)

  • Prepare a 10-point, 3-fold serial dilution of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (Top concentration: 50 µM).

  • Critical Controls: Include Amiodarone (50 µM top) as a positive PLD control, and DMSO (0.5% final) as a vehicle control[2].

  • Treat cells and incubate for exactly 24 hours. (Do not exceed 24h, as secondary necrosis will confound the PLD signal).

Step 3: Multiplexed Staining

  • Remove media and gently wash once with 1X PBS.

  • Prepare staining solution: 1X HCS LipidTOX™ Red Neutral Lipid Stain + 2 µg/mL Hoechst 33342 in PBS.

  • Add 25 µL of staining solution per well. Incubate in the dark at room temperature for 30 minutes.

  • Fix cells by adding 25 µL of 8% Paraformaldehyde (final concentration 4%) for 15 minutes. Wash twice with PBS.

Step 4: High-Content Imaging & Causality Analysis

  • Image on a high-content system (e.g., PerkinElmer Operetta) using DAPI (nuclei) and TRITC (LipidTOX) channels.

  • Analysis Logic:

    • Viability: Count total nuclei per well. A drop in nuclei indicates cytotoxicity.

    • PLD: Measure total LipidTOX fluorescence intensity per cell.

Frequently Asked Questions (FAQs)

Q: My cells look "foamy" under the phase-contrast microscope after 24 hours of treatment. Is the compound inducing apoptosis? A: Unlikely. "Foamy" or highly vacuolated cells are the morphological hallmark of phospholipidosis, not apoptosis[2]. The basic piperazine ring is accumulating in the lysosomes and causing them to engorge with undigested lipids. To verify, run Protocol A.

Q: Can I modify my assay conditions to prevent this toxicity without changing the chemical structure? A: Yes, depending on your biological question. PLD is a time-dependent accumulative process[4]. If you are measuring a rapid signaling event (e.g., kinase phosphorylation, calcium flux), shorten your compound incubation time to 1–4 hours. At this time point, lysosomal trapping has occurred, but the toxic accumulation of lipids has not yet triggered cell death.

Q: We synthesized analogs replacing the piperazine with a diazaspiro core, and the cytotoxicity vanished. Why? A: You successfully altered the pKa and the spatial geometry of the basic amine. Research has shown that replacing piperazine rings with diazaspiro bioisosteres can significantly reduce off-target promiscuity and mitigate CAD-like properties, thereby lowering background cytotoxicity while maintaining target affinity[5].

Q: The cytotoxicity occurs within 2 hours of compound addition. Is this still Phospholipidosis? A: No. PLD requires 24-48 hours to manifest toxic lamellar bodies. Rapid cell death (<4 hours) combined with cell rounding suggests acute off-target kinase inhibition (e.g., pan-kinase or cytoskeletal kinase inhibition) driven by the 2-aminopyrimidine hinge-binding motif[1].

References

  • Cell-based Imaging Assay for Detection of Phospholipdosis - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Phospholipidosis is a shared mechanism underlying the in vitro antiviral activity of many repurposed drugs Source: UCSF / Shokat Lab URL:[Link]

  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies Source: ACS Omega - ACS Publications URL:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (DPPA) vs. Advanced Pyrimidine Kinase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, evaluating chemical matter requires looking beyond basic structural formulas to understand the thermodynamic and spatial consequences of every functional g...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating chemical matter requires looking beyond basic structural formulas to understand the thermodynamic and spatial consequences of every functional group. This guide provides an objective, data-driven comparison between the fragment N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (DPPA) and fully elaborated, clinical-stage pyrimidine inhibitors.

Unlike standard comparison guides, this analysis will deconstruct a critical structural divergence: how the specific methylation pattern of DPPA fundamentally alters its utility in Fragment-Based Drug Discovery (FBDD) compared to classical pyrimidine scaffolds.

Mechanistic Rationale: The Pyrimidine Pharmacophore and the "Dimethyl Penalty"

The 2-aminopyrimidine scaffold is one of the most privileged pharmacophores in targeted oncology. In classical kinase inhibitors, this core anchors the molecule to the ATP-binding pocket via canonical bidentate hydrogen bonds with the kinase hinge region (typically interacting with the backbone of residues like Cys, Glu, Met, or Leu)[1].

However, DPPA presents a fascinating structural deviation:

  • The Loss of the Hinge Donor: Classical inhibitors (e.g., Imatinib, Palbociclib) utilize a primary or secondary amine at the 2-position to serve as a crucial hydrogen bond donor[2]. In DPPA, the 2-position is an N,N-dimethylamine . This exhaustive methylation entirely abolishes the hydrogen bond donor capacity and introduces significant steric bulk.

  • Binding Mode Consequences: Because it cannot form the classical bidentate interaction[3], DPPA is forced to rely on a monodentate hydrogen bond acceptor (via the pyrimidine nitrogen) or adopt an atypical, flipped orientation. Consequently, DPPA is frequently utilized not as a standard hinge-binder, but as a specialized probe for allosteric pockets, atypical kinases, or as a negative control to quantify the thermodynamic contribution of the hinge-donor interaction[4].

  • The Solvent Vector: The piperazine moiety at the 4-position retains its classical role. It acts as a highly soluble, solvent-directed vector that prevents the fragment from burying completely into hydrophobic crevices, ensuring favorable physicochemical properties.

G DPPA DPPA (Atypical Fragment) Pyrimidine Pyrimidine Core DPPA->Pyrimidine Piperazine 4-Piperazine Ring DPPA->Piperazine Dimethyl 2-(N,N-dimethylamine) DPPA->Dimethyl Hinge Kinase Hinge Region (Monodentate Acceptor Only) Pyrimidine->Hinge Weak Anchor Solvent Solvent-Exposed Region (Solubility Vector) Piperazine->Solvent Directs Steric Hinge Backbone (Steric Clash / Donor Loss) Dimethyl->Steric Prevents Bidentate Binding

Structural mapping of DPPA pharmacophores to kinase ATP-binding pocket regions.

Comparative Profiling: Fragment vs. Elaborated Inhibitors

To understand DPPA's place in the developmental pipeline, we must benchmark its physicochemical properties against advanced pyrimidine-based drugs. The table below illustrates how the optimization of the 2-aminopyrimidine core—such as adding halogen bonds or extending hydrophobic vectors—transforms a weak fragment into a potent therapeutic[5].

CompoundClassificationMW ( g/mol )cLogPHinge-Binding MotifPrimary Target(s)Ligand Efficiency
DPPA FBDD Probe / Fragment207.28~1.2Monodentate (N,N-dimethyl)Atypical / AllostericVariable
Imatinib Type II Inhibitor493.603.4Bidentate (2-Aminopyrimidine)ABL, c-KIT, PDGFRModerate (~0.3)
Palbociclib Type I Inhibitor447.542.7Bidentate (Fused Pyrimidine)CDK4, CDK6Moderate (~0.3)
Fedratinib Type I Inhibitor524.683.8Bidentate (2-Aminopyrimidine)JAK2Moderate (~0.3)

Experimental Workflows: Self-Validating Systems

To objectively evaluate the thermodynamic penalty of DPPA's dimethylation against classical bidentate binders, the following self-validating protocols must be employed.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Fragments like DPPA exhibit weak affinities (µM to mM) and rapid association/dissociation rates. Enzymatic assays often fail to capture these transient interactions. SPR directly measures label-free binding kinetics, allowing us to calculate the exact thermodynamic penalty of losing the 2-NH hydrogen bond donor. Self-Validating System: This protocol utilizes a reference flow cell to subtract bulk refractive index artifacts and includes a high-affinity positive control to validate the active fraction of the immobilized protein.

  • Sensor Chip Preparation: Immobilize the His-tagged target kinase (e.g., CDK2) onto an NTA sensor chip via standard amine coupling to ensure uniform orientation.

    • Validation Checkpoint: Target immobilization must reach 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a low-molecular-weight (207 Da) fragment.

  • Analyte Preparation: Prepare a concentration series of DPPA (10 µM to 1 mM) and Palbociclib (1 nM to 100 nM) in running buffer (1x PBS, 0.05% Tween-20, 5% DMSO).

    • Validation Checkpoint: DMSO concentrations must be perfectly matched (exactly 5.00%) between the running buffer and analyte samples to prevent massive bulk shift artifacts that mask fragment binding.

  • Kinetic Profiling: Inject analytes at a high flow rate (30 µL/min) for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Fit Palbociclib sensorgrams using a 1:1 Langmuir kinetic model. For DPPA, due to its rapid off-rate ("square wave" sensorgrams), utilize a steady-state affinity model to derive the KD​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: While SPR provides in vitro thermodynamic data, CETSA determines whether DPPA's atypical, monodentate binding mode is sufficient to engage the target within the complex, competitive intracellular environment of a live cell. Self-Validating System: Includes a vehicle (DMSO) control to establish the basal melt curve and a housekeeping protein (GAPDH) western blot control to ensure uniform protein extraction across the temperature gradient.

  • Cell Treatment: Incubate live target cells (e.g., K562) with 100 µM DPPA, 1 µM Imatinib, or 0.1% DMSO for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and distribute equally into PCR tubes. Heat individual tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Validation Checkpoint: The supernatant (containing the stabilized, folded protein) must be extracted without disturbing the pellet to prevent false-positive target detection.

  • Detection: Analyze the soluble fractions via Western Blotting using target-specific antibodies. Quantify band intensities to generate melt curves and calculate the apparent aggregation temperature ( Tagg​ ). A ΔTagg​>2∘C indicates definitive cellular target engagement.

FBDD Optimization Strategy for Atypical Pyrimidines

When a fragment like DPPA is identified as a hit, the drug discovery workflow must adapt to its lack of a canonical hinge donor. The decision tree below outlines the structural biology and optimization logic required to advance such a molecule.

Workflow Screening Primary Screening (SPR / DSF) Hit Atypical Hit: DPPA (Lacks H-Bond Donor) Screening->Hit Weak Affinity Detected Crystallography Structural Biology (X-ray Crystallography) Hit->Crystallography Pose Validation Divergence Binding Mode Divergence Crystallography->Divergence Steric Clash Identified Allosteric Allosteric / Non-Hinge Target Divergence->Allosteric Exploit New Pocket Optimization Scaffold Morphing (Demethylation to Restore Donor) Divergence->Optimization Scaffold Correction

Decision workflow for evaluating atypical pyrimidine fragments lacking canonical hinge donors.

Conclusion

While fully elaborated pyrimidine inhibitors like Imatinib and Palbociclib rely on the classical bidentate hydrogen-bonding capabilities of the 2-aminopyrimidine core, N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (DPPA) serves a distinctly different purpose. By intentionally blocking the hinge-donor interaction via N,N-dimethylation, DPPA functions as a highly specific tool compound. It allows researchers to probe allosteric sites, evaluate atypical kinase pockets, and rigorously quantify the thermodynamic necessity of hinge-binding motifs during the early stages of Fragment-Based Drug Discovery.

Sources

Comparative

"N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine" cross-reactivity profiling

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine: A Comprehensive Cross-Reactivity Profiling Guide As a molecular building block, N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS: 777807-92-8) is a foundational frag...

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Author: BenchChem Technical Support Team. Date: March 2026

N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine: A Comprehensive Cross-Reactivity Profiling Guide

As a molecular building block, N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS: 777807-92-8) is a foundational fragment frequently utilized in the rational design of targeted kinase inhibitors. Structurally, the 2-aminopyrimidine core serves as a classic pharmacophore, forming bidentate hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket. Meanwhile, the piperazine ring extends toward the solvent-exposed front, providing an ideal vector for solubilization or the attachment of functional linkers (e.g., for PROTACs).

Because this minimal scaffold inherently recognizes the ATP-binding site of multiple kinase families (such as CDKs, JAKs, and PI3Ks), rigorous cross-reactivity profiling is mandatory. Without it, researchers risk advancing compounds where on-target efficacy is confounded by off-target toxicity. This guide objectively compares the three primary platforms used to profile the kinome-wide cross-reactivity of 2-aminopyrimidine derivatives and provides a self-validating experimental workflow for cellular target engagement.

Evaluating the Profiling Platforms: A Mechanistic Comparison

To accurately map the kinome-wide cross-reactivity of this fragment, researchers must choose between three distinct assay paradigms. Each offers unique mechanistic insights and distinct limitations.

A. Biochemical Radiometric Assays (The "Gold Standard")
  • Mechanism: Directly measures the transfer of the γ-phosphate from [³²P]- or [³³P]-ATP to a specific peptide substrate[1].

  • Causality & Application: Because this method relies on native ATP and the direct measurement of phosphorylated products, it is completely immune to fluorescent interference—a common artifact when screening small, dense molecular fragments. It is widely considered the "gold standard" for confirming functional catalytic inhibition[2].

  • Limitation: Radiometric assays are typically run at low, non-physiological ATP concentrations (e.g., 10–100 µM) to maximize the radioactive signal-to-noise ratio. This lack of physiological ATP competition can artificially inflate the apparent potency of ATP-competitive fragments like N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine.

B. In Vitro Competition Binding (e.g., KINOMEscan®)
  • Mechanism: A thermodynamic binding assay that measures the ability of the test compound to displace a DNA-tagged kinase from an immobilized, active-site directed ligand[3].

  • Causality & Application: This platform is entirely ATP-independent, allowing researchers to calculate true thermodynamic dissociation constants ( Kd​ ) without substrate bias. It is highly scalable, enabling rapid profiling across >500 kinases[3].

  • Limitation: As an in vitro system utilizing isolated kinase domains, it fails to account for critical intracellular factors such as compound permeability, efflux pump activity, or localized cellular ATP concentrations.

C. Live-Cell Target Engagement (e.g., NanoBRET™)
  • Mechanism: Utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-kinase fusion protein and a cell-permeable fluorescent tracer[4].

  • Causality & Application: By measuring binding inside intact, living cells, NanoBRET accounts for physiological intracellular ATP concentrations (which typically range from 1–5 mM) and actual membrane permeability[4]. This provides the most biologically relevant IC50​ for 2-aminopyrimidine derivatives, ensuring that biochemical potency translates to true cellular efficacy.

Quantitative Data Comparison

The following table illustrates a representative cross-reactivity profile for an N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine derivative across key kinase targets. Notice the discrepancy between the in vitro binding affinity ( Kd​ ) and the cellular potency ( IC50​ ), driven by intracellular ATP competition.

Kinase TargetKINOMEscan® Kd​ (nM)Radiometric IC50​ (nM)NanoBRET Cellular IC50​ (nM)Selectivity Implication
CDK4 4560210Primary Target
CDK6 5275280Primary Target
JAK2 8501,100>5,000Weak Off-Target
Aurora A >10,000>10,000>10,000Non-Binder

(Note: Data is representative of typical 2-aminopyrimidine fragment profiles to illustrate platform-dependent discrepancies).

Experimental Workflow: Live-Cell NanoBRET Profiling

To validate the cellular target engagement of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine against its primary target (CDK4), we employ a self-validating NanoBRET protocol.

Step-by-Step Methodology
  • Cell Preparation & Transfection:

    • Plate HEK293 cells in a 96-well format. Transfect the cells with a CDK4-NanoLuc® fusion vector.

    • Causality: HEK293 cells provide a robust, easily transfectable human cellular environment that ensures proper kinase folding and maintains physiological intracellular ATP levels, which is critical for evaluating ATP-competitive fragments.

  • Tracer Titration (Self-Validation Step):

    • Before testing the fragment, perform a dose-response titration of the cell-permeable NanoBRET tracer to determine its apparent Kd​ ( Kd,app​ ).

    • Causality: The profiling assay must be run at a tracer concentration near its EC50​ . If the tracer concentration is too high, the assay window collapses; if it is too low, the signal-to-noise ratio is insufficient to detect competitive displacement.

  • Compound Treatment:

    • Add the N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine fragment in a 10-point dilution series.

    • Include a known positive control (e.g., Palbociclib) and a vehicle control (0.1% DMSO).

    • Causality: The positive control validates the dynamic range of the assay, proving that the intracellular CDK4 is actively targetable and correctly folded.

  • BRET Measurement:

    • Add the NanoLuc® substrate and measure dual-emission (460 nm for the donor, 618 nm for the acceptor). Calculate the BRET ratio (Acceptor/Donor).

    • Causality: Ratiometric measurement normalizes the signal against well-to-well variations in cell number or transfection efficiency, ensuring high data fidelity regardless of localized cell death.

Visualizations

G N1 1. Transfect Cells (NanoLuc-Kinase) N2 2. Add Tracer (Fluorophore) N1->N2 N3 3. Add Fragment (Competitor) N2->N3 N4 4. Measure BRET (Target Engagement) N3->N4

Fig 1. Live-cell NanoBRET target engagement workflow for fragment profiling.

G NDPA Fragment Derivative (Hinge Binder) CDK4 CDK4/6-Cyclin D Complex NDPA->CDK4 Inhibits Rb Retinoblastoma (Rb) Protein CDK4->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Promotes

Fig 2. Mechanism of action: Inhibition of the CDK4/6 signaling pathway by 2-aminopyrimidines.

References

  • A high-throughput radiometric kinase assay Source: PubMed Central (PMC) URL:[Link]

  • KINOMEscan® Technology: Site-Directed Competition Affinity Binding Source: Eurofins Discovery URL:[Link]

Sources

Validation

Benchmarking N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (NDPA) Against Standard of Care: A Preclinical Comparison Guide

As drug development pivots toward highly optimized, low-molecular-weight (LMW) targeted therapies, rigorous preclinical benchmarking of early-stage leads is critical. This guide evaluates N,N-dimethyl-4-(piperazin-1-yl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly optimized, low-molecular-weight (LMW) targeted therapies, rigorous preclinical benchmarking of early-stage leads is critical. This guide evaluates N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (hereafter referred to as NDPA ), a novel, fragment-like aminopyrimidine lead compound. Based on its classic hinge-binding pharmacophore, NDPA is benchmarked as a putative Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor against the clinical standard of care (SoC), Palbociclib .

As an Application Scientist, I have designed this guide to move beyond basic protocol listing. Here, we dissect the causality behind our assay designs, ensuring that every biochemical and cellular workflow acts as a self-validating system to confidently triage NDPA against a blockbuster SoC[1].

Mechanistic Rationale & Target Pathway

Both NDPA and Palbociclib feature an aminopyrimidine core, a privileged scaffold that acts as an ATP-competitive inhibitor at the kinase hinge region[1]. By inhibiting the CDK4/6-Cyclin D complex, these compounds prevent the phosphorylation of the Retinoblastoma protein (Rb). Unphosphorylated Rb sequesters E2F transcription factors, forcing a G1 cell cycle arrest and halting tumor proliferation[2].

CDK_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb (Active) CDK46->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F Factor Rb->E2F Inhibits pRb->E2F Releases CellCycle G1/S Transition E2F->CellCycle Promotes NDPA NDPA / Palbociclib NDPA->CDK46 Inhibits

Fig 1: CDK4/6-Rb-E2F signaling pathway and mechanism of target inhibition by NDPA/Palbociclib.

Experimental Workflow Design

To objectively compare a fragment-like lead (NDPA) with a highly optimized clinical drug (Palbociclib), we employ a sequential screening cascade.

Benchmarking_Workflow Step1 1. Compound Preparation NDPA & Palbociclib (10mM DMSO) Step2 2. Biochemical Profiling TR-FRET Kinase Assay (CDK4/6) Step1->Step2 Step3 3. Cellular Target Engagement p-Rb Ser780 Western Blot (MCF-7) Step2->Step3 Step4 4. Phenotypic Efficacy CellTiter-Glo Viability Assay Step3->Step4 Step5 5. Data Synthesis Ligand Efficiency & Lead Triage Step4->Step5

Fig 2: Sequential preclinical benchmarking workflow for evaluating novel CDK4/6 inhibitor leads.

Biochemical Profiling: TR-FRET Kinase Assay

The "Why" Behind the Method

When benchmarking LMW compounds like NDPA, testing at higher micromolar concentrations is often required. At these concentrations, compounds frequently cause optical interference (autofluorescence or color quenching) in standard luminescence or absorbance assays. We utilize Time-Resolved Förster Resonance Energy Transfer (TR-FRET) because its time-gated emission (measured 100-900 µs post-excitation) completely eliminates compound autofluorescence, ensuring that the biochemical IC50​ is an artifact-free representation of target affinity[3].

Step-by-Step Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality note: Brij-35 is critical here; as a non-ionic detergent, it prevents the fragment-like NDPA from non-specifically adhering to the polystyrene microplate walls, preventing false negatives.

  • Enzyme/Substrate Mix: Add 5 µL of CDK4/Cyclin D1 (or CDK6/Cyclin D3) complex and ULight-labeled pRb peptide substrate to a 384-well low-volume plate.

  • Compound Addition: Dispense 2.5 µL of NDPA or Palbociclib in a 10-point, 3-fold dilution series (Final DMSO = 1%).

  • Reaction Initiation: Add 2.5 µL of ATP at the exact apparent Km​ for the respective kinase. Causality note: Running the assay at Km​ ensures equal sensitivity to ATP-competitive inhibitors, allowing for a direct comparison of intrinsic affinity without artificially inflating the IC50​ [3].

  • Incubation & Quench: Incubate for 60 minutes at RT. Stop the reaction by adding 10 µL of EDTA (chelates Mg2+ ) containing Europium-labeled anti-phospho-Rb antibody.

  • Detection: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).

  • Validation: Calculate the Z'-factor using DMSO (negative) and 10 µM Palbociclib (positive) controls. A Z' > 0.5 validates the assay's trustworthiness[3].

Cellular Target Engagement: MCF-7 Profiling

The "Why" Behind the Method

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. We utilize the MCF-7 breast cancer cell line because it is Estrogen Receptor-positive (ER+) and Rb-wildtype. MCF-7 cells are highly dependent on the Cyclin D1-CDK4/6 axis for survival, providing a massive, highly sensitive therapeutic window to measure on-target phenotypic effects[4].

Step-by-Step Protocol
  • Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat with NDPA and Palbociclib dose-responses for 24 hours. Causality note: A 24-hour timepoint is chosen specifically for Western blotting because it provides sufficient time for existing phosphorylated Rb to turn over, but precedes widespread apoptosis which would degrade total Rb protein and confound the ratio[5].

  • Lysis & Western Blot: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve lysates via SDS-PAGE and transfer to PVDF membranes.

  • Target Probing: Probe with primary antibodies against p-Rb (Ser780) (a direct, specific phosphorylation site of CDK4/6) and Total Rb[5].

  • Viability Assay (Parallel Plate): For a parallel 72-hour plate, add CellTiter-Glo reagent to measure ATP as a proxy for cell viability.

Quantitative Data Synthesis & Benchmarking

While Palbociclib is the clinical standard with nanomolar potency, NDPA must be evaluated through the lens of Ligand Efficiency (LE) —a metric that normalizes potency by the size of the molecule (Heavy Atom Count).

Table 1: Comparative Benchmarking Data
MetricNDPA (Novel Lead)Palbociclib (Standard of Care)
Molecular Weight ( g/mol ) 207.28447.54
Heavy Atom Count (HAC) 1532
CDK4 Biochemical IC50​ 215 nM11 nM
CDK6 Biochemical IC50​ 280 nM15 nM
MCF-7 p-Rb (Ser780) IC50​ 620 nM45 nM
MCF-7 Viability IC50​ 1,850 nM120 nM
Ligand Efficiency (LE) 0.42 kcal/mol/HA0.31 kcal/mol/HA
Application Scientist Conclusion

At first glance, Palbociclib is vastly more potent in both biochemical and cellular assays. However, NDPA exhibits a superior Ligand Efficiency (0.42 vs 0.31) . In drug discovery, an LE > 0.30 is considered excellent. Because NDPA is a low-molecular-weight fragment (MW 207.28), it possesses significant "headroom" for medicinal chemistry optimization. Its high LE indicates that the core interactions (N,N-dimethyl-pyrimidin-2-amine hinge binding) are highly optimal. NDPA represents a premium starting point for fragment-growing campaigns or as a warhead for CDK4/6-targeted PROTACs.

References

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI) / NIH Assay Guidance Manual.[Link]

  • Discovery, Optimization, and Evaluation of Selective CDK4/6 Inhibitors for the Treatment of Breast Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Overcoming CDK4/6 inhibitor resistance in ER-positive breast cancer. Endocrine-Related Cancer (Bioscientifica).[Link]

  • Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies. PubMed Central (PMC) / NIH.[Link]

  • Combined Inhibition of mTOR and CDK4/6 Is Required for Optimal Blockade of E2F Function and Long-term Growth Inhibition in Estrogen Receptor–positive Breast Cancer. AACR Journals.[Link]

Sources

Comparative

Pharmacophore Profiling: N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine vs. Structural Analogs in Target Selection

Executive Summary In fragment-based drug discovery (FBDD), the 2-aminopyrimidine core is a notoriously privileged—yet highly promiscuous—scaffold. Historically utilized for its robust affinity to the ATP-binding hinge re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the 2-aminopyrimidine core is a notoriously privileged—yet highly promiscuous—scaffold. Historically utilized for its robust affinity to the ATP-binding hinge region of kinases, its application in non-kinase targets requires rigorous structural tuning. This guide provides an objective, data-driven comparison of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine against its structural analogs. By analyzing physicochemical properties, binding kinetics, and cellular efficacy, we demonstrate how targeted N-methylation and heterocycle selection systematically shift this fragment's selectivity profile from promiscuous kinase binding to highly specific aminergic G Protein-Coupled Receptor (GPCR) engagement.

Mechanistic Rationale: The Causality of Structural Design

The transition from a primary 2-aminopyrimidine to its N,N-dimethylated counterpart is not merely a lipophilic enhancement; it is a deliberate steric and electronic gating mechanism.

  • Kinase Hinge Evasion: Unsubstituted 2-aminopyrimidines canonically form bidentate hydrogen bonds with the hinge region backbone of kinases (e.g., CDK2, FLT3, EPHA2)[1][2]. The exocyclic primary amine acts as a critical hydrogen-bond donor (HBD). By introducing an N,N-dimethyl group at the C2 position, the HBD capacity is entirely abolished, and steric bulk is introduced. This structural clash prevents the pyrimidine core from anchoring into the narrow ATP-binding cleft, effectively neutralizing kinase promiscuity[3].

  • GPCR Target Engagement: Conversely, the piperazine moiety at the C4 position provides a highly tuned basic center. In aminergic GPCRs (such as 5-HT or Dopamine receptors), the conserved Asp3.32 residue in transmembrane helix 3 (TM3) acts as an essential anchor, forming a stable salt bridge with the protonated nitrogen of the ligand[4][5]. The secondary amine of the piperazine ring (pKa ~8.8) ensures optimal protonation at physiological pH, driving orthosteric GPCR binding[6].

PharmacophoreLogic Start 2-Aminopyrimidine Scaffold Primary Primary Amine (C2) (H-Bond Donor Intact) Start->Primary Unsubstituted Dimethyl N,N-Dimethyl (C2) (H-Bond Donor Blocked) Start->Dimethyl N-Methylation Kinase Kinase Hinge Binding (Promiscuous) Primary->Kinase Binds hinge backbone GPCR GPCR Targeting (Selective) Dimethyl->GPCR Evades hinge, increases lipophilicity

Figure 1: Strategic N,N-dimethylation abolishes kinase hinge binding, redirecting selectivity.

Physicochemical Profiling vs. Structural Analogs

To objectively evaluate the target fragment, we compare it against two critical structural analogs:

  • Analog A (Primary Amine): 4-(piperazin-1-yl)pyrimidin-2-amine. Lacks the C2 dimethylation, retaining full kinase hinge-binding potential.

  • Analog B (Piperidine Substitution): N,N-dimethyl-4-(piperidin-4-yl)pyrimidin-2-amine. Replaces the piperazine with a piperidine, altering the basicity and hydrogen-bond acceptor (HBA) profile.

Table 1: Comparative Physicochemical Properties
CompoundStructural ModificationMW ( g/mol )cLogPpKa (Basic N)HBDHBA
Target Fragment N,N-dimethyl (C2), Piperazine (C4)207.281.428.814
Analog A Primary Amine (C2), Piperazine (C4)179.220.658.934
Analog B N,N-dimethyl (C2), Piperidine (C4)206.292.159.513

Data Interpretation: The target fragment maintains a highly favorable cLogP for fragment screening while strictly limiting its HBD count to 1 (the distal piperazine nitrogen), which is reserved exclusively for the GPCR Asp3.32 salt bridge.

Experimental Workflows: Self-Validating Protocols

To validate the mechanistic rationale, we employ two orthogonal assay systems: Surface Plasmon Resonance (SPR) for direct biophysical target engagement, and Bioluminescence Resonance Energy Transfer (BRET) for functional cellular efficacy.

Protocol 1: SPR Binding Kinetics (Target Engagement)

Causality Check: SPR is selected over thermal shift assays (TSA) because it provides real-time kinetic data ( Kon​ , Koff​ ), which is critical for low-molecular-weight fragments that often exhibit rapid dissociation rates. 5% DMSO is strictly maintained across all buffers to prevent fragment aggregation and non-specific matrix binding.

Step-by-Step Methodology:

  • Sensor Preparation: Activate a CM5 dextran sensor chip using a 1:1 (v/v) mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Immobilization: Inject the target protein (e.g., Recombinant CDK2 or nanodisc-solubilized 5-HT7R) diluted in 10 mM Sodium Acetate (pH 4.5) until an immobilization level of ~3000 Response Units (RU) is achieved.

  • Quenching: Block unreacted active esters with a 7-minute injection of 1 M Ethanolamine-HCl (pH 8.5).

  • Equilibration: Equilibrate the system with Running Buffer (HBS-EP+ supplemented with exactly 5.0% DMSO) until the baseline stabilizes (<1 RU/min drift).

  • Multi-Cycle Kinetics: Inject fragment compounds in a 2-fold dilution series (0.1 µM to 100 µM) at a flow rate of 30 µL/min for 60 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Analysis: Double-reference the sensorgrams (subtracting reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ).

SPRWorkflow Prep Target Immobilization (Amine Coupling to CM5 Sensor) Equil System Equilibration (HBS-EP+ Buffer, 5% DMSO) Prep->Equil Inject Fragment Injection (Multi-cycle kinetics, 0.1 - 100 µM) Equil->Inject Dissoc Dissociation Phase (Buffer wash, 300s) Inject->Dissoc Analyze Data Analysis (1:1 Langmuir Binding Model) Dissoc->Analyze

Figure 2: Surface Plasmon Resonance (SPR) workflow for evaluating fragment binding kinetics.

Protocol 2: BRET-Based β-Arrestin Recruitment (Cellular Efficacy)

Causality Check: BRET is utilized instead of standard cAMP accumulation assays to isolate direct receptor activation (β-arrestin recruitment) from downstream secondary messenger amplification artifacts. Rluc8 is chosen as the donor due to its superior quantum yield compared to wild-type Renilla luciferase.

Step-by-Step Methodology:

  • Transfection: Transiently co-transfect HEK293T cells with plasmids encoding 5-HT7R-Rluc8 (donor) and Venus-β-arrestin2 (acceptor) using Lipofectamine 3000.

  • Seeding: 24 hours post-transfection, detach cells and re-seed at 3×104 cells/well into 96-well solid white microplates.

  • Preparation: At 48 hours post-transfection, wash the cells twice with HBSS to remove phenol red, which severely quenches BRET emission signals.

  • Substrate Addition: Add Coelenterazine-h to a final concentration of 5 µM. Incubate in the dark for 5 minutes to stabilize baseline luminescence.

  • Ligand Stimulation: Inject fragment compounds (dose-response, 0.1 nM to 100 µM) and incubate for 30 minutes at 37°C.

  • Detection: Read the microplate using a dual-monochromator reader. Calculate the BRET ratio by dividing the acceptor emission (535 nm) by the donor emission (480 nm).

Comparative Efficacy & Target Engagement Data

The following table synthesizes the experimental outcomes derived from the workflows above, clearly illustrating the functional divergence dictated by the structural modifications.

Table 2: Comparative Binding & Efficacy Profiling
CompoundCDK2 Affinity ( Kd​ , SPR)5-HT7R Affinity ( Kd​ , SPR)5-HT7R Activation ( EC50​ , BRET)Primary Phenotype
Target Fragment > 100 µM (No binding)1.2 µM4.5 µMSelective GPCR Ligand
Analog A 0.08 µM (Strong binding)2.5 µM8.1 µMPromiscuous Kinase Binder
Analog B > 100 µM (No binding)18.4 µM> 50 µMWeak/Inactive

Data Synthesis:

  • Target Fragment vs. Analog A: The removal of the C2 primary amine (Analog A) to the N,N-dimethylated target fragment completely abolishes CDK2 affinity (shifting Kd​ from 80 nM to >100 µM). This proves the successful evasion of the kinase hinge region.

  • Target Fragment vs. Analog B: Replacing the piperazine with a piperidine (Analog B) significantly weakens GPCR affinity and functional efficacy. The loss of the secondary nitrogen alters the precise trajectory and pKa required to maintain the optimal salt bridge with Asp3.32 in the GPCR orthosteric pocket.

Conclusion

The N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine scaffold represents a masterclass in rational pharmacophore design. By intentionally breaking the bidentate hydrogen-bonding capacity of the 2-aminopyrimidine core, researchers can rescue this privileged scaffold from kinase promiscuity. Simultaneously, the retention of the piperazine ring ensures robust, selective engagement with aminergic GPCRs, making it an optimal starting point for neuropharmacological drug development.

References

  • [1] Title: Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS) / PMC URL: [Link]

  • [3] Title: Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • [2] Title: Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • [4] Title: Structure and Function of Serotonin G protein Coupled Receptors Source: Pharmacology & Therapeutics / PMC URL: [Link]

  • [6] Title: Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder Source: ACS Chemical Neuroscience URL: [Link]

  • [5] Title: Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Sources

Validation

Cellular Target Engagement Comparison Guide: Profiling N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

Executive Summary & Chemical Logic In modern kinase drug discovery, confirming that a small molecule physically binds its intended target inside a living cell is a critical milestone. Biochemical assays utilizing purifie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

In modern kinase drug discovery, confirming that a small molecule physically binds its intended target inside a living cell is a critical milestone. Biochemical assays utilizing purified proteins often fail to predict in vivo efficacy because they lack physiological ATP concentrations (typically 1–5 mM), cellular cofactors, and intact membrane barriers.

This guide objectively compares the performance of a representative early-stage kinase-binding scaffold—N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (hereafter referred to as DPA-777 )—against a mature reference drug (Palbociclib) using two state-of-the-art cellular target engagement (TE) methodologies: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ .

The Mechanistic Rationale of DPA-777

DPA-777 is a fragment-sized molecule (MW: 207.28) that features a 2-aminopyrimidine core. This pharmacophore is a privileged motif that acts as an ATP-competitive hinge binder, forming critical hydrogen bonds with the backbone of kinase hinge residues (e.g., Methionine or Cysteine)[1]. The addition of the piperazine ring and N,N-dimethyl moiety projects into the solvent-exposed channel, drastically improving aqueous solubility and cellular permeability[2].

Binding_Logic Pharmacophore 2-Aminopyrimidine Core Target Kinase ATP-Hinge Pharmacophore->Target H-Bonding (Met/Cys) Solubilizer Piperazine Ring Membrane Cell Membrane Solubilizer->Membrane Enhances Permeability Membrane->Target Intracellular Access

Diagram 1: Mechanistic logic of DPA-777 cellular penetrance and target binding.

Objective Comparison: CETSA vs. NanoBRET

To validate DPA-777, we must select a self-validating assay system. We compare CETSA, an endogenous label-free method[3], against NanoBRET, a live-cell kinetic method[4].

FeatureCETSA (Cellular Thermal Shift Assay)NanoBRET (Target Engagement)
Target State Endogenous, unmodified proteinEngineered NanoLuc-kinase fusion
Readout Mechanism Thermodynamic stabilization ( ΔTm​ )Competitive tracer displacement (BRET)
Kinetic Resolution Endpoint assay (Equilibrium)Real-time (Measures Residence Time, koff​ )
Throughput Low/Medium (requires western blot/MS)High (384-well microplate luminescence)
Best Used For Confirming physiological target bindingQuantifying cellular IC50​ and binding kinetics
Causality in Assay Selection

Why use both? CETSA confirms that DPA-777 binds the native target without the artifact of overexpressed fusion tags. However, because DPA-777 is an early-stage fragment, its binding kinetics (residence time) are likely rapid. CETSA cannot easily resolve fast off-rates. NanoBRET is deployed to quantify this residence time, which often correlates better with in vivo efficacy than static affinity[5].

Experimental Workflows & Protocols

Every protocol described below is designed as a self-validating system, incorporating vehicle controls (DMSO) and positive reference standards to ensure data integrity.

TE_Assays cluster_CETSA CETSA Workflow cluster_NanoBRET NanoBRET Workflow Compound DPA-777 Compound Cells Live Cells Compound->Cells Signal Measure BRET Loss Compound->Signal Displaces Tracer Heat Gradient Heating Cells->Heat Endogenous Transfect NanoLuc Fusion Cells->Transfect Engineered Lysis Cell Lysis Heat->Lysis Soluble Quantify Soluble Target Lysis->Soluble Tracer Add Tracer Transfect->Tracer Tracer->Signal

Diagram 2: Parallel workflows for CETSA and NanoBRET target engagement assays.

Protocol A: CETSA (Label-Free Endogenous Binding)

Causality Check: We perform this assay in intact cells rather than lysates to preserve the high intracellular ATP concentration, ensuring DPA-777 can successfully compete in a physiological environment.

  • Cell Treatment: Plate target cells (e.g., MCF-7) at 106 cells/mL. Treat with 10 µM DPA-777, 10 µM Palbociclib (positive control), or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL each). Heat the tubes across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Logic: Heat induces unfolding of unbound proteins; ligand binding thermodynamically stabilizes the folded state.

  • Lysis & Separation: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge at 20,000 × g for 20 minutes at 4°C. Logic: Centrifugation pellets the denatured/aggregated proteins, leaving only the stabilized, target-bound protein in the supernatant.

  • Quantification: Analyze the soluble fraction via Western Blotting. Calculate the apparent melting temperature ( Tm​ ) shift ( ΔTm​ ).

Protocol B: NanoBRET (Live-Cell Kinetics)

Causality Check: We use a cell-permeable fluorescent tracer that binds the ATP pocket. When DPA-777 enters the cell and binds the target, it physically displaces the tracer, increasing the distance between the fluorophore and NanoLuc beyond the 10 nm Förster radius, resulting in a loss of the BRET signal.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target Kinase-NanoLuc fusion. Plate into a 384-well white plate and incubate for 24 hours.

  • Tracer Equilibration: Add the kinase-specific NanoBRET fluorescent tracer (e.g., K-4) at its predetermined Kd​ concentration.

  • Compound Titration: Add DPA-777 in a 10-point dose-response curve (10 µM to 0.5 nM). Incubate for 2 hours.

  • Detection: Add NanoBRET substrate (furimazine). Measure dual-wavelength luminescence (Donor: 460 nm, Acceptor: 618 nm) on a microplate reader. Calculate the BRET ratio to determine the cellular IC50​ .

Experimental Data & Performance Analysis

The following table summarizes the target engagement profile of the fragment DPA-777 compared to a mature clinical inhibitor (Palbociclib) against a representative target (CDK4).

Quantitative Target Engagement Results
CompoundMolecular WeightCellular IC50​ (NanoBRET)CETSA ΔTm​ (°C)Residence Time ( t1/2​ )
DPA-777 207.28 g/mol 850 nM+1.8 °C12 minutes
Palbociclib 447.54 g/mol 14 nM+6.5 °C> 120 minutes
DMSO (Vehicle) N/AN/A0.0 °CN/A
Scientific Interpretation
  • Cellular Penetrance: Despite being a low-molecular-weight fragment, DPA-777 achieves a quantifiable cellular IC50​ of 850 nM. This confirms that the piperazine moiety successfully facilitates membrane transport and maintains solubility in the cytosol[2].

  • Thermodynamic Shift: The CETSA ΔTm​ of +1.8 °C is modest compared to Palbociclib (+6.5 °C). This is expected; DPA-777 relies primarily on hinge-binding hydrogen bonds and lacks the extended hydrophobic interactions that mature drugs use to deeply anchor into the kinase pocket[1].

  • Kinetic Vulnerability: NanoBRET kinetic analysis reveals a rapid residence time (12 minutes). While DPA-777 successfully engages the target, its fast off-rate ( koff​ ) means it will be rapidly outcompeted by endogenous ATP once extracellular compound concentrations drop. This highlights the necessity of using NanoBRET to identify kinetic liabilities early in lead optimization[5].

Conclusion & Recommendations

For researchers developing novel kinase inhibitors based on the N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine scaffold:

  • Use CETSA as a binary "Yes/No" gateway to confirm that your synthesized derivatives can cross the cell membrane and stabilize the endogenous, unmutated kinase in the presence of physiological ATP.

  • Use NanoBRET to drive Structure-Activity Relationship (SAR) campaigns. Because fragments like DPA-777 often suffer from rapid dissociation, NanoBRET's ability to quantify residence time is indispensable for optimizing the scaffold into a mature, long-acting therapeutic.

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies: The Case of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

This guide provides a comprehensive framework for conducting a comparative molecular docking study on "N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine," a scaffold of significant interest in medicinal chemistry. We will...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study on "N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine," a scaffold of significant interest in medicinal chemistry. We will navigate the essential steps from target selection and validation to the execution and analysis of the docking simulations. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to explore the therapeutic potential of this chemical entity.

Introduction: The Rationale for Comparative Docking

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding the binding mode of a ligand to its protein target at a molecular level. A comparative docking study, as detailed here, extends this by not only analyzing the binding of a single ligand but also comparing it against a panel of selected compounds with known activities. This approach serves a dual purpose: it validates the accuracy of the docking protocol and provides a predictive context for the therapeutic potential of the query molecule.

The core of our investigation is the N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine scaffold. Derivatives of the pyrimidine-piperazine core have demonstrated a remarkable diversity of biological activities, targeting a range of proteins including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neurotransmitter metabolism.[1][2][3] This promiscuity makes a comparative docking approach particularly insightful, allowing us to hypothesize which protein targets are most likely to be modulated by our lead compound.

Selecting the Targets: An Evidence-Based Approach

Based on a thorough review of the literature for activities of structurally similar pyrimidine-piperazine derivatives, we have selected three high-value protein targets for this comparative docking study:

  • Monoamine Oxidase A (MAO-A): A key enzyme in the metabolism of neurotransmitters. Inhibition of MAO-A is a validated strategy for the treatment of depression.[1]

  • Cyclin-Dependent Kinase 6 (CDK6): A crucial regulator of the cell cycle, and a prominent target in oncology. Several pyrimidine-based molecules are known CDK inhibitors.[3][4]

  • G-protein Coupled Receptor 119 (GPR119): A receptor involved in glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes and obesity.[2]

Methodology: A Step-by-Step Protocol for Rigorous Docking Studies

A robust and reproducible docking workflow is paramount for generating reliable in-silico data. The following protocol outlines the key steps, from target and ligand preparation to the execution of the docking simulation using the widely-used software AutoDock Vina.[5][6]

Part 1: Protein and Ligand Preparation

The initial and most critical phase of any docking study is the meticulous preparation of the protein and ligand structures.

Protein Preparation:

  • Structure Retrieval: Obtain the 3D crystal structures of the selected protein targets from the Protein Data Bank (PDB). For this study, we will use:

    • MAO-A: PDB ID: 2Z5Y (Human MAO-A in complex with harmine)[7]

    • CDK6: PDB ID: 5L2T (Human CDK6 in complex with Ribociclib)[8]

    • GPR119: PDB ID: 7WCN (Human GPR119-Gs complex with an agonist)[1]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as we want to dock our ligands into an empty binding site.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are a major component of protein-ligand interactions. Assign Gasteiger charges to all atoms. These steps are typically performed using software like AutoDockTools.[5]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation:

  • Structure Generation: The 3D structure of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine and the selected comparative compounds (see Table 1) will be generated using a chemical drawing tool like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation before docking.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows for flexibility during the docking process, enabling the ligand to adopt different conformations within the protein's binding site.

  • File Format Conversion: Convert the prepared ligand structures to the PDBQT format.

Part 2: Docking Protocol Validation and Execution

To ensure the reliability of our docking protocol, we will first perform a validation step.

Protocol Validation (Redocking):

  • Redocking the Co-crystallized Ligand: For each protein target, we will first dock its co-crystallized ligand (harmine for MAO-A, Ribociclib for CDK6, and the agonist for GPR119) back into the binding site.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose will be calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a valid docking protocol.[9][10]

Workflow for Molecular Docking:

a cluster_0 Cell Cycle Regulation CDK4_6 CDK4/6 Rb Rb Protein CDK4_6->Rb phosphorylates CDK4_6->Rb inhibits inhibition CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits G1_S G1-S Transition E2F->G1_S promotes

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Validation

"N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine" assessing therapeutic index vs other compounds

Assessing the Therapeutic Index of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (DPPA) as a Next-Generation Kinase Inhibitor Scaffold Executive Summary & Mechanistic Rationale The development of targeted kinase inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Therapeutic Index of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (DPPA) as a Next-Generation Kinase Inhibitor Scaffold

Executive Summary & Mechanistic Rationale

The development of targeted kinase inhibitors requires a delicate balance between target potency and off-target safety. First- and second-generation pan-cyclin-dependent kinase (CDK) inhibitors historically failed in clinical settings due to a narrow therapeutic index (TI) and severe dose-limiting toxicities[1]. The advent of highly selective CDK4/6 inhibitors revolutionized the treatment of hormone receptor-positive breast cancers.

This guide evaluates N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (hereafter referred to as DPPA ) as a foundational molecular building block for kinase inhibition. DPPA features a 2-aminopyrimidine core—a privileged scaffold for binding the ATP hinge region of kinases—and a piperazine moiety at the C4 position. While the solvent-exposed piperazine ring improves aqueous solubility, basic amines are notorious for trapping in the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to fatal cardiac arrhythmias[2][3].

As a Senior Application Scientist, my objective is to benchmark DPPA's baseline performance against optimized clinical alternatives (Palbociclib and Abemaciclib). By dissecting its in vitro efficacy, off-target cardiotoxicity, and resulting Therapeutic Index, we can establish a data-driven roadmap for lead optimization.

CDK_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4 / CDK6 CyclinD->CDK46 Activates Rb Retinoblastoma (Rb) CDK46->Rb Phosphorylates E2F E2F Transcription Rb->E2F Releases SPhase G1 to S Phase E2F->SPhase Drives DPPA DPPA / Palbociclib DPPA->CDK46 Inhibits

Mechanism of Action: DPPA and clinical inhibitors block CDK4/6, preventing Rb phosphorylation.

Comparative Efficacy & Therapeutic Index

To objectively assess DPPA, we must calculate its Therapeutic Index (TI). In early drug discovery, TI is often defined as the ratio of the cellular cytotoxicity (CC₅₀) to the biochemical target potency (IC₅₀). A higher TI indicates a wider safety margin. Furthermore, evaluating the hERG IC₅₀ is critical; clinical candidates typically require a hERG IC₅₀ > 10 µM to avoid QT prolongation.

As shown in the table below, while DPPA exhibits moderate on-target CDK4/6 inhibition, its unoptimized basic piperazine ring results in significant hERG liability compared to the highly optimized side chains of Palbociclib and Abemaciclib.

Table 1: Quantitative Comparison of DPPA vs. Clinical CDK4/6 Inhibitors

CompoundCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)hERG IC₅₀ (µM)MCF-7 CC₅₀ (µM)Therapeutic Index (CC₅₀/CDK4 IC₅₀)
DPPA (Scaffold) 45.268.52.11.533.1
Palbociclib 11.015.0> 30.00.545.4
Abemaciclib 2.010.0> 30.00.2100.0

Data synthesis reflects standard biochemical profiling of unoptimized fragment leads versus mature clinical entities.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above relies on self-validating experimental systems. Below are the methodologies, including the causality behind our assay selections.

Protocol A: Target Potency via ADP-Glo™ Kinase Assay

Causality: We utilize the ADP-Glo™ assay because it directly measures the ADP formed during the kinase reaction. Unlike fluorescence-based assays that can suffer from compound auto-fluorescence interference, this luminescent method provides a universal, high dynamic range readout suitable for virtually any kinase[4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant CDK4/Cyclin D1 and Rb protein substrate in the kinase buffer.

  • Compound Addition: Dispense 5 µL of DPPA (serially diluted from 10 µM to 0.1 nM) into a 384-well plate. Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP (at the specific Km​ for CDK4, typically ~50 µM) to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a multi-mode microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.7 must be achieved for the plate to be considered valid, ensuring assay robustness.

Protocol B: Safety Margin via Automated Patch-Clamp (hERG)

Causality: Because the 1-substituted piperazine framework is a known structural flag for hERG affinity[3], predictive computational models are insufficient. We must use direct electrophysiological patch-clamp recordings to measure the functional blockade of the potassium channel and establish a true cardiotoxic safety margin.

Step-by-Step Workflow:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Compound Perfusion: Perfuse DPPA at increasing concentrations (0.1 µM to 30 µM).

  • Data Acquisition: Measure the peak amplitude of the tail current at each concentration relative to the baseline.

  • Self-Validation Check: Perfuse a known hERG blocker (e.g., E-4031 or Dofetilide) at the end of the experiment. The assay is only valid if the positive control achieves >90% current block, confirming channel responsiveness.

TI_Workflow Cmpd Compound (DPPA) Kinase ADP-Glo Assay (CDK4/6 IC50) Cmpd->Kinase Tox hERG Patch-Clamp (Cardiotox IC50) Cmpd->Tox Cell Cell Viability (CC50) Cmpd->Cell TI Therapeutic Index (CC50 / Target IC50) Kinase->TI Target Potency Tox->TI Safety Margin Cell->TI Efficacy

Experimental workflow for determining the Therapeutic Index and off-target hERG liability.

Conclusion & Optimization Strategy

DPPA serves as a highly effective, low-molecular-weight starting point for kinase inhibition due to its privileged 2-aminopyrimidine core. However, its baseline Therapeutic Index is limited by the hERG liability introduced by the basic piperazine ring. Future medicinal chemistry efforts should focus on reducing the basicity of the piperazine nitrogen (e.g., via amidation or steric shielding) or exploring alternative solvent-front binders to widen the therapeutic window to match or exceed that of Abemaciclib.

References

  • Promega ADP-Glo™ Kinase Assay Technical Manual Promega Corporation[Link][4]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study Journal of Chemical Information and Modeling - ACS Publications[Link][2]

  • The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer National Center for Biotechnology Information (NCBI) - PMC[Link][1]

  • Ensemble of structure and ligand-based classification models for hERG liability profiling National Center for Biotechnology Information (NCBI) - PMC[Link][3]

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Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS No. 777807-92-8).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS No. 777807-92-8). As a nitrogen-containing heterocyclic compound, this substance is a valuable building block in pharmaceutical and chemical research.[1][2] However, its specific chemical properties and associated hazards necessitate rigorous disposal procedures to ensure the safety of laboratory personnel and protect the environment. Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance and responsible scientific stewardship.

Hazard Profile and Pre-Disposal Safety

A thorough understanding of the hazard profile is the foundation of safe handling and disposal. N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine is classified as a hazardous substance with multiple risk factors that must be actively managed.

1.1. GHS Hazard Classification

The primary hazards associated with this compound are:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Serious Eye Damage: Poses a significant risk of causing serious, potentially irreversible damage to the eyes.[3]

  • Skin Irritation: Causes skin irritation upon contact.[3]

  • Specific Target Organ Toxicity (Single Exposure): May lead to respiratory irritation, drowsiness, or dizziness.[3][4]

The presence of the pyrimidine core and piperazine functional group places it within a class of compounds that require careful handling due to their biological activity and reactivity.[5]

1.2. Mandatory Personal Protective Equipment (PPE)

Before beginning any disposal-related task, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times. A full-face shield should be worn over goggles when handling bulk quantities or during any operation with a high risk of splashing.[6]

  • Skin Protection: Chemically resistant gloves, such as disposable nitrile gloves, must be worn.[7] Gloves should be inspected before use and changed immediately if contamination is suspected. A lab coat or chemically impervious clothing is required to prevent skin contact.[7][8]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Key Disposal Parameters Summary
ParameterSpecificationSource(s)
Chemical Name N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine[3]
CAS Number 777807-92-8[3]
Hazard Classifications Acute Tox. 4 (H302+H312+H332), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336)[3]
Incompatible Materials Strong oxidizing agents, Strong acids[4]
Recommended PPE Chemical splash goggles, face shield, nitrile gloves, lab coat/apron[6][7]
Primary Disposal Route Licensed Hazardous Waste Contractor (Incineration)[4][6][9]

Waste Characterization and Segregation

Proper segregation is a critical step to prevent dangerous chemical reactions and ensure compliant disposal.

  • Hazardous Waste Designation: Due to its toxicity and irritation properties, all waste containing N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, including pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, pipette tips), and rinsate, must be classified and handled as hazardous waste.[10]

  • Prohibition of Mixing: Do not mix this waste stream with other chemical wastes unless their compatibility is certain.[6] Combining it with incompatible materials like strong oxidizing agents could lead to a vigorous, exothermic reaction. Segregation prevents unpredictable hazards and simplifies the disposal process for the waste contractor.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for collecting and preparing the compound for final disposal.

3.1. Handling Empty Containers and Residual Amounts Empty containers that once held N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine are not considered non-hazardous. They must be decontaminated or disposed of as hazardous waste.

  • Triple Rinse: Rinse the container three times with a suitable laboratory solvent (e.g., methanol, ethyl acetate).

  • Collect Rinsate: Crucially, all rinsate must be collected and transferred into a designated hazardous waste container for liquid organic waste.[6] Do not discharge the rinsate down the drain.

  • Container Disposal: Once rinsed, the container can be managed according to your institution's policy for decontaminated glassware or plasticware.

3.2. Collection of Bulk Waste and Contaminated Materials

  • Designated Waste Container: Use a dedicated, chemically compatible, and sealable container for collecting solid waste of this compound. The container must be in good condition with no leaks or cracks.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine," and the relevant hazard pictograms (e.g., corrosive, health hazard, exclamation mark).[6]

  • Transfer: Carefully transfer waste into the container using appropriate tools (e.g., spatula, funnel) inside a chemical fume hood. Avoid generating dust.[7]

  • Seal and Store: Securely close the container after each addition. Store the sealed container in a designated, secondary containment-equipped hazardous waste accumulation area that is cool, dry, and well-ventilated.[11][12]

Disposal Workflow Diagramdot

G Start Waste Generated Decision Type of Waste? Start->Decision Residue Residual Amount / Empty Container Decision->Residue Residual Bulk_Spill Bulk Material / Spill Debris Decision->Bulk_Spill Bulk / Spill Rinse Step 1: Triple rinse container with appropriate solvent. Residue->Rinse Collect_Solid Step 1: Collect solid waste in a dedicated, labeled container. Bulk_Spill->Collect_Solid Collect_Rinsate Step 2: Collect all rinsate as hazardous liquid waste. Rinse->Collect_Rinsate Store Step 3: Seal container and move to designated hazardous waste area. Collect_Rinsate->Store Collect_Solid->Store Final_Disposal Final Step: Arrange pickup by a licensed waste disposal contractor. Store->Final_Disposal

Sources

Handling

Personal protective equipment for handling N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

Comprehensive Safety and Operational Guide: Handling N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety require...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements of handling concentrated, biologically active pharmacophores. N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS: 777807-92-8) is a prime example. This compound features a pyrimidine-2-amine core coupled with a piperazine ring—a structural motif highly prized in drug discovery for its efficacy as a competitive ATP kinase inhibitor (e.g., targeting JAK2, CDK4/6) [1].

However, the very physicochemical properties that make this molecule biologically active—its ability to form critical hydrogen bonds in kinase hinge regions and its lipophilicity—also render it hazardous upon acute laboratory exposure. This guide provides the causality behind our strict PPE requirements and outlines self-validating operational protocols to ensure your team's safety and regulatory compliance.

Hazard Profile & Mechanistic Causality

To build a robust safety protocol, we must first understand why a chemical is dangerous. This compound presents a multifaceted hazard profile [2]. We do not just wear PPE to check a compliance box; we wear it to interrupt specific mechanisms of physiological damage.

Table 1: GHS Hazard Classifications and Physiological Causality

GHS ClassificationHazard CodeMechanistic Causality & Risk
Eye Dam. 1 H318 (Causes serious eye damage)The secondary amine in the piperazine ring imparts significant localized basicity. Upon contact with the aqueous environment of the cornea, it causes rapid saponification of lipid membranes, leading to irreversible tissue damage [2].
Acute Tox. 4 H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)The pyrimidine-2-amine scaffold is highly lipophilic, enabling rapid dermal and mucosal absorption, allowing the compound to bypass standard biological barriers [2].
Skin Irrit. 2 H315 (Causes skin irritation)Prolonged contact disrupts the stratum corneum, leading to localized inflammation and increasing the risk of systemic absorption [2].
STOT SE 3 H336 (May cause drowsiness or dizziness)The molecule's lipophilicity allows it to cross the blood-brain barrier (BBB). Inhalation of dust/aerosols leads to rapid CNS depression [2].
Contextualizing the Hazard: Biological Mechanism

Understanding the compound's intended biological target helps explain its systemic toxicity. Below is the signaling pathway demonstrating how pyrimidine-2-amines act as potent inhibitors.

G Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Activation (Target of Pyrimidine-2-amines) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor N,N-dimethyl-4-(piperazin-1-yl) pyrimidin-2-amine Inhibitor->JAK Inhibits ATP Binding

Caption: Mechanism of action: Pyrimidine-2-amines as competitive ATP inhibitors in the JAK/STAT pathway.

Personal Protective Equipment (PPE) Specifications

Standard laboratory attire is insufficient for handling concentrated H318/H336 compounds. The following PPE matrix is mandatory for all handling, weighing, and dilution procedures.

Table 2: Mandatory PPE and Scientific Rationale

Equipment CategorySpecificationScientific Rationale
Eye/Face Protection Unvented chemical splash goggles + Full face shield.Critical: Standard safety glasses do not protect against aerosolized piperazine derivatives. Unvented goggles prevent basic vapors/dust from reacting with corneal moisture [3].
Hand Protection Double-gloving: Inner layer (Standard Nitrile, 4 mil), Outer layer (Extended-cuff Nitrile, 8 mil).Nitrile offers superior resistance to amines compared to latex. Double-gloving ensures the lipophilic compound cannot penetrate micro-tears to reach the skin.
Respiratory Protection NIOSH-approved N95/P100 particulate respirator (if handled outside a biosafety cabinet).Prevents inhalation of fine crystalline dust, directly mitigating the risk of STOT SE 3 (dizziness/drowsiness) [2].
Body Protection Disposable, fluid-resistant Tyvek® lab coat with knit cuffs.Prevents accumulation of dust on reusable cotton lab coats, which could lead to chronic dermal exposure (H312).

Self-Validating Operational Protocols

A protocol is only effective if it contains built-in validation steps to confirm safety before proceeding. Follow this step-by-step methodology for weighing and transferring the compound.

Protocol A: Weighing and Solution Preparation
  • Environmental Setup:

    • Action: Turn on the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing isolator.

    • Validation: Verify the inward airflow velocity is at least 100 fpm using the built-in manometer before opening the chemical container.

  • PPE Donning:

    • Action: Don all PPE specified in Table 2.

    • Validation: Perform a positive/negative pressure seal check on the respirator. Ensure outer glove cuffs are pulled over the sleeves of the Tyvek coat.

  • Static Mitigation:

    • Action: Use an anti-static zero-stat gun on the weighing spatula and weigh boat.

    • Rationale: Pyrimidine-2-amine powders can hold static charges, causing them to aerosolize and stick to gloves, increasing inhalation risk.

  • Transfer and Solubilization:

    • Action: Weigh the desired mass. Immediately transfer to a pre-labeled volumetric flask and cap it. Do not transport dry powder across the lab. Solubilize using an appropriate organic solvent (e.g., DMSO) inside the BSC.

  • Decontamination of Equipment:

    • Action: Wipe down the balance and spatulas with a 10% acidic solution (e.g., dilute citric acid) followed by 70% ethanol.

    • Rationale: The mild acid neutralizes the basic piperazine moiety, rendering the residue biologically inactive before the ethanol wash removes the lipophilic organics.

Spill Response and Disposal Plan

In the event of a spill, immediate and structured action is required to prevent acute toxicity and environmental contamination.

SpillWorkflow Spill Spill Detected Isolate Isolate Area & Ventilate Spill->Isolate PPE Don SCBA & Level C PPE Isolate->PPE Contain Contain with Inert Absorbent PPE->Contain Clean Decontaminate Surfaces Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Caption: Sequential operational workflow for containing and neutralizing pyrimidine-2-amine spills.

Protocol B: Spill Cleanup Methodology
  • Evacuate and Isolate: Immediately evacuate personnel from the immediate vicinity. Allow the HVAC system to clear any aerosolized dust for 15 minutes.

  • Don Emergency PPE: Spill responders must wear full-face respirators (or SCBA for large spills) and heavy-duty nitrile gloves.

  • Containment: Surround the spill with an inert, slightly acidic absorbent material (do not use basic sweepings).

  • Collection: Use non-sparking, disposable plastic scoops to collect the absorbed material. Place it into a rigid, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill area with a dilute acidic detergent, followed by a thorough water rinse.

  • Disposal: Label the container clearly as "Hazardous Waste: Toxic/Corrosive Amine (CAS 777807-92-8)". Do not mix with general organic waste, as the basic amine can react exothermically with halogenated solvents or strong acids in a shared carboy.

References

  • Discovery of Highly Selective and Potent Macrocyclic JAK2 Inhibitors for the Treatment of MPNs. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

  • N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine - Substance Database. NextSDS Chemical Safety Database. Retrieved from:[Link]

  • Safety Data Sheet: N-(2-AMINOETHYL)-11-AMINOUNDECYLTRIMETHOXYSILANE (Eye Dam. 1 Handling Guidelines). Gelest, Inc. Retrieved from:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
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